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5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine Documentation Hub

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  • Product: 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine
  • CAS: 953045-23-3

Core Science & Biosynthesis

Foundational

Technical Deep Dive: 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine

The following technical guide details the chemical properties, synthetic architecture, and medicinal chemistry applications of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine . Content Type: Technical Monograph / Chemical Pro...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthetic architecture, and medicinal chemistry applications of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine .

Content Type: Technical Monograph / Chemical Profile Subject: Heterocyclic Building Blocks in Drug Discovery

Executive Summary

5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine is a highly functionalized heterocyclic scaffold serving as a critical intermediate in the synthesis of type II kinase inhibitors (e.g., c-Met, ALK) and advanced agrochemicals. This molecule combines three distinct pharmacophoric features: an exocyclic primary amine (H-bond donor), a phenoxy ether linkage (conformational spacer), and a C5-bromine atom (electrophilic handle for cross-coupling). Its structural rigidity and electronic properties make it a bioisostere for diaryl ethers and quinolines, often used to optimize metabolic stability via the para-fluorine substituent.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Nomenclature & Identification
ParameterDetail
IUPAC Name 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine
Common Name 2-Amino-5-bromo-3-(4-fluorophenoxy)pyridine
Core Scaffold CAS 391906-83-5 (Refers to the unbrominated core: 3-(4-fluorophenoxy)pyridin-2-amine)
Molecular Formula C₁₁H₈BrFN₂O
Molecular Weight 283.10 g/mol
SMILES Nc1ncc(Br)cc1Oc2ccc(F)cc2
Physicochemical Properties (Calculated vs. Experimental)

The following data aggregates experimental trends from the 2-aminopyridine class and calculated descriptors for this specific derivative.

PropertyValueContext/Methodology
LogP (cLogP) 2.85 ± 0.3Moderate lipophilicity; optimized for CNS/membrane penetration.
pKa (Pyridine N) ~3.5 - 4.0The electron-withdrawing Br and Phenoxy groups significantly lower the basicity compared to 2-aminopyridine (pKa 6.86).
H-Bond Donors 1 (NH₂)Primary amine acts as a key hinge binder in kinase domains.
H-Bond Acceptors 3 (N, O, F)Pyridine nitrogen, ether oxygen, and fluorine.[1]
PSA (Polar Surface Area) ~52 ŲWell within the Veber rule (< 140 Ų) for oral bioavailability.
Melting Point 115–120 °CPredicted range based on crystalline lattice energy of brominated aminopyridines.

Synthetic Architecture

The synthesis of this scaffold requires a convergent strategy. The most robust "authoritative" pathway avoids the direct nucleophilic aromatic substitution (SNAr) on a neutral pyridine and instead utilizes a stepwise construction of the ether linkage followed by regioselective bromination.

Pathway Logic
  • Ether Formation: Introduction of the 4-fluorophenoxy group.

    • Method A (SNAr): Reaction of 2-chloro-3-nitropyridine with 4-fluorophenol, followed by nitro reduction.

    • Method B (Chan-Lam): Copper-catalyzed coupling of 2-amino-3-hydroxypyridine with 4-fluorophenylboronic acid.

  • Regioselective Bromination: Electrophilic halogenation of the electron-rich 2-aminopyridine core. The amino group strongly activates the C5 position (para to the amine), ensuring high regioselectivity over the C4 or C6 positions.

Detailed Experimental Protocol (Method A + Bromination)

Step 1: SNAr Coupling

  • Reagents: 2-Chloro-3-nitropyridine (1.0 eq), 4-Fluorophenol (1.1 eq), K₂CO₃ (2.0 eq).

  • Solvent: DMF or DMSO.

  • Conditions: Heat at 80–90°C for 4–6 hours.

  • Mechanism: Meisenheimer complex formation; the nitro group activates the C2-chlorine for displacement.

Step 2: Nitro Reduction

  • Reagents: Iron powder (Fe), NH₄Cl (aq), Ethanol.[1]

  • Conditions: Reflux (70°C) for 2 hours.

  • Outcome: Quantitative conversion to 3-(4-fluorophenoxy)pyridin-2-amine.

Step 3: C5-Bromination (The Critical Step)

  • Reagents: N-Bromosuccinimide (NBS) (1.05 eq).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Temperature: 0°C to Room Temperature (RT).

  • Protocol:

    • Dissolve 3-(4-fluorophenoxy)pyridin-2-amine in ACN at 0°C.

    • Add NBS portion-wise over 30 minutes to prevent over-bromination.

    • Stir at RT for 2 hours. Monitor by LC-MS (Target M+H: 283/285 doublet).

    • Quench: Add 10% Na₂S₂O₃ (aq) to neutralize active bromine species.

    • Purification: Recrystallize from Ethanol/Water or flash chromatography (Hexane/EtOAc).

Synthetic Workflow Diagram

Synthesis Start1 2-Chloro-3- nitropyridine Inter1 3-(4-Fluorophenoxy)- 2-nitropyridine Start1->Inter1 K2CO3, DMF 80°C (SNAr) Start2 4-Fluorophenol Start2->Inter1 Inter2 3-(4-Fluorophenoxy) pyridin-2-amine (Core Scaffold) Inter1->Inter2 Fe/NH4Cl EtOH, Reflux (Reduction) Final 5-Bromo-3-(4-fluorophenoxy) pyridin-2-amine Inter2->Final NBS, ACN 0°C -> RT (Regioselective Bromination)

Caption: Convergent synthesis via SNAr coupling followed by regioselective electrophilic bromination.

Reactivity & Functionalization[5][8]

This molecule is designed as a "divergent point" in library synthesis. The reactivity profile is dominated by the orthogonal nature of the amine and the bromide.

The C5-Bromine Handle (Suzuki/Buchwald)

The bromine at C5 is electronically primed for Palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.

    • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with Na₂CO₃ in Dioxane/H₂O.

    • Application: Extending the scaffold to reach hydrophobic pockets in enzyme targets.

  • Buchwald-Hartwig: Couples with amines.

    • Catalyst System: Pd₂dba₃ / Xantphos.

    • Selectivity: The exocyclic amine (C2-NH₂) must often be protected (e.g., Boc) before attempting Buchwald coupling at C5 to prevent catalyst poisoning or homocoupling, although the C5-Br is significantly less reactive than the free amine in nucleophilic attacks.

The C2-Amine (Nucleophile)
  • Amide/Urea Formation: Reacts with isocyanates or acid chlorides.

    • Example: Reaction with acyl isothiocyanates yields thiourea derivatives (e.g., 1-(5-bromo-3-(4-fluorophenoxy)pyridin-2-yl)thiourea), which can be cyclized to [1,2,4]triazolo[1,5-a]pyridines .

  • Cyclization: Condensation with alpha-haloketones produces imidazo[1,2-a]pyridines , a fused bicyclic system common in GABA-A modulators.

Medicinal Chemistry Applications

Pharmacophore Analysis
  • Kinase Hinge Binding: The 2-aminopyridine motif is a classic "hinge binder." The pyridine nitrogen accepts a hydrogen bond from the backbone NH (e.g., Met residue), while the exocyclic amino group donates a hydrogen bond to the backbone carbonyl.[1]

  • The "Fluorine Effect": The para-fluorine on the phenoxy ring serves two purposes:

    • Metabolic Blocking: It blocks the primary site of CYP450-mediated oxidation (para-hydroxylation) on the phenyl ring, extending half-life (

      
      ).
      
    • Electronic Modulation: It lowers the electron density of the phenoxy ring, reducing the risk of forming reactive quinone-imine metabolites.

Structural Analogs & Bioisosteres

This scaffold is often used as a bioisostere for:

  • 3-Benzyloxypyridin-2-amine: The phenoxy ether is more metabolically stable than the benzyloxy ether (which is prone to dealkylation).

  • 4-Phenoxyaniline: The pyridine nitrogen adds solubility and a specific H-bond acceptor vector absent in the aniline analog.

Safety & Handling (SDS Summary)

Hazard ClassGHS CodePrecaution
Acute Toxicity H302 (Oral)Harmful if swallowed. Do not eat/drink in lab.
Skin Irritation H315Causes skin irritation. Wear nitrile gloves.
Eye Damage H318/H319Causes serious eye irritation. Use safety goggles.
STOT-SE H335May cause respiratory irritation. Handle in fume hood.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct UV to prevent debromination).

References

  • Core Scaffold Synthesis (SNAr/Reduction)

    • Title: Synthesis of 3-phenoxypyridin-2-amine derivatives via nucleophilic arom
    • Source:BenchChem Application Notes / Patent Liter
    • Context: Describes the reaction of 2-chloro-3-nitropyridine with phenols.
  • Bromination Methodology

    • Title: Regioselective bromin
    • Source:Journal of Organic Chemistry / Sigma-Aldrich Technical Library.
    • Context: Establishes C5 selectivity for electrophilic substitution in 2-aminopyridines.
  • Medicinal Chemistry Context (Kinase Inhibitors)

    • Title: 2-Aminopyridine-based c-Met inhibitors.
    • Source:Journal of Medicinal Chemistry.
    • Context: Discusses the binding mode of the 2-aminopyridine-3-ether motif.
  • Thiourea Derivative Verification

    • Title: Pyridin-2-yl-thiourea and Pyridin-2-yl-amine deriv
    • Source:Google P
    • Context: Explicitly mentions "1-(5-bromo-3-(4-fluorophenoxy)pyridin-2-yl)

Sources

Exploratory

Technical Guide: Synthesis of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine

Executive Summary This technical guide details the synthesis of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine , a critical pharmacophore often utilized in the development of c-Met and ALK tyrosine kinase inhibitors (analogo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine , a critical pharmacophore often utilized in the development of c-Met and ALK tyrosine kinase inhibitors (analogous to intermediates used in the synthesis of Crizotinib).[1]

The synthesis centers on constructing the diaryl ether linkage at the pyridine C3 position, followed by regioselective electrophilic aromatic substitution at C5. This guide prioritizes the Nitro-Reduction Route as the most robust, scalable method for industrial application, while briefly discussing the Chan-Lam Coupling as a modern "green" alternative for discovery-scale synthesis.[1]

Target Molecule Profile
PropertyDescription
IUPAC Name 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine
Molecular Formula ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Key Functionality 2-Aminopyridine core (H-bond donor/acceptor), 3-Aryloxy ether (Lipophilic spacer), 5-Bromo (Handle for Suzuki/Buchwald coupling)
Synthetic Challenge Constructing the sterically crowded C3-ether bond and ensuring exclusive C5-bromination over C6.[2][3][4][5][6]

Retrosynthetic Analysis

The strategic disconnection reveals two primary pathways. The decision relies heavily on the availability of starting materials and the prevention of side reactions (specifically N-arylation during ether formation).

Retrosynthesis Target 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine Int1 3-(4-Fluorophenoxy)pyridin-2-amine Target->Int1 Regioselective Bromination (C5) Reagent N-Bromosuccinimide (NBS) Target->Reagent Reagent Int2 3-(4-Fluorophenoxy)-2-nitropyridine Int1->Int2 Nitro Reduction (-NO2 to -NH2) SM1 3-Hydroxy-2-nitropyridine Int2->SM1 Ullmann Ether Synthesis SM2 1-Fluoro-4-iodobenzene Int2->SM2 + Cu Catalyst

Figure 1: Retrosynthetic strategy isolating the diaryl ether formation and late-stage bromination.

Synthetic Route 1: The Nitro-Pyridine Pathway (Recommended)[1]

This route is preferred for scale-up because the electron-withdrawing nitro group at C2 activates the pyridine ring for nucleophilic attack (if using ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) and, more importantly, prevents N-arylation during the metal-catalyzed ether formation (since there is no free amine).
Step 1: Ullmann Coupling

The formation of the C3-O bond is achieved via a Copper(I)-catalyzed Ullmann-type coupling.[1]

  • Substrates: 3-Hydroxy-2-nitropyridine + 1-Fluoro-4-iodobenzene.[1]

  • Catalyst System: CuI (10 mol%) with a ligand such as N,N-dimethylglycine or 1,10-phenanthroline.

  • Base:

    
     or 
    
    
    
    (Cesium is superior for solubility but expensive).
  • Mechanism: Oxidative addition of Ar-I to Cu(I), ligand exchange with the phenoxide, and reductive elimination.

Step 2: Nitro Reduction

The nitro group is reduced to the primary amine.

  • Reagents: Iron powder (

    
    ) and Ammonium Chloride (
    
    
    
    ) in EtOH/Water.
  • Rationale: This method is chemoselective and mild. Catalytic hydrogenation (

    
    ) is also viable but carries a risk of defluorination if not carefully monitored.
    
Step 3: Regioselective Bromination

The final step introduces the bromine atom.

  • Reagent: N-Bromosuccinimide (NBS).[1]

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Regiochemistry: The 2-amino group is a strong ortho, para-director.[1] The ortho position (C3) is blocked by the phenoxy group. The para position (C5) is highly activated. The 3-phenoxy group also directs ortho (C2 - blocked) and para (C6).[1] However, the activation from the amino group dominates, directing the electrophile exclusively to C5.

Experimental Protocol (Step-by-Step)

Phase A: Preparation of 3-(4-fluorophenoxy)-2-nitropyridine[1]
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 3-hydroxy-2-nitropyridine (1.0 eq, 20 mmol) and 1-fluoro-4-iodobenzene (1.5 eq, 30 mmol).

  • Catalyst/Base: Add CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and

    
      (2.0 eq).
    
  • Solvent: Add anhydrous DMF (5 mL/mmol).

  • Reaction: Purge with nitrogen, then heat to 110°C for 16–24 hours. Monitor by TLC/LCMS.

  • Workup: Cool to RT. Dilute with EtOAc and water.[7] Filter through Celite to remove copper salts. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Phase B: Reduction to 3-(4-fluorophenoxy)pyridin-2-amine[1]
  • Setup: 3-neck flask with mechanical stirrer.

  • Charging: Dissolve the nitro intermediate from Phase A in Ethanol/Water (3:1 ratio).

  • Reagents: Add Iron powder (5.0 eq) and

    
      (5.0 eq).
    
  • Reaction: Heat to 80°C (reflux) for 2–4 hours. The reaction usually proceeds rapidly.

  • Workup: Hot filtration through Celite (caution: pyrophoric iron waste). Wash cake with hot ethanol. Concentrate filtrate.[5]

  • Isolation: Neutralize residue with sat.

    
    , extract with DCM. Dry and concentrate to yield the amine.[6] (Often pure enough for the next step).
    
Phase C: Synthesis of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine[1]
  • Setup: Shield flask from light (aluminum foil) to prevent radical side reactions.

  • Charging: Dissolve 3-(4-fluorophenoxy)pyridin-2-amine (1.0 eq) in Acetonitrile (0.1 M concentration). Cool to 0°C .

  • Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes. Do not dump NBS all at once ; this prevents local high concentrations that lead to dibromination.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature. Monitor by LCMS for the disappearance of starting material and appearance of the M+Br peak.

  • Quench: Add 10%

    
     (sodium thiosulfate) solution to quench excess bromine.
    
  • Workup: Remove MeCN under vacuum. Extract aqueous residue with EtOAc.[5]

  • Purification: Recrystallization from Ethanol/Heptane or silica chromatography.

Critical Process Parameters & Logic

The following diagram illustrates the electronic directing effects that guarantee the success of the final bromination step.

BrominationLogic Substrate 3-(4-Fluorophenoxy)pyridin-2-amine Amino 2-Amino Group (Strong Donor) Substrate->Amino Ether 3-Phenoxy Group (Moderate Donor) Substrate->Ether C5 C5 Position (Para to Amino) (Meta to Ether) Amino->C5 Strong Activation (Major Product) C6 C6 Position (Para to Ether) (Meta to Amino) Ether->C6 Weak Activation (Minor Product) Result 5-Bromo Product (>95% Regioselectivity) C5->Result

Figure 2: Regioselectivity logic. The 2-amino group dominates the directing effect, ensuring bromination occurs at C5 rather than C6.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete coupling due to catalyst poisoning or moisture.[1]Ensure anhydrous DMF/DMSO. Use ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

. Increase temp to 120°C.
N-Arylation observed Using 2-aminopyridine starting material instead of nitro.Must use the Nitro route. If using amine, switch to Chan-Lam conditions.
Over-bromination (Dibromo) Excess NBS or high temperature.Add NBS at 0°C. Use exactly 1.0-1.05 eq.
Defluorination Hydrogenation (

) used for nitro reduction.[3]
Switch to Fe/NH4Cl or SnCl2 reduction methods.

References

  • Crizotinib Intermediate Synthesis

    • Patent: Cui, J. et al. "Process for the preparation of aminopyridine derivatives." US Patent 2006/0116519. (Describes the general scaffold synthesis).
    • Source:[1]

  • Journal: Monnier, F., & Taillefer, M. (2009). "Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions." Angewandte Chemie International Edition.
  • Regioselective Bromination of Aminopyridines: Journal: Canibano, V. et al. (2008). "Regioselective halogenation of aminopyridines." Tetrahedron Letters. Context: Confirms C5 selectivity for 2-aminopyridines using NBS.
  • Nitro Reduction Protocols

    • Standard Protocol: "Reduction of Nitro Compounds using Iron/Ammonium Chloride." Organic Syntheses.
    • Source:[1]

  • Chan-Lam Coupling (Alternative Route)

    • Journal: Evans, D. A. et al. (1998). "Copper-promoted C-N and C-O bond cross-coupling with phenylboronic acids."[1] Tetrahedron Letters.

    • Source:[1]

Sources

Foundational

Biological activity of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine

An In-depth Technical Guide to the Biological Investigation of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine Foreword: Charting a Course for a Novel Pyridinamine Derivative To our fellow researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Investigation of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine

Foreword: Charting a Course for a Novel Pyridinamine Derivative

To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive guide to understanding the potential biological activities of the novel chemical entity, 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine. While direct empirical data on this specific molecule is not yet prevalent in published literature, its structural motifs are shared with a class of compounds known for significant pharmacological effects. This guide, therefore, adopts a predictive and methodological approach. We will dissect the molecule's architecture, draw parallels from closely related, well-characterized compounds, and lay out a rigorous, multi-tiered experimental plan to elucidate its biological function. Our objective is to provide a robust framework for your investigation, transforming a molecule of unknown potential into a well-characterized lead candidate.

Structural Dissection and Rationale for Investigation

The molecule, 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine, is a substituted aminopyridine. This scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets, particularly protein kinases.[1] The key structural features that warrant a thorough biological investigation are:

  • The Aminopyridine Core: This group is a well-established hinge-binding motif for many kinase inhibitors.[1]

  • The Bromine Substituent: The halogen atom can modulate the electronic properties of the pyridine ring and offers a potential vector for further chemical modification through cross-coupling reactions.[2]

  • The Fluorophenoxy Moiety: This group can influence solubility, metabolic stability, and target engagement through hydrophobic and potential hydrogen-bonding interactions.

Given these features, and the activities of structurally similar compounds, it is reasonable to hypothesize that 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine may possess anticancer and/or anti-inflammatory properties, likely mediated through the inhibition of key signaling kinases.

Potential Therapeutic Applications and Underlying Mechanisms

Based on extensive research into related bromo-pyridine and -pyrimidine derivatives, we can postulate several promising avenues for investigation.

Oncology

The aminopyridine scaffold is present in numerous kinase inhibitors targeting pathways crucial for cancer cell proliferation and survival.[1][2] A notable analogue, (R)-5-Bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine, is a key intermediate in the synthesis of Crizotinib, a potent inhibitor of ALK and ROS1 tyrosine kinases used in the treatment of non-small cell lung cancer (NSCLC).[3][4]

Furthermore, derivatives of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine have been identified as novel inhibitors of UNC-51-like kinase 1 (ULK1), a key initiator of autophagy.[5] By blocking autophagy, these compounds can induce apoptosis in cancer cells, representing a promising therapeutic strategy for NSCLC.[5]

Inflammatory Diseases

The p38 mitogen-activated protein (MAP) kinase pathway is a central regulator of the production of pro-inflammatory cytokines.[1] Dysregulation of this pathway is implicated in a host of inflammatory conditions. Pyridinylimidazole-based compounds, synthesized from bromopyridine precursors, are a well-known class of p38 MAP kinase inhibitors.[1] The structural similarity of our topic compound suggests it may also modulate this pathway.

A Strategic Experimental Workflow for Biological Characterization

We propose a phased approach to systematically evaluate the biological activity of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine. This workflow is designed to first broadly screen for activity and then progressively narrow the focus to identify specific targets and mechanisms of action.

G cluster_0 Phase 1: Broad Spectrum Screening cluster_1 Phase 2: Target Validation & Mechanistic Elucidation cluster_2 Phase 3: In-depth Cellular & Preclinical Evaluation A Kinase Panel Screening (Broad profiling against a diverse kinase panel) C IC50 Determination for Top Kinase Hits A->C Identify potent hits B Multi-Cell Line Viability Assay (e.g., NCI-60 panel) F Apoptosis vs. Autophagy Assays B->F Select sensitive cell lines D In Vitro Kinase Assays (Biochemical confirmation of inhibition) C->D Validate direct inhibition E Cell-Based Target Engagement Assays (e.g., Western Blot for phospho-proteins) D->E Confirm cellular activity G Lead Optimization (Structure-Activity Relationship) E->G Guide medicinal chemistry efforts F->E H In Vivo Xenograft Models (Efficacy in a living system) G->H I ADME/Tox Profiling H->I Assess preclinical viability

Caption: A Phased Approach to Biological Characterization.

Phase 1: Broad Spectrum Screening

Objective: To identify the primary therapeutic area and potential molecular targets.

Protocol 1: Broad Kinase Panel Screening

  • Rationale: Given the aminopyridine core, a broad kinase screen is the most logical starting point. This will provide a comprehensive overview of the compound's selectivity and identify initial high-affinity targets.

  • Methodology:

    • Prepare a 10 mM stock solution of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine in DMSO.

    • Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) for screening against a panel of at least 100-200 kinases at a fixed concentration (e.g., 1 µM).

    • The assay is typically a radiometric or fluorescence-based in vitro assay measuring the phosphorylation of a substrate by each kinase in the presence of the compound.

    • Data should be reported as percent inhibition relative to a DMSO control.

Protocol 2: NCI-60 Human Tumor Cell Line Screen (or similar)

  • Rationale: To assess the compound's anticancer potential across a diverse range of cancer types and to identify cell lines that are particularly sensitive.

  • Methodology:

    • Follow the standardized protocol of the National Cancer Institute's Developmental Therapeutics Program.

    • The compound is typically tested at a single high dose (e.g., 10 µM) against 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

    • Cell viability is assessed using a sulforhodamine B (SRB) assay after 48 hours of exposure.

    • Results are reported as a growth percentage relative to untreated controls.

Phase 2: Target Validation and Mechanistic Studies

Objective: To confirm the hits from Phase 1 and to begin elucidating the mechanism of action in a cellular context.

Protocol 3: IC50 Determination for Validated Kinase Targets

  • Rationale: To quantify the potency of the compound against the top kinase hits identified in the initial screen.

  • Methodology:

    • For each validated kinase hit, perform a dose-response assay.

    • Prepare serial dilutions of the compound (e.g., from 10 µM to 0.1 nM).

    • Perform the in vitro kinase assay as described in Protocol 1 with each concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Summary Table: Hypothetical Kinase Inhibition Data

Kinase Target% Inhibition @ 1 µMIC50 (nM)
ULK195%50
p38α88%120
ALK75%250
Kinase X15%>10,000

Protocol 4: Western Blot for Cellular Target Engagement

  • Rationale: To confirm that the compound inhibits the target kinase within intact cells by assessing the phosphorylation status of its downstream substrates.

  • Methodology:

    • Select a sensitive cancer cell line identified in Protocol 2 that expresses the target kinase (e.g., A549 for ULK1).[5]

    • Culture the cells to ~80% confluency.

    • Treat the cells with varying concentrations of the compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2-4 hours).

    • Lyse the cells and quantify total protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated form of a known substrate of the target kinase and an antibody for the total protein of that substrate.

    • Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Visualize the bands using an appropriate secondary antibody and chemiluminescence. A decrease in the phospho-protein signal indicates target engagement.

G cluster_0 Cell Treatment & Lysis cluster_1 Protein Separation & Transfer cluster_2 Immunodetection A Treat cells with compound B Lyse cells & quantify protein A->B C SDS-PAGE B->C D Transfer to PVDF membrane C->D E Block membrane D->E F Incubate with Primary Antibodies (p-Substrate, Total Substrate, Loading Control) E->F G Incubate with Secondary Antibody F->G H Visualize with Chemiluminescence G->H

Caption: Western Blot Experimental Workflow.

Concluding Remarks and Future Directions

This guide provides a foundational strategy for the biological characterization of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine. The proposed experiments will systematically reveal its pharmacological profile, from broad activity screening to specific mechanistic insights. Positive results from this comprehensive evaluation would position this compound as a promising lead for further medicinal chemistry optimization and preclinical development, potentially leading to a novel therapeutic for oncology or inflammatory diseases.

References

  • Chem-Impex. (R)-5-Bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine. Available from: [Link]

  • PubMed. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. Eur J Med Chem. Available from: [Link]

  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Apicule. (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine. Available from: [Link]

  • Google Patents. PH12018500284A1 - 5-bromo-2,6-di-(1h-pyrazol-1-yl)pyrimidin-4-amine for use in the treatment of cancer.
  • UCLA Garg Lab. Patents & Products. Available from: [Link]

  • Patent File Wrapper. Application Data. Available from: [Link]

  • Brieflands. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iran J Pharm Res. Available from: [Link]

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Exploratory

An In-Depth Technical Guide to 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine Derivatives: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine and its derivatives, a chemical scaffold of significant...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine and its derivatives, a chemical scaffold of significant interest in modern medicinal chemistry. We will delve into the synthetic pathways, analytical characterization, and the burgeoning therapeutic applications of this compound class, with a particular focus on their potential as kinase inhibitors. This document is intended to serve as a valuable resource for researchers actively engaged in drug discovery and development.

The 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine Core: A Privileged Scaffold

The 2-aminopyridine motif is a well-established "privileged structure" in medicinal chemistry, frequently appearing in a multitude of clinically approved drugs and investigational agents. Its ability to form crucial hydrogen bond interactions with the hinge region of kinase ATP-binding sites makes it a highly sought-after scaffold for the development of kinase inhibitors. The strategic incorporation of a bromine atom at the 5-position and a 4-fluorophenoxy group at the 3-position of the 2-aminopyridine core introduces specific physicochemical properties that can be exploited for targeted drug design.

The bromine atom serves as a versatile handle for further chemical modifications through various cross-coupling reactions, allowing for the exploration of a wide chemical space and the fine-tuning of biological activity. The 4-fluorophenoxy moiety can enhance binding affinity through favorable interactions within the target protein's binding pocket and can also modulate pharmacokinetic properties such as metabolic stability and cell permeability.

Synthetic Strategies for the Core Structure and its Derivatives

The synthesis of the 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine core and its subsequent derivatization can be achieved through a multi-step, logical synthetic sequence.

Synthesis of the Key Intermediate: 2-Amino-5-bromo-3-hydroxypyridine

A crucial precursor for the synthesis of the target scaffold is 2-amino-5-bromo-3-hydroxypyridine. A common and effective route to this intermediate begins with the commercially available 2-amino-3-hydroxypyridine.[1][2]

Protocol 1: Synthesis of 2-Amino-5-bromo-3-hydroxypyridine [1]

Step 1: Ring Closure

  • Dissolve 2-amino-3-hydroxypyridine in a suitable aprotic solvent such as tetrahydrofuran (THF).

  • Add N,N'-carbonyldiimidazole (CDI) and bis(trichloromethyl) carbonate (BTC) to facilitate ring closure, forming a 3H-oxazolo[4,5-b]pyridin-2-one intermediate.

  • The reaction is typically stirred at room temperature and then refluxed to ensure complete conversion.

Step 2: Bromination

  • The resulting 3H-oxazolo[4,5-b]pyridin-2-one is then subjected to bromination. A common method involves the use of a brominating agent like liquid bromine in the presence of a photoinitiator.

Step 3: Hydrolysis

  • The brominated intermediate is hydrolyzed under basic conditions to yield the desired 2-amino-5-bromo-3-hydroxypyridine.

  • The product can be purified by recrystallization or column chromatography.

Williamson Ether Synthesis for the Core Structure

With the key intermediate in hand, the 4-fluorophenoxy moiety can be introduced via a Williamson ether synthesis. This classic and reliable method involves the reaction of an alkoxide with an alkyl or aryl halide.[3][4][5]

Protocol 2: Synthesis of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine

  • Deprotonate 2-amino-5-bromo-3-hydroxypyridine using a suitable base, such as cesium carbonate or sodium hydride, in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile.

  • Add an activated 4-fluorophenyl electrophile, such as 1-fluoro-4-iodobenzene or 1-bromo-4-fluorobenzene.

  • The reaction mixture is typically heated to drive the SNAr (Nucleophilic Aromatic Substitution) reaction to completion.

  • Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.

  • The crude product is then purified using column chromatography to yield pure 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine.

A similar Williamson ether synthesis has been successfully employed in the synthesis of 5-Bromo-3-(indan-1-yl-oxy)pyridin-2-amine, demonstrating the feasibility of this approach for structurally related compounds.[6]

Derivatization Strategies

The 5-bromo-3-(4-fluorophenoxy)pyridin-2-amine core offers multiple avenues for further chemical modification to generate a library of derivatives for structure-activity relationship (SAR) studies.

The bromine atom at the 5-position is amenable to palladium-catalyzed Suzuki cross-coupling reactions, allowing for the introduction of a wide variety of aryl and heteroaryl groups.

The primary amino group at the 2-position can be further functionalized through Buchwald-Hartwig amination, enabling the introduction of various aryl or alkyl substituents.

Analytical Characterization

The structural elucidation and purity assessment of the synthesized compounds are critical steps in the drug discovery process. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Table 1: Expected Spectroscopic Data for 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine

Technique Expected Observations
¹H NMR Aromatic protons of the pyridine and fluorophenyl rings, a broad singlet for the amino protons. The chemical shifts will be influenced by the electronic nature of the substituents.
¹³C NMR Distinct signals for each carbon atom in the pyridine and fluorophenyl rings.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine.
FT-IR Characteristic absorption bands for N-H stretching of the primary amine, C-O-C stretching of the ether linkage, and C-Br stretching.

While specific experimental data for the parent compound is not widely published, data from analogous structures can be used for predictive purposes.[7]

Therapeutic Potential as Kinase Inhibitors

The 2-aminopyridine scaffold is a cornerstone in the design of kinase inhibitors. The strategic functionalization present in the 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine core makes its derivatives prime candidates for targeting various kinases implicated in cancer and other diseases.

Anaplastic Lymphoma Kinase (ALK) and c-Met Inhibition

The structural similarity of the 2-aminopyridine core to known ALK and c-Met inhibitors, such as Crizotinib, suggests that derivatives of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine could exhibit potent inhibitory activity against these clinically relevant targets.[8][9] Crizotinib itself is an inhibitor of ALK, ROS1, and c-Met receptor tyrosine kinases and is approved for the treatment of certain types of non-small cell lung cancer (NSCLC).[9][10][11] The development of next-generation ALK inhibitors is an active area of research aimed at overcoming acquired resistance to first-line therapies.[11]

Janus Kinase (JAK) Inhibition

Derivatives of the aminopyridine scaffold have also been explored as inhibitors of Janus kinases (JAKs), which are key mediators of cytokine signaling and are implicated in myeloproliferative neoplasms and autoimmune diseases.[12] Structure-based drug design has led to the identification of potent and selective JAK2 inhibitors based on the aminopyridine framework.[12]

Structure-Activity Relationship (SAR) Considerations

Systematic modification of the 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine core can provide valuable insights into the structure-activity relationships for kinase inhibition.

  • Substitution at the 5-position: Replacing the bromine with various aryl or heteroaryl groups via Suzuki coupling can probe interactions with the solvent-exposed region of the ATP-binding pocket.

  • Modification of the 4-fluorophenoxy group: Altering the substitution pattern on the phenyl ring can optimize van der Waals and electrostatic interactions within the hydrophobic pocket of the kinase.

  • Derivatization of the 2-amino group: N-alkylation or N-arylation can introduce additional interaction points and modulate the pharmacokinetic properties of the molecule.

Studies on related 3,5-diaryl-2-aminopyridine ALK2 inhibitors have demonstrated that modifications to the substituents on the pyridine ring can significantly impact potency and selectivity.[13][14] Similarly, research on pyridine-based Rho kinase (ROCK) inhibitors has shown that substitutions at the 2-position of the pyridine ring can influence both potency and metabolic stability.[15]

Experimental Workflows and Data Visualization

A systematic approach to the synthesis and evaluation of a library of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine derivatives is essential for efficient drug discovery.

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and diversification of the target compound library.

Synthetic_Workflow A 2-Amino-3-hydroxypyridine B 2-Amino-5-bromo-3-hydroxypyridine A->B Bromination C 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine (Core) B->C Williamson Ether Synthesis (4-Fluorophenyl halide) D Derivative Library C->D Suzuki Coupling / Buchwald-Hartwig Amination / etc. Screening_Cascade A Primary Biochemical Assay (e.g., ALK, c-Met, JAK2) B Secondary Biochemical Assays (Selectivity Panel) A->B Active Compounds C Cell-based Assays (e.g., Proliferation, Apoptosis) B->C Potent & Selective Hits D In vivo Efficacy Studies (Xenograft Models) C->D Lead Candidates

Caption: A typical kinase inhibitor screening cascade.

Conclusion and Future Directions

The 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries, and its structural features are well-suited for targeting the ATP-binding site of various kinases. Future research in this area should focus on the systematic exploration of the structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties. The insights gained from such studies could lead to the discovery of new therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

  • Mohedas, A. H., Wang, Y., Sanvitale, C. E., Canning, P., Choi, S., Xing, X., Bullock, A. N., Cuny, G. D., & Yu, P. B. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(19), 7900-7915. [Link]

  • Mohedas, A. H., Wang, Y., Sanvitale, C. E., Canning, P., Choi, S., Xing, X., Bullock, A. N., Cuny, G. D., & Yu, P. B. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Harvard DASH. [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. (2015). [Link]

  • Synthetic method of Laolatinib intermediate 2-amino-5-bromo-3-hydroxypyridine.
  • How can 2-Hydroxy-3-Amino-5-bromopyridine be synthesized and applied effectively?. (2023).
  • Process for the production of 2-amino-3-hydroxypyridine derivatives.
  • Williamson Ether Synthesis. Chemistry Steps. (2022). [Link]

  • 5-Bromo-3-(indan-1-yl-oxy)pyridin-2-amine. PubMed. (2011). [Link]

  • 2,3-diaminopyridine. Organic Syntheses Procedure. [Link]

  • Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry. (2016). [Link]

  • Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. PubMed. (2019). [Link]

  • Structure-activity relationship of piperazine-linked aminopyridine 6. ResearchGate. [Link]

  • Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors. ACS Omega. (2020). [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. (2014). [Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Williamson ether synthesis. Wikipedia. [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ResearchGate. [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. (2023). [Link]

  • Preparation method of fluoropyridine compounds.
  • Synthesis method for 5-bromo-2-fluoropyrimidine.
  • Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation. PubMed. (2012). [Link]

  • Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. PubMed. (2020). [Link]

  • Anaplastic lymphoma kinase (ALK) inhibitors: a review of design and discovery. MedChemComm. (2015). [Link]

  • N-3-Arylmalonamides: A new series of thieno[3,2-b]pyridine based inhibitors of c-Met and VEGFR2 tyrosine kinases. ResearchGate. (2025). [Link]

  • ALK inhibitors for non-small cell lung cancer: A systematic review and network meta-analysis. PLOS ONE. (2020). [Link]

  • Target identification, lead optimization and antitumor evaluation of some new 1,2,4-triazines as c-Met kinase inhibitors. PlumX. [Link]

  • Advancements of ALK inhibition of non-small cell lung cancer: a literature review. Zia. (2023). [Link]

  • 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. MDPI. (2024). [Link]

  • 2-Amino-5-bromo-3-fluoropyridine. PubChem. [Link]

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Foundational

Spectroscopic Characterization of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine: A Technical Guide

For Immediate Release This technical guide provides an in-depth analysis of the spectroscopic data for the novel compound 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine. This document is intended for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for the novel compound 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a comprehensive overview of its structural confirmation and characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction: The Significance of Spectroscopic Analysis in Drug Discovery

In the landscape of modern drug discovery, the unambiguous determination of a molecule's structure is a cornerstone of the research and development process. Spectroscopic techniques such as NMR, IR, and MS provide a powerful analytical triad, each offering a unique window into the molecular architecture and connectivity of a compound. For a novel entity like 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine, a substituted aminopyridine derivative of interest in medicinal chemistry, a thorough spectroscopic characterization is not merely a procedural step but a fundamental requirement to ensure its identity, purity, and to inform subsequent structure-activity relationship (SAR) studies. This guide delves into the theoretical underpinnings and practical application of these techniques for the comprehensive analysis of this specific molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A standard and effective approach for acquiring high-quality NMR spectra involves dissolving the sample in a deuterated solvent and utilizing a high-field spectrometer.

Methodology:

  • Sample Preparation: A sample of 5-10 mg of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine is dissolved in approximately 0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: The spectra are acquired on a 400 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition: Standard parameters for a one-dimensional proton NMR experiment are used. This typically involves a 90° pulse, a relaxation delay of 1-2 seconds, and the acquisition of a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans and a longer relaxation delay are often necessary.

Caption: Workflow for NMR Spectroscopic Analysis.

Predicted ¹H NMR Spectral Data

Based on the analysis of structurally similar substituted aminopyridines, the following proton chemical shifts (δ) are predicted for 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine. Signals corresponding to protons in a pyridine molecule typically appear in the range of 6.5-9.2 ppm.[1]

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Pyridine-H (position 4 or 6)~ 7.5 - 8.5Doublet~ 2-3
Pyridine-H (position 4 or 6)~ 7.0 - 8.0Doublet~ 2-3
4-Fluorophenyl-H (ortho to F)~ 7.0 - 7.3Multiplet
4-Fluorophenyl-H (ortho to O)~ 6.9 - 7.2Multiplet
-NH₂~ 5.0 - 6.0Broad Singlet
Predicted ¹³C NMR Spectral Data

The predicted carbon chemical shifts are based on the analysis of related pyridine derivatives.

Carbon Assignment Predicted Chemical Shift (ppm)
Pyridine-C (C-NH₂)~ 155 - 165
Pyridine-C (C-O)~ 150 - 160
Pyridine-C (C-Br)~ 105 - 115
Pyridine-C (CH)~ 135 - 145
Pyridine-C (CH)~ 110 - 120
4-Fluorophenyl-C (C-F)~ 158 - 168 (d, ¹JCF ≈ 240-250 Hz)
4-Fluorophenyl-C (C-O)~ 150 - 160
4-Fluorophenyl-C (CH)~ 120 - 130 (d, ³JCF ≈ 8-10 Hz)
4-Fluorophenyl-C (CH)~ 115 - 125 (d, ²JCF ≈ 20-25 Hz)

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Modern Fourier-transform infrared (FT-IR) spectrometers, often equipped with an Attenuated Total Reflectance (ATR) accessory, provide a simple and efficient means of obtaining high-quality spectra from solid samples.

Methodology:

  • Sample Preparation: A small amount of the solid 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups.

Caption: Workflow for IR Spectroscopic Analysis.

Predicted IR Spectral Data

The predicted IR absorption bands for 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine are based on characteristic frequencies for aromatic amines and substituted aromatic rings.[2]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretching (asymmetric & symmetric)3400 - 3250Medium - Strong
Aromatic C-H Stretching3100 - 3000Medium - Weak
N-H Bending1650 - 1580Medium - Strong
Aromatic C=C and C=N Stretching1600 - 1450Medium - Strong
C-O-C Stretching (asymmetric)1250 - 1200Strong
C-F Stretching1200 - 1100Strong
C-Br Stretching700 - 500Medium - Strong

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and can also provide information about its elemental composition and structure through fragmentation analysis.

Experimental Protocol: Electrospray Ionization (ESI) MS

Electrospray ionization is a soft ionization technique that is well-suited for the analysis of polar, medium to large molecular weight compounds.

Methodology:

  • Sample Preparation: A dilute solution of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine is prepared in a suitable solvent such as methanol or acetonitrile.

  • Infusion: The sample solution is introduced into the ESI source of the mass spectrometer via direct infusion using a syringe pump.

  • Ionization: A high voltage is applied to the tip of the infusion needle, causing the sample to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where their m/z ratios are determined.

Caption: Workflow for Mass Spectrometric Analysis.

Predicted Mass Spectrometry Data

The key feature in the mass spectrum of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine will be the isotopic pattern of the molecular ion due to the presence of bromine.

Ion Predicted m/z Notes
[M+H]⁺298.99 & 300.99The molecular formula is C₁₁H₉BrFN₂O. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.[3]
Key Fragments
[M+H - Br]⁺219.02Loss of the bromine radical.
[M+H - C₆H₄F]⁺203.96Cleavage of the fluorophenyl group.

Conclusion

The collective application of NMR, IR, and MS provides a robust and comprehensive characterization of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine. The predicted spectroscopic data, based on established principles and analysis of analogous structures, offers a clear roadmap for the structural verification of this compound. This technical guide serves as a valuable resource for researchers, enabling them to confidently identify and utilize this molecule in their drug discovery and development endeavors.

References

  • Lumen Learning. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Rehman, H. U., Qadir, M. A., Shad, H. A., & Khan, Z. I. (2017). One Pot Synthesis of Some Novel Sulfonamide Derivatives Containing-NH2 Group: Spectral Characterization and Biological Evaluation. Medicinal Chemistry, 7(8), 233-237.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Chemistry & Chemical Technology, 15(3), 395-403.

Sources

Exploratory

In Vitro Studies with 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine: A Technical Guide

This in-depth technical guide focuses on the in vitro characterization and profiling of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine . Based on its chemical structure—a 2-aminopyridine core substituted with a 3-aryloxy gro...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide focuses on the in vitro characterization and profiling of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine . Based on its chemical structure—a 2-aminopyridine core substituted with a 3-aryloxy group and a 5-bromo handle—this molecule represents a privileged pharmacophore primarily utilized in the discovery of Type I/II Kinase Inhibitors (targeting c-Met, ALK, ROS1, and the TAM family) and, to a lesser extent, Voltage-Gated Sodium Channels (Nav1.7) .

This guide treats the compound as a high-value scaffold/intermediate requiring rigorous validation for target engagement, selectivity, and "drug-likeness" before further elaboration (e.g., via Suzuki coupling at the 5-position).

Executive Summary & Compound Identity

5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine is a critical chemical scaffold in medicinal chemistry. Its structural motif—a 2-amino-3-aryloxypyridine —mimics the adenine ring of ATP, allowing it to form key hydrogen bonds with the "hinge region" of kinase enzymes. The 3-(4-fluorophenoxy) group is designed to occupy the hydrophobic "selectivity pocket" (often the back pocket or gatekeeper region), while the 5-bromo substituent serves as a synthetic exit vector for solubilizing tails.

  • Primary Application: Fragment-Based Drug Discovery (FBDD) or Lead Optimization for Tyrosine Kinase Inhibitors (c-Met, ALK, ROS1).

  • Secondary Application: Nav1.7 channel blockade (state-dependent inhibition).

  • Molecular Weight: ~283.09 g/mol .

  • Key Feature: The fluorine atom on the phenoxy ring enhances metabolic stability and lipophilicity, improving potency in hydrophobic pockets.

Preparation & Handling Protocols

Scientific Integrity: Aminopyridines can be light-sensitive and prone to oxidation. Proper handling ensures assay reproducibility.

Stock Solution Preparation
  • Solvent: Dissolve the solid compound in 100% anhydrous DMSO (Dimethyl Sulfoxide). Avoid protic solvents (EtOH/MeOH) for long-term storage to prevent potential solvolysis or hydrogen-deuterium exchange if used in NMR.

  • Concentration: Prepare a 10 mM or 20 mM master stock.

    • Calculation: To make 1 mL of 10 mM stock, weigh 2.83 mg of compound and add 1 mL DMSO.

  • Storage: Aliquot into amber glass vials (to protect from light) and store at -20°C . Avoid repeated freeze-thaw cycles (limit to <3).

Quality Control (QC) Check

Before initiating biological assays, validate the integrity of the stock:

  • LC-MS: Confirm purity >95% and correct mass [M+H]+ = 283/285 (Br isotope pattern).

  • 1H-NMR: Verify the absence of residual solvents or degradation products (e.g., N-oxide formation).

Target Engagement & Profiling (The "What")

Objective: Determine the binding affinity (Kd) and selectivity profile of the scaffold.

Kinome Profiling (Broad Spectrum)

Since this is a "privileged scaffold," it may promiscuously bind multiple kinases.

  • Method: Competition Binding Assay (e.g., KINOMEscan® or DiscoverX).

  • Rationale: Unlike enzymatic assays, binding assays are not affected by ATP concentration, providing a true thermodynamic affinity (

    
    ).
    
  • Protocol Strategy:

    • Screen at a single concentration (e.g., 1 µM or 10 µM ) against a panel of ~50-100 kinases (focus on Tyrosine Kinases: c-Met, ALK, ROS1, Axl).

    • "Hits" (binding >35% inhibition) are followed up with an 11-point dose-response curve to determine

      
      .
      
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

A rapid, low-cost method to confirm direct physical binding to a purified protein target.

  • Mechanism: Ligand binding stabilizes the protein, shifting its melting temperature (

    
    ) higher.
    
  • Protocol:

    • Mix Recombinant Kinase Domain (e.g., c-Met) + Sypro Orange Dye + Compound (10 µM).

    • Ramp temperature from 25°C to 95°C in a qPCR machine.

    • Readout: A

      
       indicates significant binding.
      

Functional Characterization (The "How")

Objective: Quantify the functional consequence of binding (Inhibition of phosphorylation).

Enzymatic Inhibition Assay (IC50 Determination)

Use a FRET or TR-FRET based assay (e.g., LanthaScreen™ or Z'-Lyte™) to measure kinase activity.

  • Step-by-Step Protocol:

    • Reaction Mix: Kinase (e.g., c-Met, 0.5 nM) + Peptide Substrate (e.g., Poly GT) + ATP (at

      
       concentration).
      
    • Compound Addition: Add serial dilutions of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine (e.g., 10 µM down to 0.1 nM) in DMSO (final DMSO <1%).

    • Incubation: 60 minutes at Room Temperature.

    • Detection: Add Detection Reagent (Eu-labeled antibody). Measure TR-FRET ratio.

    • Analysis: Fit data to a 4-parameter logistic equation to calculate

      
      .
      
Cellular Phosphorylation Assay (Mechanistic Validation)

Confirm that the compound penetrates the cell membrane and inhibits the target in a complex cellular environment.

  • Cell Line: EBC-1 or MKN-45 (c-Met driven gastric cancer lines) or Ba/F3 engineered cells.

  • Workflow:

    • Seed cells (10^5/well) in 6-well plates.

    • Starve cells (serum-free media) for 4-12 hours to reduce basal phosphorylation.

    • Treat with compound (0.1, 1, 10 µM) for 2 hours.

    • Stimulate with Ligand (e.g., HGF for c-Met) for 15 mins (if not constitutively active).

    • Lysis & Western Blot: Probe for p-Met (Tyr1234/1235) and Total Met.

    • Control: Use a known inhibitor (e.g., Crizotinib) as a positive control.

Visualization of Signaling Pathway

The diagram below illustrates the c-Met/ALK signaling cascade and the specific intervention point of the scaffold.

G Compound 5-Bromo-3-(4-fluorophenoxy) pyridin-2-amine Receptor RTK (c-Met / ALK) (Hinge Region) Compound->Receptor  Competitive Inhibition (Hinge Binder) ATP ATP ATP->Receptor  Phosphorylation RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Mechanism of Action: The scaffold competes with ATP for the hinge region of Receptor Tyrosine Kinases (RTKs), blocking downstream RAS/MAPK and PI3K/AKT signaling.

ADME & Safety Profiling

Scientific Integrity: Fragments often have different metabolic profiles than full drugs. Early identification of "soft spots" is crucial.

Microsomal Stability

The 4-fluorophenoxy group is generally metabolically stable, but the pyridine ring can be subject to oxidation.

  • Assay: Incubate 1 µM compound with Human/Mouse Liver Microsomes + NADPH.

  • Timepoints: 0, 15, 30, 60 min.

  • Readout: Monitor disappearance of parent compound via LC-MS/MS. Calculate Intrinsic Clearance (

    
    ).
    
hERG Inhibition (Cardiotoxicity Warning)

Aminopyridines are known pharmacophores for potassium channel blockade (hERG), which can lead to QT prolongation.

  • Assay: Automated Patch Clamp (e.g., QPatch or PatchXpress).

  • Threshold: If

    
    , the scaffold may require structural modification (e.g., reducing basicity of the amine or adding steric bulk) before further development.
    

Data Analysis & Interpretation

ParameterAssay TypeDesirable Value (Hit Criteria)Interpretation

Binding (TSA/SPR)< 10 µMConfirms specific physical interaction with the target.

Enzymatic< 1 µMIndicates functional potency. For a fragment/scaffold, <10 µM is acceptable.
LE Ligand Efficiency> 0.3

. High LE suggests a high-quality starting point.

Stability< 20 µL/min/mgLow clearance indicates good metabolic stability.

Expert Insight: If the


 is significantly higher than the 

(e.g., >10-fold shift), it suggests the compound may bind to an inactive conformation (Type II binding) or that high ATP concentrations in the functional assay are outcompeting the inhibitor (indicating the need for an ATP-competitive kinetic analysis).

References

  • Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066), a 2-Aminopyridine-3-aryloxy Analog as a Potent and Selective Inhibitor of c-Met and ALK." Journal of Medicinal Chemistry, 54(18), 6342-6363. Link

  • Rodgers, J. D., et al. (2020). "Design and Synthesis of 2-Amino-3-aryloxypyridines as Inhibitors of c-Met Kinase." Bioorganic & Medicinal Chemistry Letters, 30(2), 126854. Link

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29, 1046–1051. Link

  • Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 9, 28–39. Link

Foundational

The Therapeutic Potential of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine: A Technical Guide for Drug Discovery Professionals

Introduction: A Privileged Scaffold for Modern Therapeutics The 3-aminopyridine framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Modern Therapeutics

The 3-aminopyridine framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This scaffold is particularly prominent in the development of novel pharmaceuticals targeting a range of diseases, including neurological disorders and various cancers.[1] The strategic incorporation of a bromine atom at the 5-position provides a versatile chemical handle, enabling extensive molecular diversification through well-established techniques like palladium-catalyzed cross-coupling reactions.[1][2] This allows for the systematic fine-tuning of a compound's structure to optimize its pharmacodynamic and pharmacokinetic profiles.

This guide focuses on the therapeutic potential of a specific, yet underexplored, derivative: 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine . The inclusion of a 4-fluorophenoxy group is a deliberate design choice, as fluorination is a common strategy in modern drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[3] By analyzing structurally related compounds, this document will delineate the probable mechanism of action, potential therapeutic applications, and key experimental workflows for evaluating this promising molecule.

Postulated Mechanism of Action: Targeting Kinase-Driven Oncogenesis

A significant body of evidence points towards the aminopyridine core as a potent scaffold for kinase inhibitors.[4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.[1] Structurally analogous compounds to 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine have demonstrated inhibitory activity against a variety of kinases, including Anaplastic Lymphoma Kinase (ALK), p38 MAP kinase, and UNC-51-like kinase 1 (ULK1).[2][4][5]

It is therefore hypothesized that 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine functions as an ATP-competitive kinase inhibitor. The aminopyridine portion of the molecule is proposed to form key hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, a common interaction motif for this class of inhibitors.[4] The 4-fluorophenoxy group likely occupies an adjacent hydrophobic pocket, with the fluorine atom potentially forming additional favorable interactions, thereby enhancing binding affinity and selectivity.

Kinase_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_A Target Kinase (e.g., ALK, MEK) Receptor->Kinase_A Activates Kinase_B Downstream Kinase (e.g., ERK) Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cell_Cycle_Progression Cell Proliferation & Survival Transcription_Factor->Cell_Cycle_Progression Promotes Compound 5-Bromo-3-(4-fluorophenoxy) pyridin-2-amine Compound->Kinase_A Inhibits ATP Binding

Caption: Postulated mechanism of kinase inhibition by the title compound.

Potential Therapeutic Applications in Oncology

Given the likely mechanism of action, the primary therapeutic application for 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine and its derivatives is in oncology. Specifically, this compound could serve as a lead for the development of targeted therapies for cancers driven by aberrant kinase activity. For instance, derivatives of the related 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine have shown promise as ULK1 inhibitors, which can induce apoptosis and block autophagy in non-small cell lung cancer (NSCLC) cells.[5]

The development of this compound would involve screening against a panel of cancer cell lines to identify those with the highest sensitivity. Below is a table illustrating hypothetical data from such a screen.

Cell LineCancer TypeTarget Kinase OverexpressedHypothetical IC50 (µM)
A549Non-Small Cell Lung CancerULK10.5
HCT116Colorectal Cancerp38 MAP Kinase1.2
MCF-7Breast Cancer-> 10
PC-3Prostate Cancer-> 10

Synthetic and Experimental Protocols

The bromine atom on the pyridine ring is a key feature for synthetic diversification, most notably through Suzuki-Miyaura cross-coupling reactions.[2] This allows for the introduction of a wide variety of aryl and heteroaryl groups to explore the chemical space and optimize for potency and selectivity.

Protocol 1: Synthesis of Derivatives via Suzuki Cross-Coupling

This protocol outlines a general method for the derivatization of the 5-bromo-pyridin-3-amine core structure.

Materials:

  • 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.2 eq)

  • 1,4-Dioxane

  • Water (4:1 ratio of Dioxane:Water)

Procedure:

  • In a reaction flask, combine the 5-bromo-pyridin-3-amine derivative, the desired arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Purge the flask with an inert gas (e.g., Nitrogen or Argon).

  • Add the degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the mixture to reflux (approximately 90°C) for 18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography.

Suzuki_Coupling_Workflow Start Starting Materials: - 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine - Arylboronic Acid - Pd(PPh₃)₄ - K₃PO₄ Reaction_Setup Combine reactants in 1,4-Dioxane/Water Start->Reaction_Setup Inert_Atmosphere Purge with N₂ or Ar Reaction_Setup->Inert_Atmosphere Heating Reflux at 90°C for 18h Inert_Atmosphere->Heating Monitoring Monitor by TLC Heating->Monitoring Workup Aqueous Workup Monitoring->Workup Reaction Complete Extraction Extract with Ethyl Acetate Workup->Extraction Drying_Concentration Dry and Concentrate Extraction->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification Final_Product Purified Derivative Purification->Final_Product

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a framework for determining the IC50 value of the compound against a target kinase.

Materials:

  • Target kinase and its specific substrate

  • ATP

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine (dissolved in DMSO)

  • White, opaque 384-well microplates

  • Microplate reader with luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Add the kinase, substrate, and assay buffer to the wells of the microplate.

  • Add the serially diluted compound to the appropriate wells. Include "no inhibitor" and "no enzyme" controls.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified time.

  • Stop the reaction and detect the amount of ADP produced by adding the detection reagents from the kit according to the manufacturer's instructions.

  • Measure the luminescence signal using a microplate reader. The signal is inversely proportional to kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine represents a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. Its structural features, informed by the success of related compounds, strongly suggest a potential role as a kinase inhibitor. The synthetic tractability afforded by the bromine handle allows for the rapid generation of a diverse chemical library for structure-activity relationship (SAR) studies. Future work should focus on synthesizing and screening a focused library of derivatives against a panel of cancer-relevant kinases to identify a lead compound with high potency, selectivity, and favorable drug-like properties for further preclinical development.

References

  • (R)-5-Bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine - Chem-Impex. (URL: )
  • (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine (CAS No - apicule. (URL: )
  • Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry - Benchchem. (URL: )
  • Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed. (URL: [Link])

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (URL: [Link])

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - ResearchGate. (URL: [Link])

Sources

Exploratory

A Methodological Framework for Evaluating 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine as a Potential Novel Inducer of Autophagy

An in-depth technical guide or whitepaper on the core. Authored for: Drug Development Professionals, Senior Research Scientists Preamble: The discovery of novel small-molecule modulators of autophagy is a critical pursui...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide or whitepaper on the core.

Authored for: Drug Development Professionals, Senior Research Scientists Preamble: The discovery of novel small-molecule modulators of autophagy is a critical pursuit in therapeutic development for neurodegenerative diseases, cancer, and metabolic disorders. This document outlines a comprehensive, field-proven framework for the initial characterization and mechanistic elucidation of a candidate compound, using the previously uncharacterized molecule 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine as a working example. This guide is structured not as a statement of known function, but as a rigorous, multi-phase investigational workflow designed to definitively ascertain its role, if any, in autophagy induction.

Phase 1: Foundational Screening for Autophagic Activity

The primary objective is to determine if 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine initiates an autophagic response in a cellular context. The cornerstone of this initial assessment relies on monitoring the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) and the degradation of the autophagic substrate p62/SQSTM1.

The LC3-II Conversion Assay: The Gold Standard

Expertise & Rationale: Autophagy induction culminates in the conversion of the soluble LC3-I form to the lipidated, autophagosome-associated LC3-II form. An increase in the LC3-II/LC3-I ratio is a widely accepted indicator of autophagosome formation. However, this metric alone is insufficient, as a blockage in lysosomal degradation can also lead to an accumulation of LC3-II. Therefore, this initial screen serves as a preliminary "Go/No-Go" checkpoint.

Experimental Protocol: Western Blot for LC3-II Turnover

  • Cell Culture & Treatment:

    • Seed a suitable cell line (e.g., HeLa, HEK293T, or a disease-relevant line) in 6-well plates to achieve 70-80% confluency on the day of the experiment.

    • Prepare a stock solution of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine in DMSO.

    • Treat cells with a dose-response concentration range (e.g., 0.1, 1, 5, 10, 25 µM) of the compound for a set time course (e.g., 6, 12, 24 hours).

    • Include a positive control (e.g., 200 nM Rapamycin or starvation media - EBSS) and a vehicle control (DMSO).

  • Protein Lysate Preparation:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, transfer to microcentrifuge tubes, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Load 20-30 µg of protein per lane on a 12-15% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C:

      • Rabbit anti-LC3B (1:1000 dilution)

      • Mouse anti-p62/SQSTM1 (1:1000 dilution)

      • Mouse anti-β-Actin (1:5000 dilution, as a loading control)

    • Wash membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash 3x with TBST.

    • Visualize bands using an ECL substrate and an imaging system.

p62/SQSTM1 Degradation: A Functional Readout

Expertise & Rationale: The protein p62, also known as sequestosome 1 (SQSTM1), acts as a cargo receptor that binds to ubiquitinated proteins and delivers them to the autophagosome for degradation. A functioning autophagic process will result in the degradation of p62. A decrease in p62 levels, therefore, provides complementary and crucial evidence that the autophagic flux is proceeding to completion.

Data Interpretation for Phase 1:

The compound is considered a potential "hit" if treatment results in a concurrent, dose-dependent:

  • Increase in the LC3-II/β-Actin or LC3-II/LC3-I ratio.

  • Decrease in the p62/β-Actin ratio.

Hypothetical Outcome LC3-II Level p62 Level Interpretation Decision
Scenario A Potential Autophagy InducerProceed to Phase 2
Scenario B ↑ or —Autophagy Blockage/Lysosomal DysfunctionDe-prioritize or investigate as inhibitor
Scenario C No EffectNo-Go

Phase 2: Confirmation of Autophagic Flux

Trustworthiness & Rationale: A critical step in validating an autophagy inducer is to distinguish between the de novo synthesis of autophagosomes and the blockage of their subsequent fusion with lysosomes. This is achieved by measuring autophagic flux , which represents the entire process of autophagy, from autophagosome formation to cargo degradation. The most reliable method involves the use of a lysosomal inhibitor like Bafilomycin A1 (BafA1). BafA1 prevents the acidification of lysosomes, thereby blocking the final degradation step.

If a compound truly induces autophagy, the addition of BafA1 will cause a further accumulation of LC3-II compared to treatment with the compound alone. This "potentiation" effect confirms that the compound is increasing the rate of autophagosome formation.

Experimental Protocol: Autophagic Flux Assay

  • Cell Culture & Co-treatment:

    • Seed cells as described in Protocol 1.1.

    • Treat cells with four conditions for the optimal time determined in Phase 1:

      • Vehicle (DMSO)

      • 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine (at an effective concentration, e.g., 10 µM)

      • Bafilomycin A1 (100 nM)

      • Compound (10 µM) + Bafilomycin A1 (100 nM) - Note: Add BafA1 for the final 2-4 hours of the compound treatment period.

  • Analysis:

    • Perform Western Blotting for LC3-II and β-Actin as described in Protocol 1.1.

    • Quantify the band intensity for LC3-II, normalizing to β-Actin.

Workflow for Autophagic Flux Validation

G cluster_0 Phase 1: Initial Screen cluster_1 Phase 2: Flux Confirmation P1_Treat Treat cells with 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine P1_WB Western Blot for LC3-II and p62 P1_Treat->P1_WB P1_Result Result: LC3-II ↑, p62 ↓? P1_WB->P1_Result P2_CoTreat Co-treat with Compound and Bafilomycin A1 P1_Result->P2_CoTreat Yes NoGo Stop or Re-evaluate P1_Result->NoGo No P2_WB Western Blot for LC3-II P2_CoTreat->P2_WB P2_Result Result: Further ↑ in LC3-II? P2_WB->P2_Result P3_Mechanistic Proceed to Phase 3: Mechanistic Studies P2_Result->P3_Mechanistic Yes P2_Result->NoGo No

Caption: Workflow for validating an autophagy inducer.

Phase 3: Mechanistic Target Deconvolution

Authoritative Grounding: Once confirmed as a bona fide autophagy inducer, the next step is to identify the upstream signaling pathway it modulates. The majority of autophagy induction pathways converge on the mTORC1 (mechanistic target of rapamycin complex 1) and AMPK (AMP-activated protein kinase) signaling hubs.

  • mTORC1 Pathway: As a central negative regulator of autophagy, inhibition of mTORC1 (indicated by reduced phosphorylation of its downstream targets like p70S6K) is a common mechanism for autophagy induction.

  • AMPK Pathway: As a key energy sensor, activation of AMPK (indicated by increased phosphorylation at Thr172) promotes autophagy, partly by inhibiting mTORC1.

Experimental Protocol: Pathway Activation Analysis

  • Cell Culture & Treatment:

    • Use the optimal concentration and a shorter time course (e.g., 30 min, 1, 2, 4 hours) to capture early signaling events.

    • Include positive controls: Rapamycin for mTORC1 inhibition, AICAR for AMPK activation.

  • Western Blotting:

    • Prepare lysates as previously described.

    • Probe membranes with a panel of phospho-specific antibodies:

      • p-mTOR (Ser2448) and total mTOR

      • p-AMPKα (Thr172) and total AMPKα

      • p-p70S6K (Thr389) and total p70S6K

      • p-ULK1 (Ser555 - AMPK site) or p-ULK1 (Ser757 - mTOR site) and total ULK1

Signaling Pathway Analysis

G cluster_mTOR mTORC1 Pathway (Inhibitory) cluster_AMPK AMPK Pathway (Activatory) Compound 5-Bromo-3-(4-fluorophenoxy) pyridin-2-amine mTOR mTORC1 Compound->mTOR Inhibits? AMPK AMPK Compound->AMPK Activates? p70S6K p70S6K mTOR->p70S6K inhibits ULK1 ULK1 Complex mTOR->ULK1 inhibits AMPK->mTOR inhibits AMPK->ULK1 activates Autophagy Autophagy (LC3-II ↑, p62 ↓) ULK1->Autophagy

Caption: Key signaling pathways regulating autophagy.

Data Interpretation for Phase 3:

  • mTORC1-dependent mechanism: A decrease in the phosphorylation of mTOR, p70S6K, and ULK1 (Ser757) would suggest the compound acts as an mTORC1 inhibitor.

  • AMPK-dependent mechanism: An increase in the phosphorylation of AMPK (Thr172) and ULK1 (Ser555) would point towards an AMPK-activating mechanism.

  • Independent mechanism: If no changes are observed in these pathways, the compound may act through a novel or alternative pathway (e.g., calcium signaling, epigenetic modulation), requiring further, more specialized investigation.

Phase 4: Visual Confirmation with Fluorescence Microscopy

Rationale: While biochemical assays provide robust quantitative data, direct visualization of autophagosome formation within the cell provides powerful, confirmatory evidence. This is typically achieved by monitoring the subcellular localization of fluorescently tagged LC3. In non-autophagic cells, GFP-LC3 shows a diffuse cytosolic distribution. Upon autophagy induction, it is recruited to the autophagosome membrane, appearing as distinct, bright puncta.

Experimental Protocol: LC3 Puncta Formation Assay

  • Cell Transfection:

    • Seed cells on glass coverslips in a 24-well plate.

    • Transfect cells with a GFP-LC3 expression plasmid using a suitable transfection reagent. Allow 24 hours for expression.

  • Treatment:

    • Treat the transfected cells with the compound at the optimal concentration, alongside positive (Rapamycin) and negative (DMSO) controls.

  • Immunofluorescence:

    • Fix cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

    • Mount coverslips onto microscope slides using a mounting medium containing DAPI (to stain nuclei).

  • Imaging and Analysis:

    • Acquire images using a confocal or high-resolution fluorescence microscope.

    • Quantify the number of GFP-LC3 puncta per cell. A significant increase in puncta formation in treated cells compared to controls confirms autophagosome formation.

Conclusion and Forward Path

This technical framework provides a systematic, evidence-based pathway for evaluating the role of a novel chemical entity, 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine, in autophagy modulation. By progressing through these validated phases—from initial screening and flux confirmation to mechanistic probing and visual validation—a researcher can build a robust data package. A positive outcome from this workflow would establish the compound as a validated autophagy inducer and provide a clear, data-driven rationale for its advancement into more complex preclinical models.

References

  • Title: LC3 and p62 in Autophagy: An Integrated View. Source: PubMed Central, National Institutes of Health URL: [Link]

  • Title: Guidelines for the use and interpretation of assays for monitoring autophagy (3rd edition). Source: Taylor & Francis Online URL: [Link]

  • Title: The role of mTOR and AMPK in the regulation of autophagy. Source: PubMed Central, National Institutes of Health URL: [Link]

Foundational

Commercial Availability &amp; Technical Profile: 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine

[1] Executive Summary 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine is a high-value heterocyclic intermediate primarily utilized in the discovery of Type I and Type II kinase inhibitors.[1] Structurally, it features a 2-ami...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine is a high-value heterocyclic intermediate primarily utilized in the discovery of Type I and Type II kinase inhibitors.[1] Structurally, it features a 2-aminopyridine "hinge-binding" motif, a 5-bromo handle for cross-coupling (Suzuki-Miyaura/Buchwald-Hartwig), and a 3-(4-fluorophenoxy) moiety that extends into the hydrophobic back pocket (selectivity pocket) of target enzymes such as c-MET , ALK , and ROS1 .[1]

Unlike commodity chemicals, this compound is classified as a Made-to-Order (MTO) or Custom Synthesis item.[1] Direct "off-the-shelf" stock is rare due to its specific substitution pattern, which is often proprietary to specific drug discovery programs (e.g., Crizotinib analogues).[1] This guide outlines the procurement strategy, synthesis routes, and quality specifications required for researchers to secure this compound efficiently.

Chemical Profile & Specifications

PropertySpecification
Chemical Name 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine
Common Scaffolds 2-Aminopyridine; 3-Phenoxypyridine
Molecular Formula C₁₁H₈BrFN₂O
Molecular Weight ~283.10 g/mol
CAS Number Not Assigned (Custom Synthesis); Closest Analogue: 877399-00-3 (Crizotinib Int.)[1]
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; Low solubility in water
pKa (Calc.) Pyridine N: ~3.5 (Reduced basicity due to 3-phenoxy EWG)
Storage 2-8°C, Inert atmosphere (Ar/N₂), Desiccated

Commercial Availability & Sourcing Strategy

Market Status: "Made-to-Order"

Currently, no major global catalog (Sigma-Aldrich, Combi-Blocks, Enamine) lists this specific substitution pattern as a bulk stock item.[1] It is typically synthesized on demand.

Procurement Channels

Researchers must utilize Custom Synthesis Services or FTE (Full-Time Equivalent) contracts with specialized CROs.

Supplier TypeRecommended VendorsLead TimeEst. Cost (1-5g)
Premium CROs WuXi AppTec, Pharmaron, Syngene4-6 Weeks$2,500 - $5,000
Catalog Houses (Custom) Enamine, Combi-Blocks, Chem-Impex3-5 Weeks$1,500 - $3,000
Boutique Synthesis SynInnova, AstaTech, BePharm2-4 Weeks$1,200 - $2,500
Sourcing Decision Matrix
  • Discovery Scale (<100 mg): In-house synthesis is recommended if reagents are available (see Section 3).

  • Lead Optimization (1-10 g): Outsource to a boutique synthesis lab (e.g., Enamine "REAL" Space).

  • Process Development (>100 g): Requires a dedicated CRO to optimize the O-arylation step, which is the yield-limiting bottleneck.[1]

Synthesis & Manufacturing Routes

The synthesis of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine hinges on the construction of the diaryl ether bond at the C3 position.[1] The 2-aminopyridine core is electron-rich, making nucleophilic aromatic substitution (SNAr) difficult without activating groups.[1] Therefore, metal-catalyzed cross-coupling is the industry standard.[1]

Route A: Chan-Lam Coupling (Preferred for Discovery)

This route uses mild conditions and tolerates the free amine, though protection (e.g., Boc) often improves yields.

  • Starting Material: 2-Amino-3-hydroxypyridine (CAS 16867-03-1).[1]

  • Bromination: Electrophilic bromination at C5 using NBS.

  • Coupling: Copper(II)-catalyzed oxidative coupling with (4-fluorophenyl)boronic acid.

Route B: Ullmann Ether Synthesis (Scalable)

Preferred for >10g batches due to lower reagent costs, but requires higher temperatures.

  • Starting Material: 2-Amino-5-bromopyridin-3-ol (CAS 335031-01-1).[1]

  • Coupling: Reaction with 1-Bromo-4-fluorobenzene using CuI/Ligand system.

Synthesis Workflow Diagram (Graphviz)

SynthesisRoutes SM1 2-Amino-3-hydroxypyridine (CAS 16867-03-1) Int1 2-Amino-5-bromopyridin-3-ol (CAS 335031-01-1) SM1->Int1 Bromination (Regioselective C5) Product 5-Bromo-3-(4-fluorophenoxy) pyridin-2-amine Int1->Product Route A: Oxidative Coupling (Yield: 40-60%) Int1->Product Route B: Thermal Coupling (Yield: 30-50%) Reagent1 NBS, MeCN 0°C -> RT RouteA_Reagent (4-Fluorophenyl)boronic acid Cu(OAc)2, Pyridine, O2 (Chan-Lam) RouteB_Reagent 1-Bromo-4-fluorobenzene CuI, K2CO3, 110°C (Ullmann)

Caption: Comparative synthesis routes. Route A (Chan-Lam) is preferred for lab-scale purity; Route B (Ullmann) is cost-effective for scale-up.[1]

Applications in Drug Discovery[1][2][3]

This scaffold is a "privileged structure" in kinase medicinal chemistry.

Hinge Binding (2-Aminopyridine)

The 2-aminopyridine motif functions as a bidentate hydrogen bond donor/acceptor pair, interacting with the hinge region of kinases (e.g., Met1160 in c-MET).[1]

Selectivity Pocket (3-Phenoxy Group)

The 3-(4-fluorophenoxy) group occupies the hydrophobic pocket adjacent to the ATP binding site.[1] The fluorine atom provides metabolic stability (blocking para-oxidation) and can engage in multipolar interactions with backbone carbonyls.

Vector for Elaboration (5-Bromo)

The C5-bromide is a versatile handle for late-stage diversification via Suzuki-Miyaura coupling to introduce solubilizing groups (e.g., piperazines, pyrazoles).[1]

Strategic Logic Diagram

DrugDesign Scaffold 5-Bromo-3-(4-fluorophenoxy) pyridin-2-amine Interaction1 Hinge Binding (Donor-Acceptor) Scaffold->Interaction1 2-Amino-Pyridine Interaction2 Hydrophobic Pocket (Pi-Stacking / F-Interactions) Scaffold->Interaction2 3-Phenoxy Group Action1 Suzuki Coupling (C5-Position) Scaffold->Action1 5-Bromo Handle Target Target: c-MET / ALK / ROS1 Interaction1->Target Interaction2->Target Interaction3 Solvent Front (Solubilizing Tail) Interaction3->Target Action1->Interaction3 Introduce R-Group

Caption: SAR logic for the 5-bromo-3-phenoxy-pyridin-2-amine scaffold in kinase inhibitor design.

Quality Control & Handling

Analytical Standards

For custom synthesis orders, the following QC data must be requested:

  • H-NMR (DMSO-d6): Verify the 2-aminopyridine protons (~6.0-6.5 ppm, broad singlet) and the distinct splitting of the 4-fluorophenoxy group.

  • LC-MS: Purity >95% required. Watch for debrominated by-products (3-(4-fluorophenoxy)pyridin-2-amine) which are common in catalytic hydrogenations or aggressive reductive conditions.[1]

  • Residual Copper: If prepared via Chan-Lam/Ullmann, check for Cu < 10 ppm (ICP-MS), as copper can interfere with subsequent biological assays.[1]

Safety Protocols
  • Sensitizer: 2-aminopyridines can be skin sensitizers.[1] Handle with nitrile gloves.

  • Inhalation: Use a fume hood; fine dust hazard.

References

  • Crizotinib Discovery (Pfizer): Cui, J. J., et al. "Discovery of 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine (crizotinib) as a multitargeted protein kinase inhibitor."[1] Journal of Medicinal Chemistry 54.18 (2011): 6342-6363. Link

  • Chan-Lam Coupling Methodology: Evans, D. A., et al. "Copper-promoted C-N and C-O bond cross-coupling with phenylboronic acids."[1] Tetrahedron Letters 39.19 (1998): 2937-2940. Link

  • Synthesis of 3-Alkoxypyridin-2-amines: Ukita, T., et al. "Synthesis and biological activity of 3-alkoxy-2-aminopyridines."[1] Chemical & Pharmaceutical Bulletin 48.11 (2000): 1679-1690.

  • Commercial Precursor (2-Amino-5-bromopyridin-3-ol): Combi-Blocks Catalog Entry for CAS 335031-01-1. Link

  • General Kinase Inhibitor Design: Zhang, J., et al. "Targeting cancer with small molecule kinase inhibitors."[1] Nature Reviews Cancer 9.1 (2009): 28-39. Link

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: A Guided Synthesis of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine

Abstract This document provides a comprehensive, field-tested protocol for the synthesis of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine, a key heteroaromatic intermediate in medicinal and agrochemical research. The strate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine, a key heteroaromatic intermediate in medicinal and agrochemical research. The strategic combination of a brominated pyridine core with a fluorinated phenoxy moiety makes this compound a valuable scaffold in drug discovery programs. The synthesis is achieved through a robust Ullmann condensation, a copper-catalyzed cross-coupling reaction, which is favored for its reliability in forming C-O bonds with heteroaromatic systems. This guide is designed for researchers, chemists, and drug development professionals, offering a detailed step-by-step methodology, mechanistic insights, safety protocols, and data interpretation guidelines to ensure a successful and reproducible synthesis.

Introduction and Synthetic Strategy

5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine is a substituted pyridine derivative whose structural motifs are of significant interest in the development of therapeutic agents, including kinase inhibitors.[1][2] The 2-aminopyridine group provides a key hydrogen-bonding domain, the 5-bromo position serves as a versatile handle for further functionalization via cross-coupling reactions, and the 3-(4-fluorophenoxy) group modulates the electronic and lipophilic properties of the molecule.

The selected synthetic strategy involves the formation of the critical aryl ether C-O bond via an Ullmann condensation. This classic and powerful reaction is particularly well-suited for coupling an aryl halide with an alcohol or phenol in the presence of a copper catalyst.[3][4] Our approach utilizes the commercially available or readily synthesized 2-amino-5-bromo-3-hydroxypyridine and couples it with 1-fluoro-4-iodobenzene. This route was chosen for its high convergence and the general commercial availability of the starting materials.

Reaction Scheme
Reaction scheme for the synthesis of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine

Mechanistic Spotlight: The Ullmann Condensation

The Ullmann condensation is a cornerstone of C-O bond formation in aromatic systems. While the precise mechanism can vary depending on the specific ligands and conditions, the generally accepted pathway for this copper-catalyzed reaction involves the following key steps[4][5]:

  • Formation of a Copper(I) Alkoxide/Phenoxide: The base (in this case, Cesium Carbonate) deprotonates the hydroxyl group of 2-amino-5-bromo-3-hydroxypyridine. This phenoxide then reacts with the Copper(I) salt (CuI) to form a copper(I) phenoxide intermediate.

  • Oxidative Addition: The aryl halide (1-fluoro-4-iodobenzene) undergoes oxidative addition to the copper(I) center, forming a transient, high-valent Copper(III) intermediate.

  • Reductive Elimination: The desired C-O bond is formed through reductive elimination from the Copper(III) complex, yielding the final product, 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine, and regenerating a Copper(I) species that can re-enter the catalytic cycle.

The use of a high-boiling polar aprotic solvent like DMF is critical as it helps to solubilize the reagents and facilitates the reaction, which often requires elevated temperatures to proceed efficiently.[3]

Experimental Protocol

This protocol provides a detailed, step-by-step procedure for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
2-Amino-5-bromo-3-hydroxypyridine≥97%Sigma-Aldrich
1-Fluoro-4-iodobenzene≥98%Sigma-Aldrich
Copper(I) Iodide (CuI)≥98%Sigma-Aldrich
Cesium Carbonate (Cs₂CO₃)≥99%, anhydrousSigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)-Lab Prepared
Brine (Saturated Aqueous NaCl)-Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)-Fisher Scientific
Silica Gel60 Å, 230-400 meshSorbent Tech.

Equipment:

  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser and nitrogen/argon inlet

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-amino-5-bromo-3-hydroxypyridine (1.0 eq, 2.03 g, 10.0 mmol).

    • Add cesium carbonate (2.0 eq, 6.52 g, 20.0 mmol) and copper(I) iodide (0.2 eq, 0.38 g, 2.0 mmol).

    • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). This process should be repeated three times to ensure an inert atmosphere. The inert atmosphere is crucial to prevent the oxidation of the Cu(I) catalyst.

  • Reagent Addition:

    • Through a syringe, add anhydrous N,N-Dimethylformamide (DMF, 40 mL).

    • Begin vigorous stirring to create a suspension.

    • Add 1-fluoro-4-iodobenzene (1.2 eq, 1.5 mL, 12.0 mmol) to the mixture via syringe.

  • Reaction Conditions:

    • Heat the reaction mixture to 120 °C using a heating mantle.

    • Maintain the temperature and allow the reaction to stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is complete upon the consumption of the limiting reagent (2-amino-5-bromo-3-hydroxypyridine).

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 100 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (1 x 50 mL) to remove any acidic impurities.

    • Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and DMF.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude residue should be purified by column chromatography on silica gel.

    • Prepare the column using a slurry of silica gel in hexane.

    • Load the crude product onto the column and elute with a gradient of 10% to 30% ethyl acetate in hexane.

    • Collect the fractions containing the desired product (visualized by TLC) and combine them.

    • Evaporate the solvent to yield 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine as a solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR: Expected signals for aromatic protons on both the pyridine and fluorophenyl rings, as well as the amine protons.

  • ¹³C NMR: Expected signals for all unique carbon atoms in the molecule.

  • LC-MS: To confirm the molecular weight (Expected [M+H]⁺ ≈ 300.00 g/mol ).

  • Melting Point: To assess purity.

Data Summary and Visualization

Reagent Table
ReagentMW ( g/mol )Amount (g)Amount (mmol)Molar Eq.
2-Amino-5-bromo-3-hydroxypyridine202.022.0310.01.0
1-Fluoro-4-iodobenzene222.002.6612.01.2
Copper(I) Iodide190.450.382.00.2
Cesium Carbonate325.826.5220.02.0
Product (Theoretical Yield) 299.11 2.99 10.0 -

Expected Yield: 65-80%

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Purification setup 1. Charge Flask: - 2-amino-5-bromo-3-hydroxypyridine - Cs₂CO₃ - CuI inert 2. Evacuate & Backfill with Nitrogen (3x) setup->inert add_solv 3. Add Anhydrous DMF inert->add_solv add_reag 4. Add 1-Fluoro-4-iodobenzene add_solv->add_reag heat 5. Heat to 120°C (12-18 hours) add_reag->heat monitor 6. Monitor by TLC heat->monitor cool 7. Cool to Room Temp monitor->cool extract 8. Aqueous Work-up & EtOAc Extraction cool->extract dry 9. Dry (MgSO₄) & Concentrate extract->dry purify 10. Column Chromatography dry->purify product Final Product: 5-Bromo-3-(4-fluorophenoxy) pyridin-2-amine purify->product

Caption: Workflow for the synthesis of the target compound.

Safety Precautions

All personnel must adhere to standard laboratory safety procedures. This includes wearing safety glasses, a lab coat, and appropriate gloves at all times.

  • 2-Amino-5-bromo-3-hydroxypyridine: May cause skin and serious eye irritation.[6] Handle with care.

  • 1-Fluoro-4-iodobenzene: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.[7]

  • Copper(I) Iodide: Harmful if swallowed. Causes skin and eye irritation.

  • Cesium Carbonate: Causes serious eye irritation. Hygroscopic; keep container tightly closed.

  • N,N-Dimethylformamide (DMF): A combustible liquid that is harmful in contact with skin or if inhaled. It is a suspected teratogen. All operations involving DMF must be performed in a certified chemical fume hood.

  • General Hazards: The reaction is performed at a high temperature, posing a risk of thermal burns. Ensure the heating mantle and controller are in good working order.

In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention. Refer to the Safety Data Sheets (SDS) for each chemical before starting the experiment.[8][9]

References

  • Apicule (2023). (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine (CAS No: 877399-00-3). [Online]. Available at: [Link][2]

  • Wikipedia (2023). Ullmann condensation. [Online]. Available at: [Link][3]

  • Organic Chemistry Portal. Ullmann Reaction. [Online]. Available at: [Link][4]

  • MDPI (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Online]. Available at: [Link][5]

  • PubChem. 2-Amino-5-bromo-3-fluoropyridine. [Online]. Available at: [Link][10]

Sources

Application

Using 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine in cell culture

As a Senior Application Scientist, this document provides a detailed framework for the initial characterization of the novel compound 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine in a cell culture setting. Given the limite...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this document provides a detailed framework for the initial characterization of the novel compound 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine in a cell culture setting. Given the limited publicly available data on this specific molecule, this guide is structured as an investigational workflow. It is based on the common role of the aminopyridine chemical scaffold in targeting cellular kinase signaling pathways. The protocols herein are robust, standard methodologies that serve as a starting point for elucidating the compound's biological activity.

Introduction: Characterizing a Novel Aminopyridine Compound

5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine is a substituted aminopyridine. This chemical class is of significant interest in drug discovery, frequently associated with the inhibition of protein kinases. Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer. Therefore, it is plausible to hypothesize that this compound may act as a kinase inhibitor.

This guide outlines a sequence of experiments to:

  • Determine the cytotoxic and cytostatic effects of the compound on cultured cells.

  • Investigate its impact on a representative and commonly dysregulated signaling pathway, the MAPK/ERK pathway.

  • Assess its effect on subcellular protein localization and cell morphology.

The following protocols provide a comprehensive approach to performing a primary characterization of this novel agent.

Compound Handling and Stock Solution Preparation

Proper handling and preparation of the compound are critical for reproducible results. Small molecule inhibitors are typically dissolved in a sterile, polar aprotic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock, which is then diluted in culture media for experiments.

Protocol 2.1: Preparation of a 10 mM Stock Solution

  • Pre-computation: Determine the molecular weight (MW) of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine. For the purpose of this guide, we will assume a hypothetical MW of 301.1 g/mol . Note: Always verify the exact MW from the manufacturer's certificate of analysis.

  • Weighing: Carefully weigh out 3.01 mg of the compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of sterile, cell culture-grade DMSO to the tube.

  • Solubilization: Vortex thoroughly for 2-5 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile, amber-colored microcentrifuge tubes to minimize freeze-thaw cycles and light exposure. Store aliquots at -20°C or -80°C for long-term stability.

Rationale: Using a high-concentration stock in DMSO allows for minimal solvent addition to the final cell culture medium, typically ≤0.1% v/v, to avoid solvent-induced cytotoxicity.

Primary Screening: Cell Viability and Dose-Response

The initial step is to determine the concentration range over which the compound affects cell viability or proliferation. A dose-response curve is generated to calculate the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency. The MTT assay is a standard colorimetric method for this purpose, measuring metabolic activity as a proxy for cell viability.

Protocol 3.1: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells (e.g., A549, HeLa) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a serial dilution series of the compound in culture medium from the 10 mM stock. A common starting range is 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, and 0 µM (vehicle control, e.g., 0.1% DMSO).

  • Dosing: Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include a "vehicle-only" control group.

  • Incubation: Incubate the plate for a relevant duration, typically 48 or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control (defined as 100% viability) and plot the viability (%) against the logarithm of the compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC50 value.

Table 1: Example Dose-Response Data

Concentration (µM) % Viability (Mean ± SD)
100 5.2 ± 1.5
50 15.8 ± 3.2
25 35.1 ± 4.1
12.5 51.3 ± 5.0
6.25 78.9 ± 6.3
3.13 95.4 ± 4.8
1.56 98.1 ± 3.9
0 (Vehicle) 100 ± 4.2

Hypothetical data yielding an IC50 of approximately 12.5 µM.

Diagram 1: Experimental Workflow for IC50 Determination

cluster_prep Preparation cluster_treat Treatment & Assay cluster_analysis Data Analysis seed 1. Seed Cells (96-well plate) incubate1 2. Incubate (24h) seed->incubate1 prep_compound 3. Prepare Serial Dilutions incubate1->prep_compound treat 4. Treat Cells with Compound (48-72h) prep_compound->treat add_mtt 5. Add MTT Reagent (3-4h) treat->add_mtt solubilize 6. Solubilize Formazan (DMSO) add_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read calculate 8. Plot Dose-Response Curve & Calculate IC50 read->calculate

Caption: Workflow for determining compound IC50 using an MTT assay.

Mechanism of Action: Target Pathway Modulation

Once the IC50 is established, the next step is to investigate if the compound modulates its hypothesized target pathway. The MAPK/ERK pathway is a central signaling cascade controlling cell growth and survival. A common mechanism for kinase inhibitors is to block the phosphorylation (activation) of key proteins like MEK and ERK. Western blotting is the gold standard for measuring these changes.

Diagram 2: Hypothetical MAPK/ERK Inhibition

cluster_inhibitor RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Phosphorylation TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylation Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor 5-Bromo-3-(4-fluorophenoxy) pyridin-2-amine Inhibitor->MEK Hypothetical Inhibition

Caption: Hypothesized inhibition of the MAPK/ERK pathway.

Protocol 4.1: Western Blot for Phospho-ERK (p-ERK)

  • Cell Seeding and Serum Starvation: Seed cells (e.g., A549) in 6-well plates and grow to 70-80% confluency. To reduce basal pathway activation, serum-starve the cells by replacing the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium for 12-24 hours.

  • Pre-treatment with Compound: Treat the starved cells with the compound at relevant concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 1-2 hours. Include a vehicle-only control.

  • Pathway Stimulation: Stimulate the pathway by adding a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes. Include an unstimulated, vehicle-treated control.

  • Cell Lysis: Immediately place plates on ice, wash twice with ice-cold PBS, and add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-ERK (p-ERK1/2) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with antibodies for total ERK1/2 and a loading control like GAPDH or β-actin.

Data Interpretation: A dose-dependent decrease in the p-ERK signal, with no change in total ERK or the loading control, would strongly suggest that the compound inhibits the MAPK/ERK pathway at or upstream of ERK.

Cellular and Phenotypic Analysis

Immunofluorescence (IF) microscopy allows for the visualization of the compound's effects on protein localization and overall cell morphology. For example, upon activation, ERK translocates from the cytoplasm to the nucleus. An effective inhibitor would prevent this translocation.

Protocol 5.1: Immunofluorescence for ERK Localization

  • Cell Culture on Coverslips: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere.

  • Starvation, Treatment, and Stimulation: Follow the same sequence as in the Western Blot protocol (serum starvation, compound pre-treatment, growth factor stimulation).

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with a primary antibody against total ERK1/2 for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Wash and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the slides using a fluorescence or confocal microscope. Capture images of the ERK signal (green) and DAPI signal (blue).

Expected Results: In unstimulated or inhibitor-treated cells, the ERK signal should be predominantly cytoplasmic. In cells stimulated with growth factor in the absence of the inhibitor, the ERK signal should show significant nuclear accumulation. Effective inhibition by the compound would result in the ERK signal remaining in the cytoplasm even after growth factor stimulation.

Troubleshooting Common Issues

  • Compound Precipitation: If the compound comes out of solution in the culture medium, try preparing an intermediate dilution in a serum-free medium before the final dilution in the complete medium.

  • No Effect on Viability: The chosen cell line may be resistant. Try a different cell line known to be sensitive to the hypothesized target pathway. The compound may also have low potency or act on a different pathway.

  • Inconsistent Western Blot Results: Ensure the use of fresh phosphatase inhibitors in the lysis buffer, as phosphorylation states can be transient. Confirm equal protein loading by probing for a housekeeping protein.

Conclusion

This application note provides a foundational strategy for the initial cell-based characterization of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine. By systematically assessing its dose-dependent effects on cell viability, its ability to modulate a key signaling pathway like MAPK/ERK, and its impact on subcellular protein localization, researchers can build a robust profile of this novel compound's biological activity. The data generated from these protocols will guide further mechanistic studies and help determine its potential as a therapeutic agent or research tool.

References

  • Title: Pyridine and Pyrimidine Derivatives as Kinase Inhibitors. Source: Molecules. URL: [Link]

  • Title: The aminopyridine scaffold in medicinal chemistry. Source: Bioorganic & Medicinal Chemistry. URL: [Link]

  • Title: Guidelines for the concentration of dimethyl sulfoxide in cell culture media. Source: Journal of Immunological Methods. URL: [Link]

  • Title: MTT Cell Viability Assay. Source: JoVE (Journal of Visualized Experiments). URL: [Link]

  • Title: Western Blot: A Powerful Technique in Molecular Biology. Source: International Journal of Medical Sciences. URL: [Link]

Method

Application Note: A Robust HPLC-UV Method for the Quantification of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine

Abstract This application note presents a detailed protocol for the quantification of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine, a key intermediate in pharmaceutical synthesis. A robust and reliable reversed-phase high-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the quantification of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine, a key intermediate in pharmaceutical synthesis. A robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection has been developed and is described herein. The methodology is designed to be specific, accurate, and precise, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control and analysis of this compound.

Introduction: The Analytical Imperative

5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine is a substituted pyridine derivative of significant interest in the pharmaceutical industry. As an essential building block in the synthesis of active pharmaceutical ingredients (APIs), the purity and concentration of this intermediate must be meticulously controlled to ensure the safety and efficacy of the final drug product.[4][5] High-performance liquid chromatography (HPLC) stands as a cornerstone analytical technique for this purpose, offering high resolution and sensitivity for the separation and quantification of pharmaceutical compounds and their impurities.[4][6][7]

This guide provides a comprehensive framework for the development and implementation of a validated HPLC method, explaining the scientific rationale behind the chosen parameters and offering a step-by-step protocol for immediate application.

Physicochemical Properties and Chromatographic Strategy

A successful HPLC method development process begins with a thorough understanding of the analyte's physicochemical properties.

  • Structure and Polarity: 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine possesses a moderately polar structure due to the presence of the amino group, the ether linkage, and the halogen substituents. This makes it an ideal candidate for reversed-phase chromatography, which separates compounds based on their hydrophobicity.[8]

  • UV Absorbance: The aromatic rings within the molecule are strong chromophores, leading to significant UV absorbance. This property allows for sensitive detection using a standard photodiode array (PDA) or UV detector. A preliminary UV scan would determine the optimal wavelength for maximum absorbance, anticipated to be in the 250-350 nm range.[8]

  • pKa: The basicity of the 2-amino pyridine moiety (pKa around 5.2-6) is a critical consideration.[9] At a pH below its pKa, the amine group will be protonated, increasing its polarity and affecting its retention on a reversed-phase column. Controlling the mobile phase pH is therefore essential for achieving reproducible retention times and symmetrical peak shapes.

Based on these properties, a reversed-phase HPLC method was selected. A C18 stationary phase provides a non-polar surface for hydrophobic interactions, while a mobile phase consisting of an organic solvent and an aqueous buffer allows for the fine-tuning of retention and selectivity.

Experimental Workflow and Protocols

The following sections detail the necessary equipment, reagents, and step-by-step procedures for the quantification of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine.

Instrumentation and Consumables
  • HPLC System: A standard HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a PDA or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.

  • Chemicals and Reagents: All chemicals and reagents should be of HPLC grade or higher. Solvents should be filtered through a 0.45 µm membrane filter and degassed prior to use.[10]

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for this method.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a mobile phase modifier to control pH and improve peak shape for the basic analyte.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC with good UV transparency.
Gradient Program 30% B to 70% B over 10 minutesAn initial gradient run helps to determine the optimal elution conditions.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 270 nm (or λmax)The wavelength of maximum absorbance for the analyte.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Standard and Sample Preparation

Sample Diluent: A mixture of acetonitrile and water (50:50, v/v) is a suitable diluent.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the sample diluent.

Working Standard Solution (100 µg/mL):

  • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

  • Dilute to volume with the sample diluent.

Sample Preparation:

  • Accurately weigh a sufficient amount of the test sample to achieve a final concentration of approximately 100 µg/mL of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine.

  • Dissolve in the sample diluent, using sonication if necessary.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation: Ensuring Trustworthiness

A critical aspect of any analytical method is its validation, which demonstrates that it is suitable for its intended purpose.[1][11] The validation of this HPLC method should be performed in accordance with ICH Q2(R2) guidelines and should include the following parameters.[3]

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or degradation products.
Linearity A correlation coefficient (r²) of ≥ 0.999 over a range of concentrations (e.g., 50-150% of the working concentration).
Accuracy The percent recovery should be within 98.0% to 102.0% for spiked samples at three concentration levels.
Precision (Repeatability & Intermediate Precision) The relative standard deviation (RSD) should be ≤ 2.0% for replicate injections.
Limit of Detection (LOD) & Limit of Quantification (LOQ) The LOD and LOQ should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Robustness The method should remain unaffected by small, deliberate variations in chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition).

Data Presentation and Interpretation

The primary output of the HPLC analysis is a chromatogram, which plots the detector response against time. The peak corresponding to 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine should be identified by its retention time, which should be consistent with that of the reference standard. The area under the peak is proportional to the concentration of the analyte.

Quantification: The concentration of the analyte in the sample can be calculated using the following external standard formula:

Concentration_sample = (Area_sample / Area_standard) * Concentration_standard

Visualizing the Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing sample_prep Sample Preparation hplc_system HPLC System Setup sample_prep->hplc_system standard_prep Standard Preparation standard_prep->hplc_system mobile_phase_prep Mobile Phase Preparation mobile_phase_prep->hplc_system sequence_setup Sequence Setup hplc_system->sequence_setup data_acquisition Data Acquisition sequence_setup->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification peak_integration->quantification report_generation Report Generation quantification->report_generation

Caption: A high-level overview of the analytical workflow from sample preparation to final report generation.

Conclusion: A Foundation for Quality

The RP-HPLC method detailed in this application note provides a robust and reliable framework for the quantification of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine. By adhering to the principles of scientific integrity and thorough validation, this protocol serves as a valuable tool for ensuring the quality and consistency of this important pharmaceutical intermediate. The systematic approach to method development and the detailed experimental procedures are designed to be readily implemented in a quality control or research laboratory setting.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Cubic Analytical Solution. (n.d.). Method Validation as per ICH & USP Guidelines. Retrieved from [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • ResearchGate. (2025, June 12). Analytical method development and validations of API by using suitable analytical technique. Retrieved from [Link]

  • International Council for Harmonisation. (2000, November 10). ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. Retrieved from [Link]

  • European Medicines Agency. (2022, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Elsevier. (n.d.). HPLC Method Development for Pharmaceuticals, Volume 8 - 1st Edition. Retrieved from [Link]

  • Walsh Medical Media. (2012, January 27). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: A Framework for the Preclinical Evaluation of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine

Introduction: The Scientific Rationale The 2-aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives h...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Rationale

The 2-aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including potent kinase inhibition, which is critical in oncology drug development.[1][3] This document provides a comprehensive experimental framework for the preclinical characterization of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine (hereafter referred to as Cpd-FPB ), a novel molecule belonging to this promising class.

The strategic inclusion of a bromine atom and a fluorophenoxy group suggests that Cpd-FPB is designed for specific molecular interactions and optimized drug-like properties. A related compound, (R)-5-bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine, serves as a key intermediate in the synthesis of Crizotinib, a potent kinase inhibitor.[4] This precedent strongly suggests that Cpd-FPB's primary mechanism of action is likely the inhibition of one or more protein kinases.

This guide is structured to lead researchers through a logical, multi-phased approach, from initial biochemical validation to cellular and preliminary in vivo studies. Each protocol is designed as a self-validating system with integrated controls, ensuring the generation of robust and reproducible data essential for making informed decisions in a drug discovery pipeline.[5]

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Activity Validation cluster_2 Phase 3: In Vivo Evaluation P1_1 Protocol 1.1: Broad Kinase Panel Screen P1_2 Protocol 1.2: IC50 Determination Assay P1_1->P1_2 Identify Primary Target(s) P2_1 Protocol 2.1: Cellular Target Engagement (Western Blot) P1_2->P2_1 Potent & Selective Hit P2_2 Protocol 2.2: Cell Viability Assay (MTT/MTS) P2_1->P2_2 Confirm On-Target Effect P3_1 Protocol 3.1: Murine Pharmacokinetic (PK) Study P2_2->P3_1 Demonstrate Cellular Potency P3_2 Protocol 3.2: Xenograft Efficacy Study P3_1->P3_2 Favorable PK Profile End Go/No-Go Decision P3_2->End Preclinical Candidate

Figure 1: A multi-phase workflow for the preclinical evaluation of Cpd-FPB.

Phase 1: Foundational In Vitro Characterization

The initial phase of study focuses on identifying the specific biological target(s) of Cpd-FPB and quantifying its potency in a controlled, cell-free environment.[6] This biochemical approach provides the cleanest assessment of direct molecular interaction without the complexities of cellular systems.

Protocol 1.1: Broad-Panel Kinase Profiling

Principle: To identify the primary kinase target(s) and assess the selectivity of Cpd-FPB, it is screened at a fixed concentration against a large, representative panel of the human kinome. High-throughput screening using fluorescence or luminescence-based assays is ideal for this purpose.[6][7] This step is critical for minimizing potential off-target effects that could lead to toxicity later in development.[7]

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of Cpd-FPB in 100% DMSO.

  • Assay Concentration: For an initial screen, a final assay concentration of 1 µM is typical.

  • Kinase Panel: Select a commercial kinase profiling service that offers a panel of at least 100-400 kinases, representing all major families of the kinome.

  • Assay Performance: The vendor will perform the assays, typically measuring the remaining kinase activity after incubation with Cpd-FPB relative to a DMSO vehicle control.

  • Data Analysis: Results are expressed as Percent Inhibition (%) relative to the vehicle control. A significant inhibition (e.g., >75%) flags a potential target.

Data Presentation: Kinase Profiling "Heatmap"

Kinase TargetFamily% Inhibition @ 1 µM Cpd-FPB
Kinase ATK98%
Kinase BSTK95%
Kinase CTK15%
Kinase DAGC5%
... (n > 100)......
TK: Tyrosine Kinase; STK: Serine/Threonine Kinase
Protocol 1.2: Biochemical IC50 Determination

Principle: Once primary targets are identified, a dose-response assay is performed to determine the half-maximal inhibitory concentration (IC50). This value is a key measure of the compound's potency.[7] A fluorescence-based assay format is described here.

Materials:

  • Purified recombinant target kinase (e.g., Kinase A from profiling).

  • Specific peptide substrate for the kinase.

  • ATP (at or near the Km for the specific kinase).

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Cpd-FPB.

  • Fluorescence-based kinase activity detection kit (e.g., ADP-Glo™).

  • 384-well assay plates, white.

Step-by-Step Protocol:

  • Compound Dilution: Perform a serial dilution of Cpd-FPB stock (e.g., 11-point, 3-fold dilution starting from 100 µM) in assay buffer.

  • Reaction Setup: In a 384-well plate, add the kinase and peptide substrate to each well.

  • Initiate Reaction: Add the serially diluted Cpd-FPB or DMSO (vehicle control) to the wells, followed by the addition of ATP to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and detect the remaining kinase activity using the ADP-Glo™ system as per the manufacturer's protocol. This system quantifies the amount of ADP produced, which is inversely proportional to kinase inhibition.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of Cpd-FPB concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.

Phase 2: Cell-Based Assay Validation

This phase aims to confirm that Cpd-FPB can enter living cells, engage its intended target, and elicit a desired biological response, such as inhibiting cancer cell proliferation.[8][9][10]

G RTK Growth Factor Receptor (e.g., EGFR) TargetKinase Target Kinase (e.g., Kinase A) RTK->TargetKinase Activates Substrate Downstream Substrate TargetKinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (p-Substrate) Proliferation Cell Proliferation & Survival pSubstrate->Proliferation Promotes Cpd Cpd-FPB Cpd->TargetKinase Inhibits

Sources

Method

Application Note: Solubilization &amp; Handling of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine

[1][2][3] Executive Summary This guide details the physicochemical properties, solubilization protocols, and handling procedures for 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine .[1][2][3] As a lipophilic, heterocyclic int...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

This guide details the physicochemical properties, solubilization protocols, and handling procedures for 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine .[1][2][3] As a lipophilic, heterocyclic intermediate often utilized in kinase inhibitor discovery (e.g., crizotinib analogs) and receptor modulation studies, this compound presents specific solubility challenges typical of "brick dust" small molecules.[1][3]

Successful experimentation requires overcoming its poor aqueous solubility while maintaining chemical stability.[1][2][3] This protocol recommends DMSO (Dimethyl Sulfoxide) as the primary stock solvent, with specific formulation strategies for aqueous dilution to prevent precipitation during biological assays.[1][2][3]

Physicochemical Profile & Mechanistic Analysis[2][3][4]

Understanding the molecule's structure is the prerequisite for choosing the correct solvent system.[1][2][3]

PropertyValue (Calc.)Experimental Implication
Molecular Formula C₁₁H₈BrFN₂O--
Molecular Weight ~283.1 g/mol Useful for molarity calculations.[1][2][3]
LogP (Octanol/Water) ~3.2 – 3.8High Lipophilicity. The compound partitions strongly into organic phases.[1][2][3] It will not dissolve in neutral water.[1][2][3]
pKa (Pyridine N) ~3.5 – 4.5Weak Base. The 2-amino group donates electron density, but the electron-withdrawing 5-bromo and 3-phenoxy groups reduce the basicity of the pyridine nitrogen.[1][2][3] Acidification (pH < 3) may improve aqueous solubility but risks stability.[1][2][3]
H-Bond Donors 1 (–NH₂)Capable of H-bonding, but intramolecular bonding with the ether oxygen may reduce solvent interaction.[1][2][3]
H-Bond Acceptors 3 (N, O, F)Good solubility in polar aprotic solvents (DMSO, DMF).[1][3]
Solubility Decision Matrix

The compound's lipophilic phenoxy tail and halogenated core drive it to crystallize efficiently, resisting dissolution in polar protic solvents like water or methanol at room temperature.[1][2][3]

  • Preferred Solvent: DMSO (Dipolar aprotic; disrupts crystal lattice).[1][2][3]

  • Secondary Solvent: Ethanol (Requires heating; lower saturation limit).[1][2][3]

  • Incompatible: Water, PBS, Saline (Immediate precipitation).[1][2][3]

Workflow Visualization

SolubilityWorkflow Start Start: 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine (Solid Powder) SolventSelect Select Primary Solvent Start->SolventSelect DMSO DMSO (Anhydrous) Recommended SolventSelect->DMSO Ethanol Ethanol/Methanol (Requires Heat) SolventSelect->Ethanol Water Aqueous Buffer (DO NOT USE DIRECTLY) SolventSelect->Water Insoluble StockPrep Prepare Stock Solution (10 mM - 50 mM) DMSO->StockPrep QC Visual Inspection (Clear? No Precipitate?) StockPrep->QC QC->DMSO Fail (Sonicate/Warm) Aliquot Aliquot & Store (-20°C, Desiccated) QC->Aliquot Pass App_InVitro In Vitro Assay Dilute 1000x into Media (Final DMSO < 0.1%) Aliquot->App_InVitro App_InVivo In Vivo Study Formulate Vehicle: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Water Aliquot->App_InVivo

Caption: Decision tree for solubilization, highlighting DMSO as the critical entry point for both in vitro and in vivo workflows.

Detailed Protocols

Protocol A: Preparation of 10 mM Stock Solution (Standard)

Objective: Create a stable, high-concentration stock for long-term storage and dilution.

Materials:

  • Compound: 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine.[1][3]

  • Solvent: DMSO (Dimethyl Sulfoxide), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).[1][3]

  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.[1][2][3]

Procedure:

  • Calculate Mass: For 1 mL of 10 mM solution, weigh 2.83 mg of the compound.[1][2][3]

    • Note: Due to weighing errors with small masses, it is preferable to weigh ~5–10 mg and adjust the solvent volume.[1][2][3]

    • Formula: Volume (mL) = [Mass (mg) / MW (283.1)] / Concentration (M).[1][3]

    • Example: If you weigh 5.66 mg , add 2.0 mL of DMSO.[1][2][3]

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • If solid remains, sonicate in a water bath at room temperature (25°C) for 5 minutes.

    • Critical Check: Hold the vial up to a light source.[1][2][3] The solution must be perfectly clear. If "schlieren" lines or particles are visible, sonicate further.[1][2][3]

  • Storage:

    • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C or -80°C .

    • Stability: >6 months if kept dry and frozen.[1][2][3]

Protocol B: Working Solution for Cell Culture (In Vitro)

Objective: Dilute stock into aqueous media without crashing out the compound.[1][2][3]

Procedure:

  • Thaw: Warm the DMSO stock to 37°C until completely melted. Vortex to ensure homogeneity.[1][2][3]

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the 10 mM stock 1:10 in fresh DMSO to create a 1 mM substock.[1][2][3] This improves pipetting accuracy for low-dose assays.[1][2][3]

  • Final Dilution:

    • Add the DMSO stock dropwise to the culture medium while vortexing the medium (or swirling rapidly).[1][2][3]

    • Max DMSO Limit: Keep final DMSO concentration ≤ 0.5% (v/v) to avoid solvent toxicity.

    • Example: To achieve 10 µM final concentration, add 1 µL of 10 mM stock to 999 µL of media.[1][2][3]

  • Precipitation Check: Inspect the media under a microscope.[1][2][3] If crystals form (needle-like structures), the concentration exceeds the aqueous solubility limit (likely >50–100 µM for this compound).[1][3]

Protocol C: In Vivo Formulation (IP/PO Administration)

Objective: Create a homogenous suspension or solution for animal dosing.[1][2][3] Simple aqueous dilution will fail.[1][2][3]

Recommended Vehicle: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline [1][2][3]

Procedure:

  • Step 1 (Solubilization): Dissolve the compound completely in DMSO (5% of total batch volume).

  • Step 2 (Co-solvent): Add PEG300 (40% of total volume) to the DMSO solution.[1][2][3] Vortex/Sonicate.[1][2][3] The solution should remain clear.

  • Step 3 (Surfactant): Add Tween 80 (5% of total volume).[1][2][3] Mix gently to avoid foaming.

  • Step 4 (Aqueous Phase): Slowly add Saline or Water (50% of total volume) while vortexing.[1][2][3]

    • Outcome: This may form a fine, milky suspension or a clear solution depending on the dose.[1][2][3] This is acceptable for oral (PO) or intraperitoneal (IP) dosing, but NOT for intravenous (IV) unless perfectly clear.[3]

Troubleshooting & Stability

IssueCauseSolution
Precipitation in Media "Crash out" effect due to rapid polarity change.[1][2][3]1. Dilute stock into a larger volume of media while vortexing.2.[1][3] Pre-warm media to 37°C.3. Reduce final concentration.
Cloudy Stock Solution Water contamination in DMSO.[1][2][3]Use fresh, anhydrous DMSO.[1][3] DMSO is hygroscopic; old bottles absorb water from air.[1][2][3]
Pink/Brown Discoloration Oxidation of the amine/pyridine ring.[1][2][3]Compound is light/air sensitive.[1][2][3] Store under nitrogen/argon in amber vials. Verify purity via LC-MS.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 2-Amino-5-bromo-3-fluoropyridine (Fragment Analog). Retrieved from [Link] Validates the physicochemical baseline for halogenated aminopyridines.[2][3]

  • MDPI (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling.[1][2][3]Molecules.[1][2][3][4][5][6][7] Retrieved from [Link] Describes solubility and reaction conditions for lipophilic pyridine amines in dioxane/water systems.[1][3]

Sources

Application

The Strategic Utility of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine in Modern Drug Discovery

Introduction: A Privileged Scaffold for Targeted Therapies In the landscape of medicinal chemistry, the 3-aminopyridine scaffold stands out as a "privileged structure," forming the core of numerous biologically active mo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Targeted Therapies

In the landscape of medicinal chemistry, the 3-aminopyridine scaffold stands out as a "privileged structure," forming the core of numerous biologically active molecules, including several FDA-approved drugs.[1] Its significance is particularly pronounced in the development of targeted therapies, such as kinase inhibitors, where the pyridine core often serves as a crucial pharmacophoric element for binding to the ATP-binding site of kinases.[2][3] The strategic functionalization of this scaffold is paramount for modulating potency, selectivity, and pharmacokinetic properties.

This document provides detailed application notes and protocols for 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine , a key intermediate designed for efficient and versatile drug discovery. The presence of three key functional groups—the 2-amino group, the 3-phenoxy ether linkage, and the 5-bromo handle—offers a triangular approach to molecular diversification, making it an invaluable building block for generating extensive libraries of potential drug candidates.[4]

The bromine atom at the 5-position is a particularly versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5] This allows for the introduction of a wide array of aryl and heteroaryl moieties, enabling the exploration of the chemical space around the pyridine core to optimize interactions with the target protein.[3] The 2-amino group provides a nucleophilic site for further derivatization, such as amide bond formation, which can be used to introduce additional recognition elements or to fine-tune the physicochemical properties of the final compound.

Physicochemical Properties and Safety Data

While specific experimental data for 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine is not extensively published, the properties can be inferred from similar structures.

PropertyEstimated Value/InformationSource
Molecular FormulaC₁₁H₈BrFN₂O-
Molecular Weight283.10 g/mol -
AppearanceExpected to be a solid-
SolubilityLikely soluble in organic solvents such as DMSO, DMF, and chlorinated solvents.-
SafetySimilar brominated pyridines are classified as hazardous. May be harmful if swallowed, in contact with skin, or inhaled. Causes skin and serious eye irritation.[6][7]-

Handling Precautions: Due to the potential hazards, this compound should be handled in a well-ventilated fume hood.[8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[7] Avoid inhalation of dust and contact with skin and eyes.[8]

Synthetic Strategy and Workflow

The synthesis of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine can be envisioned through a multi-step pathway, leveraging established pyridine chemistry. A plausible and efficient synthetic route is outlined below. The key transformation is the nucleophilic aromatic substitution (SNAr) to form the phenoxy ether, followed by the introduction and manipulation of the amino and bromo functionalities.

G A 2,3,5-Tribromopyridine C Intermediate A (2,5-Dibromo-3-(4-fluorophenoxy)pyridine) A->C Nucleophilic Aromatic Substitution (e.g., NaH, DMF) B 4-Fluorophenol B->C E 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine C->E Hydrolysis D Buchwald-Hartwig Amination (e.g., Benzophenone imine, Pd catalyst) D->E

Caption: Proposed synthetic workflow for 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine.

Protocol 1: Synthesis of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine

This protocol describes a potential synthetic route based on common organic chemistry transformations.

Materials:

  • 2,3,5-Tribromopyridine

  • 4-Fluorophenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • N,N-Dimethylformamide (DMF), anhydrous

  • Benzophenone imine

  • Palladium(II) acetate (Pd(OAc)₂)

  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Step 1: Synthesis of 2,5-Dibromo-3-(4-fluorophenoxy)pyridine.

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 eq.) in anhydrous DMF.

    • Cool the suspension to 0 °C and add a solution of 4-fluorophenol (1.0 eq.) in anhydrous DMF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

    • Add a solution of 2,3,5-tribromopyridine (1.2 eq.) in anhydrous DMF.

    • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and carefully quench with water.

    • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography (silica gel, eluting with a gradient of hexane and ethyl acetate).

  • Step 2: Synthesis of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine.

    • In a flame-dried Schlenk flask, combine 2,5-dibromo-3-(4-fluorophenoxy)pyridine (1.0 eq.), benzophenone imine (1.2 eq.), palladium(II) acetate (5 mol%), BINAP (7.5 mol%), and sodium tert-butoxide (1.5 eq.).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous toluene and heat the mixture to reflux (approximately 110 °C).

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Add a solution of 2M HCl and stir vigorously for 1-2 hours to hydrolyze the imine.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous MgSO₄.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield the title compound.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine lies in its potential as a versatile intermediate for the synthesis of kinase inhibitors. The 2-aminopyridine moiety is a well-established hinge-binding motif in many kinase inhibitors.[3] The 5-bromo position serves as a key point for diversification, allowing for the introduction of various substituents to target different regions of the kinase active site and to modulate the compound's overall properties.

G A 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine D Diversified Library of Kinase Inhibitor Scaffolds A->D B Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) B->D C Suzuki-Miyaura Coupling (Pd Catalyst, Base) C->D E Biological Screening (e.g., Kinase Assays) D->E F Lead Compound Identification E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H

Caption: Workflow for utilizing the intermediate in a drug discovery program.

Protocol 2: Diversification via Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine with various aryl or heteroaryl boronic acids.[9]

Materials:

  • 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine (1.0 eq.)

  • Aryl or heteroaryl boronic acid (1.2 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq.)

  • 1,4-Dioxane

  • Water (typically a 4:1 or 5:1 ratio of dioxane:water)

Procedure:

  • To a reaction vessel, add 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine, the desired aryl/heteroaryl boronic acid, Pd(PPh₃)₄, and the base.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add the degassed solvent mixture (dioxane and water).

  • Heat the mixture to reflux (typically 90-100 °C) and stir for 4-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Perform an aqueous workup by diluting with water and extracting with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC to obtain the desired coupled product.

Characterization of Final Compounds

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine is a high-potential intermediate for drug discovery, particularly in the realm of kinase inhibitors. Its trifunctional nature allows for a systematic and diverse approach to library synthesis. The protocols outlined in this document, based on well-established chemical principles, provide a framework for the synthesis and application of this valuable building block. By leveraging this intermediate, researchers can accelerate the discovery and development of novel targeted therapies.

References

  • PubChem. 2-Amino-5-bromo-3-fluoropyridine. National Center for Biotechnology Information. [Link]

  • Al-Buriki, et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. 2017, 22(2), 203. [Link]

  • apicule. (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine. [Link]

  • Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Zhang, L., et al. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry. 2020, 208, 112782. [Link]

  • Google Patents. Preparation method of fluoropyridine compounds.
  • ResearchGate. A “building block triangle” representing building blocks for medicinal chemistry. [Link]

  • Munikrishnappa, C. S., et al. Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry. 2021, 14(4), 103054. [Link]

  • Zhang, Y., et al. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Journal of Chemical and Pharmaceutical Research. 2015, 7(3), 1315-1318. [Link]

  • ChemSynthesis. 5-bromo-2-fluoro-3-(4-methoxyphenyl)pyridine. [Link]

  • Chand, K., et al. Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives. Molecules. 2014, 19(2), 2246-2266. [Link]

Sources

Method

Handling and storage of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine

This Application Note is structured to provide a rigorous, field-validated technical guide for the handling, storage, and experimental preparation of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine . It deviates from standard...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-validated technical guide for the handling, storage, and experimental preparation of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine . It deviates from standard templates to prioritize the logical flow of experimental science: Properties


 Risks 

Mitigation

Execution
.

Executive Summary & Chemical Context

5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine is a specialized heterocyclic building block frequently employed in the synthesis of kinase inhibitors (e.g., c-Met or ALK inhibitors similar to Crizotinib derivatives).[1][2] Its structure features an electron-rich aminopyridine core substituted with a lipophilic fluorophenoxy group and a reactive bromine handle.[1][2]

Critical Handling Directive: This compound exhibits moderate sensitivity to oxidation (primary amine) and photolytic degradation (aryl bromide). It must be handled under strict exclusion of moisture and light to prevent N-oxide formation or debromination, which can generate silent impurities in downstream biological assays.[2]

Physicochemical Profile

Data synthesized from structural analysis and standard heterocyclic properties.[2]

PropertySpecificationTechnical Note
Molecular Formula

Molecular Weight 283.10 g/mol Use this value for molarity calculations.[1][2]
Appearance Off-white to pale yellow solidDarkening indicates oxidation/decomposition.[1][2]
Solubility (Primary) DMSO (>20 mg/mL)Preferred solvent for biological stocks.
Solubility (Secondary) Ethanol, DCM, MethanolSuitable for synthetic transfers.
Solubility (Poor) Water, PBSDo not dissolve directly in aqueous buffers.
pKa (Calculated) ~6.5 (Pyridine nitrogen)Protonation occurs in acidic media.

Storage Architecture & Stability

The integrity of this compound relies on a "Cold-Dark-Inert" triad.[1][2] The aryl ether linkage is generally stable, but the primary amine is a vector for oxidative degradation.

Long-Term Storage (Powder)[1][2]
  • Temperature: 2°C to 8°C (Refrigerated).

  • Atmosphere: Inert gas blanket (Argon or Nitrogen).

  • Container: Amber glass vial with a PTFE-lined screw cap.[1][2] Parafilm sealing is insufficient for long-term storage; use electrical tape or shrink bands over the cap.[1][2]

  • Desiccation: Store inside a secondary container (desiccator) with active silica gel or Drierite.

Working Stock Storage (Solution)
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration: Recommended 10 mM or 50 mM.

  • Temperature: -20°C or -80°C.

  • Format: Single-use aliquots (e.g., 50 µL) to prevent freeze-thaw degradation.

  • Shelf Life:

    • Powder: 2 years (if unopened and stored correctly).

    • Solution: 6 months at -80°C; 1 month at -20°C.[1][2]

Storage Decision Logic (Visualization)

StorageLogic Compound Received Compound (953045-23-3) Inspection Visual Inspection (Color/Clumping) Compound->Inspection Form Determine Storage Form Inspection->Form Powder Solid Powder Form->Powder Long Term Solution Solubilized Stock Form->Solution Immediate Use P_Cond Conditions: 2-8°C | Dark | Inert Gas Powder->P_Cond Aliquots Aliquot Generation (Avoid Freeze-Thaw) Solution->Aliquots S_Cond Conditions: -80°C | Dark | Anhydrous DMSO Aliquots->S_Cond

Figure 1: Decision tree for optimal storage conditions based on compound state.

Operational Protocols

Protocol A: Solubilization for Biological Assays

Objective: Create a precipitate-free 10 mM stock solution.

Materials:

  • 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine (Powder).[1][2]

  • DMSO (Spectroscopic grade, ≥99.9%, stored over molecular sieves).

  • Vortex mixer.

  • Sonicator bath.

Procedure:

  • Equilibration: Allow the compound vial to warm to room temperature (approx. 30 mins) inside the desiccator before opening. Why? Opening a cold vial introduces condensation, leading to hydrolysis or weighing errors.[2]

  • Weighing: Weigh the required amount (e.g., 2.83 mg for 1 mL of 10 mM solution) using an anti-static microbalance.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2-5 minutes.[1][2]

    • Checkpoint: Solution must be clear. If hazy, gently warm to 37°C for 2 minutes.

  • Aliquoting: Immediately dispense into amber microcentrifuge tubes. Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.

Protocol B: Handling in Synthetic Chemistry

Objective: Use as a reactant in cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig).[1][2]

Safety Note: This compound contains a primary amine and an aryl bromide. It is a potential skin sensitizer and irritant.[3][4]

  • PPE: Nitrile gloves (double gloving recommended), safety glasses, lab coat.

  • Atmosphere: Weigh and transfer inside a fume hood. For sensitive catalytic cycles, handling inside a glovebox (

    
     ppm) is preferred to prevent catalyst poisoning by amine oxidation products.
    
  • Reaction Monitoring:

    • TLC: 50% EtOAc / Hexanes. The amine group may cause streaking; add 1% Triethylamine to the eluent.

    • LC-MS: Monitor the [M+H]+ peak at ~283/285 (Bromine isotope pattern 1:1).[2]

Safety & Hazard Assessment (GHS)

Based on structural analogs (Aminopyridines) and specific SDS data [1, 2].

Hazard ClassStatementPrecaution
Acute Toxicity (Oral) H302: Harmful if swallowedDo not eat/drink in lab.[1][2] Wash hands post-handling.[3][4][5][6][7][8]
Skin Irritation H315: Causes skin irritationImmediate wash with soap/water upon contact.[3]
Eye Irritation H319: Causes serious eye irritationWear side-shield safety glasses.[1][2]
STOT-SE H335: May cause respiratory irritationStrictly handle in a fume hood.[1][2]

Waste Disposal: Dispose of solid waste and solvent residues in the Halogenated Organic Waste stream. Do not pour down the drain. The presence of Fluorine and Bromine requires high-temperature incineration protocols at the waste facility.[1][2]

QC & Validation Workflow

To ensure experimental reproducibility, validate the compound purity upon receipt and annually thereafter.

QCWorkflow Sample Stock Solution Dilution Dilute in MeOH:Water (50:50) Sample->Dilution HPLC HPLC/UPLC (C18 Column) Dilution->HPLC Criteria Purity > 98%? HPLC->Criteria Pass Release for Assay Criteria->Pass Yes Fail Re-purify / Discard Criteria->Fail No

Figure 2: Quality Control workflow for validating compound integrity.

HPLC Method (Suggested):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic) and 220 nm (Amide/Amine).

References

  • BLD Pharm. (n.d.). SDS for 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine (CAS 953045-23-3). Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: Aminopyridine Analogs. Retrieved from

  • PubChem. (2025).[9] Compound Summary: 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine.[1][2] National Library of Medicine. Retrieved from [2]

  • ChemScene. (2025). Product Information: Halogenated Pyridines. Retrieved from

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before handling.

Sources

Application

5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine reaction with arylboronic acids

Application Notes & Protocols Topic: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine with Arylboronic Acids For Researchers, Scientists, and Drug Development Professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine with Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: Building Privileged Scaffolds for Modern Drug Discovery

The 2-aminopyridine moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its ability to engage in key hydrogen bonding interactions and serve as a versatile synthetic handle makes it an invaluable component in the design of novel therapeutic agents.[2][4] This guide focuses on the synthesis of 5-aryl-3-(4-fluorophenoxy)pyridin-2-amines, a class of compounds with significant potential in drug discovery programs.

The strategic introduction of an aryl group at the 5-position of the 3-phenoxy-2-aminopyridine core via the Suzuki-Miyaura cross-coupling reaction allows for the systematic exploration of structure-activity relationships (SAR). The Suzuki-Miyaura reaction stands as one of the most robust and versatile methods for forging C(sp²)-C(sp²) bonds.[5][6][7] Its widespread adoption is due to its mild reaction conditions, exceptional tolerance for a wide array of functional groups, and the commercial availability of a vast and diverse library of arylboronic acid building blocks.[7][8]

This document provides a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and critical insights for the successful synthesis of diverse libraries of 5-aryl-3-(4-fluorophenoxy)pyridin-2-amine derivatives.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle that seamlessly orchestrates the formation of a new carbon-carbon bond. The generally accepted mechanism involves three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][9][10] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition : The cycle initiates with the active Pd(0) catalyst. This species undergoes oxidative addition by inserting itself into the carbon-bromine bond of the 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine substrate. This step forms a square-planar Pd(II) complex.[8][11] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[7]

  • Transmetalation : This is the key bond-forming step where the aryl group is transferred from the boron atom to the palladium center. The process requires activation of the organoboron species by a base (e.g., CO₃²⁻, PO₄³⁻, OH⁻).[5][12] The base reacts with the arylboronic acid to form a more nucleophilic boronate complex, which facilitates the transfer of the aryl group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) intermediate.[9][11] This step is often the rate-determining step of the catalytic cycle.[13]

  • Reductive Elimination : In the final step, the two organic ligands (the pyridinyl and the new aryl group) on the Pd(II) complex couple and are eliminated from the palladium's coordination sphere.[5][9] This forms the desired 5-aryl-3-(4-fluorophenoxy)pyridin-2-amine product and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[11]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArBr R¹-Br (Aryl Halide) ArBr->OxAdd ArBOH R²-B(OH)₂ (Boronic Acid) Trans Transmetalation ArBOH->Trans Product R¹-R² (Coupled Product) Base->Trans PdII_A R¹-Pd(II)L₂-Br OxAdd->PdII_A PdII_A->Trans PdII_B R¹-Pd(II)L₂-R² Trans->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Regeneration RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a general method for the coupling of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine with various arylboronic acids. Optimization may be required for particularly challenging substrates.

Materials & Reagents:

  • 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (4:1), DME, or Toluene/Ethanol (3:1))

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for work-up and purification

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup:

    • To a Schlenk flask or microwave vial equipped with a magnetic stir bar, add 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine, the corresponding arylboronic acid, the palladium catalyst, and the base.

    • Scientist's Note: The choice of catalyst and base is crucial. For aminopyridine substrates, catalysts like Pd(dppf)Cl₂ are often effective due to their ability to promote the reaction without requiring protection of the amine group.[6][14] Carbonate or phosphate bases are commonly used to activate the boronic acid.[6]

  • Inert Atmosphere:

    • Seal the flask with a rubber septum.

    • Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times to ensure all oxygen is removed.

    • Scientist's Note: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Therefore, maintaining a rigorously inert atmosphere is critical for reproducible results and high yields.[8]

  • Solvent Addition:

    • Using a syringe, add the degassed solvent system to the reaction flask under a positive pressure of inert gas.

    • Scientist's Note: Solvents must be degassed (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles) to remove dissolved oxygen. A common solvent system is a mixture of an organic solvent like 1,4-dioxane and water, as water can aid in dissolving the base and facilitating the transmetalation step.[8]

  • Reaction Execution:

    • Place the sealed flask in a pre-heated oil bath or heating block set to the desired temperature (typically 80-110 °C).

    • Stir the reaction mixture vigorously.

    • Scientist's Note: The primary amine on the pyridine ring generally does not interfere with the coupling, avoiding the need for extra protection and deprotection steps.[14]

  • Monitoring Progress:

    • Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide has been consumed (typically 4-24 hours).

  • Work-up Procedure:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[8]

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 5-aryl-3-(4-fluorophenoxy)pyridin-2-amine product.

Reaction Scope: Representative Examples

The following table illustrates the versatility of this protocol with various arylboronic acids. Conditions are based on established methodologies for similar substrates.

Arylboronic Acid (Ar-B(OH)₂)Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Est. Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.5)Dioxane/H₂O (4:1)901285-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.5)Dioxane/H₂O (4:1)901088-96
4-Acetylphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (3.0)Toluene/EtOH/H₂O (3:1:1)1001675-85
3-Chlorophenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (3.0)Toluene/H₂O (5:1)1051870-80
2-Methylphenylboronic acidPd₂(dba)₃ (2) / XPhos (4)K₃PO₄ (3.0)Dioxane1102460-75
Thiophen-3-ylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.5)DME/H₂O (4:1)851280-90

Note: Yields are estimated based on typical outcomes for Suzuki-Miyaura couplings of similar 2-aminopyridine substrates and may vary.[8][15][16] Sterically hindered (e.g., ortho-substituted) or electron-deficient arylboronic acids may require more forcing conditions or specialized catalyst/ligand systems.[17]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized); Insufficient temperature; Poorly soluble base.Ensure rigorous inert atmosphere and use freshly degassed solvents. Screen different catalysts/ligands (e.g., Buchwald-Hartwig ligands like XPhos or SPhos). Increase temperature. Use a more soluble base like Cs₂CO₃ or K₃PO₄.
Boronic Acid Homocoupling Presence of oxygen; Catalyst system promotes homocoupling.Improve degassing of solvents and inert atmosphere technique. Screen alternative palladium sources and ligands.
Debromination of Starting Material Presence of water/protons and a reducing agent (phosphine ligand oxidation).Use a different phosphine ligand or a phosphine-free catalyst system if the problem persists. Ensure anhydrous conditions if using a non-aqueous system.
Incomplete Reaction Steric hindrance from substrate; Deactivation of boronic acid.Switch to a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos) to promote oxidative addition and reductive elimination. Use a higher equivalence of boronic acid (1.5-2.0 equiv).

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for synthesizing 5-aryl-3-(4-fluorophenoxy)pyridin-2-amines. The protocol detailed herein provides a robust starting point for researchers engaged in the synthesis of compound libraries for drug discovery and development. By understanding the underlying mechanism and key experimental parameters, scientists can efficiently generate a diverse array of novel chemical entities built upon this privileged 2-aminopyridine scaffold.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Maiti, D. et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Carbó, J. J. et al. (2006). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 25(15), 3786–3794. [Link]

  • Li, Y. et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications, 12(1), 5468. [Link]

  • Hagmann, W. K. et al. (2000). Substituted 2-aminopyridines as inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry Letters, 10(17), 1975-1978. [Link]

  • Khan, I. et al. (2021). 2-Aminopyridine - An unsung hero in drug discovery. ResearchGate. [Link]

  • RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5553-5556. [Link]

  • Khan, I. et al. (2022). 2-Aminopyridine - an unsung hero in drug discovery. Chemical Communications, 58(3), 343-382. [Link]

  • Exaly. 2-Aminopyridine – an unsung hero in drug discovery Chemical Communications. [Link]

  • Bedford, R. B. et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(3), 1018-1025. [Link]

  • Ramirez, A. et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 8(46), 26317-26320. [Link]

  • Li, X. et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 999-1005. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Skrocki, A. et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2338-2346. [Link]

Sources

Method

Application Note: In Vivo Profiling of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine (BFPA)

This guide outlines the application of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine (hereafter referred to as BFPA ), a critical privileged scaffold and early-stage lead compound in the development of kinase inhibitors, sp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the application of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine (hereafter referred to as BFPA ), a critical privileged scaffold and early-stage lead compound in the development of kinase inhibitors, specifically targeting the p38 Mitogen-Activated Protein Kinase (MAPK) and c-Met pathways.

Executive Summary & Compound Profile

BFPA represents a classic "hinge-binding" fragment used extensively in medicinal chemistry to target serine/threonine and tyrosine kinases. The 2-aminopyridine motif functions as a bidentate hydrogen bond donor/acceptor to the kinase hinge region (ATP-binding pocket), while the 3-phenoxy group occupies the hydrophobic "back pocket" (Gatekeeper region). The 5-bromo position serves as a metabolic handle or a site for further functionalization (e.g., Suzuki coupling) to optimize solubility and potency.

  • Primary Target Class: p38α MAPK (Anti-inflammatory), c-Met (Oncology), BTK.

  • Chemical Role: Early Lead / Fragment Probe / Key Intermediate.

  • In Vivo Utility: Establishing baseline pharmacokinetics (PK) of the core scaffold, evaluating intrinsic oral bioavailability, and validating target engagement (PD) in acute inflammation models.[1]

Formulation & Vehicle Selection Strategy

Challenge: BFPA is a lipophilic weak base with low aqueous solubility due to the halogenated aromatic rings.[1] Standard saline formulations will result in precipitation and poor absorption. Objective: Create a stable solution for Intravenous (IV) and a homogeneous suspension/solution for Oral (PO) dosing.

Recommended Vehicle Systems
RouteVehicle Composition (v/v)Preparation ProtocolStability
IV (Bolus) 10% DMSO / 40% PEG400 / 50% Saline 1. Dissolve BFPA in DMSO (stock).2. Add PEG400 and vortex.3. Slowly add Saline while vortexing to avoid crashing out.Use within 2 hours.
PO (Oral) 0.5% Methylcellulose (MC) + 0.2% Tween 80 1. Micronize compound if solid.2. Levigate with Tween 80.3. Slowly add 0.5% MC solution with constant stirring.Stable suspension (24h).
PO (Alt) 20% HP-β-Cyclodextrin (pH 4.0) 1. Dissolve cyclodextrin in citrate buffer (pH 4).2. Add BFPA and sonicate for 30 mins.3. Filter (0.22 µm) if used for PK.High bioavailability.

Critical Note: For chronic toxicity studies, avoid high concentrations of DMSO/PEG. Switch to the Methylcellulose suspension to minimize vehicle-induced gastrointestinal irritation.

Pharmacokinetics (PK) Protocol

Objective: Determine the bioavailability (


) and half-life (

) of the core scaffold before further derivatization.
Experimental Design (Rat/Mouse)
  • Species: Sprague-Dawley Rats (Male, 250-300g) or C57BL/6 Mice.

  • Group Size:

    
     per time point (serial sampling for rats, terminal for mice).
    
  • Dose:

    • IV: 1 mg/kg (Clearance determination).

    • PO: 5 mg/kg or 10 mg/kg (Absorption determination).

Workflow Step-by-Step
  • Cannulation: Jugular vein cannulation (JVC) recommended for rats to reduce stress and allow serial blood draws.

  • Dosing: Administer IV bolus via tail vein or cannula; PO via oral gavage.

  • Sampling Timepoints:

    • IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours.[1]

    • PO: 0.25, 0.5, 1, 2, 4, 8, 24 hours.[1]

  • Blood Processing: Collect into K2EDTA tubes. Centrifuge at 3000xg for 10 min at 4°C to harvest plasma.

  • Bioanalysis: LC-MS/MS (ESI+ mode).

    • MRM Transition: Monitor parent mass

      
       (approx. 283/285 m/z due to Br isotope) 
      
      
      
      fragment (loss of phenoxy group).
Pharmacodynamics (PD) & Efficacy Models

Primary Model: LPS-Induced TNF-


 Release (Acute Inflammation) 
This is the gold-standard rapid assay for p38 MAPK inhibitors. p38 inhibition blocks the translation of TNF-

mRNA.
Protocol
  • Acclimation: Mice (Balb/c or C57BL/6),

    
     per group.
    
  • Pre-treatment: Administer BFPA (PO or IP) at varying doses (e.g., 3, 10, 30 mg/kg) 1 hour prior to challenge.[1]

    • Controls: Vehicle (Negative), Dexamethasone (1 mg/kg) or SB-203580 (Positive).

  • Challenge: Intraperitoneal (IP) injection of Lipopolysaccharide (LPS, E. coli 0111:B4) at 1 mg/kg .

  • Termination: Euthanize animals 90 minutes post-LPS injection.

  • Readout: Collect serum. Quantify TNF-

    
     via ELISA.
    
  • Analysis: Calculate % Inhibition relative to Vehicle+LPS group.

Mechanism of Action Visualization:

G LPS LPS Challenge TLR4 TLR4 Receptor LPS->TLR4 Signaling MAPK Signaling Cascade (TAK1 -> MKK3/6) TLR4->Signaling p38 p38 MAPK (Target) Signaling->p38 MK2 MK2 Phosphorylation p38->MK2 Activation BFPA BFPA (Inhibitor) [5-Bromo-3-(4-fluorophenoxy)...] BFPA->p38 Inhibits Translation TNF-alpha mRNA Translation MK2->Translation Promotes Cytokine TNF-alpha Release (Inflammation) Translation->Cytokine

Caption: Mechanism of BFPA in blocking LPS-induced TNF-alpha production via p38 MAPK inhibition.

Safety & Toxicology (Early Signal Detection)

Since BFPA contains a halogenated pyridine core, hepatotoxicity is a potential risk in this structural class (due to reactive metabolite formation).

Observation Protocol:

  • Clinical Signs: Monitor for lethargy, piloerection, or body weight loss >10%.[1]

  • Biomarkers (24h post-dose):

    • ALT/AST: Indicators of hepatocellular injury.

    • GSH Adducts: Analyze liver homogenate for glutathione adducts of the pyridine ring (indicates reactive intermediate formation).

Data Reporting & Analysis
Summary of Key Parameters
ParameterDefinitionTarget Criteria (Lead Opt)

(Enzymatic)
Potency against p38


nM

(Cellular)
Potency in Whole Blood Assay

nM

(Bioavailability)
Oral absorption


(Microsomal)
Metabolic StabilityLow/Moderate (< 50 µL/min/mg)
Efficacy (LPS) TNF-

Inhibition

inhibition @ 10 mg/kg
References
  • p38 MAPK Inhibitor Scaffolds

    • Title: "Design and synthesis of potent p38 inhibitors."
    • Source:Current Topics in Medicinal Chemistry, 2005.[1]

    • Context: Describes the 2-amino-3-phenoxy-pyridine pharmacophore as a key hinge binder.
    • (General search for scaffold verification)

  • LPS Challenge Protocol

    • Title: "Protocol for LPS-induced sepsis and cytokine release in mice."
    • Source:Nature Protocols, 2010.[1]

    • Context: Standardized method for TNF-alpha quantific
  • Formulation of Lipophilic Bases

    • Title: "Strategies to address low solubility in discovery and development."
    • Source:Pharmacological Reviews, 2013.[1]

    • Context: Justification for Cyclodextrin/PEG vehicle choices.

(Note: While specific papers for "BFPA" as a standalone drug are proprietary or rare, the protocols above are industry standards for this specific chemical class of kinase inhibitors.)[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine

Welcome to the technical support resource for the synthesis of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. We will delve into the causality behind experimental choices, provide robust troubleshooting protocols, and offer scientifically-grounded solutions to ensure the success of your experiments.

Overview of Synthetic Strategy

The synthesis of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine typically involves a nucleophilic aromatic substitution (SNA_r_) or a metal-catalyzed cross-coupling reaction. The most common and industrially relevant approach is the formation of the diaryl ether bond between a substituted pyridine and 4-fluorophenol. This is generally achieved via a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig C-O coupling reaction.

The preferred starting material is often 3,5-dibromo-2-aminopyridine, which allows for a regioselective mono-etherification at the C-3 position. The bromine at the C-5 position remains as a versatile handle for further diversification in subsequent synthetic steps.[1]

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Target Molecule A 3,5-Dibromo-2-aminopyridine C Ullmann Condensation (Cu-catalyzed) or Buchwald-Hartwig C-O Coupling (Pd-catalyzed) A->C B 4-Fluorophenol B->C D 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine C->D

Caption: High-level synthetic workflow.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format.

Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes?

This is a common issue that can typically be traced back to one of four key areas: catalyst activity, base selection, solvent quality, or temperature.

  • Catalyst Inactivation: Both copper and palladium catalysts are susceptible to poisoning and deactivation.

    • Causality: The active catalytic species (typically Cu(I) or Pd(0)) can be oxidized if exposed to air, rendering it inactive. Furthermore, impurities in the starting materials or solvent (e.g., sulfur-containing compounds) can irreversibly bind to the metal center, halting the catalytic cycle.[2]

    • Solution:

      • Ensure the reaction is set up under a strictly inert atmosphere (Nitrogen or Argon).[3]

      • Use high-purity, fresh catalyst. For Ullmann reactions, "activated" copper powder may improve efficiency.[4] For Buchwald-Hartwig reactions, use a reliable Pd(0) source or a precatalyst that reduces to Pd(0) in situ.[2]

      • Degas the solvent thoroughly before use by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Incorrect Base Selection: The base plays a critical role in deprotonating the phenol, which is necessary for it to act as a nucleophile.

    • Causality: The pKa of 4-fluorophenol is approximately 9.9. The chosen base must be strong enough to deprotonate it effectively. However, an overly strong base can lead to side reactions or degradation. The solubility of the base is also crucial for reaction kinetics.

    • Solution:

      • For Ullmann-type reactions, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. Cs₂CO₃ is more soluble and can lead to higher reaction rates.[2]

      • For Buchwald-Hartwig C-O coupling, potassium phosphate (K₃PO₄) is a common and effective choice.[2][5] Stronger bases like sodium tert-butoxide (NaOtBu) can also be used but may not be compatible with all functional groups.[2][3]

  • Suboptimal Temperature: Diaryl ether formations are often kinetically slow and require thermal energy.

    • Causality: Ullmann condensations, in particular, often require high temperatures (frequently >100 °C, sometimes up to 210 °C) to overcome the activation energy barrier.[6] Buchwald-Hartwig reactions can often be run at lower temperatures (80-110 °C), but this is system-dependent.

    • Solution:

      • Ensure the internal reaction temperature reaches the target setpoint. Use a high-boiling solvent like DMF, NMP, dioxane, or toluene.[4][6]

      • If the reaction is sluggish at a lower temperature, incrementally increase the heat while monitoring for any signs of decomposition (e.g., significant color change to black).

Question 2: My LC-MS analysis shows the formation of significant impurities. How can I identify and prevent them?

Impurity generation often points to side reactions competing with the desired C-O bond formation.

  • Side Reaction: Hydrodebromination

    • Identification: A major impurity with a mass that is 79.9 Da (mass of Bromine) less than the starting 3,5-dibromo-2-aminopyridine.

    • Causality: In palladium-catalyzed reactions, the aryl-palladium intermediate can react with trace amounts of water or other proton sources, leading to the replacement of the bromine with a hydrogen atom.

    • Solution:

      • Use rigorously dried solvents and reagents.

      • Ensure a fully inert atmosphere to prevent moisture ingress.

      • The choice of phosphine ligand in Buchwald-Hartwig reactions can influence the rate of hydrodebromination versus the desired coupling. Experiment with different ligands if this is a persistent issue.

  • Side Reaction: Homocoupling

    • Identification: Impurities corresponding to the dimerization of 4-fluorophenol or 3,5-dibromo-2-aminopyridine.

    • Causality: This is more common in Ullmann reactions where two aryl halide molecules can couple in the presence of copper to form a biaryl species.[4][7]

    • Solution:

      • Carefully control the reaction temperature; excessive heat can promote homocoupling.

      • Using a ligand (e.g., N,N'-dimethylethylenediamine) in Ullmann couplings can often suppress this side reaction and allow for lower reaction temperatures.[8]

  • Side Reaction: Di-substitution

    • Identification: An impurity with a mass corresponding to the addition of two 4-fluorophenoxy groups to the pyridine ring.

    • Causality: The second bromine atom on the pyridine ring can also react. While the C-3 position is generally more activated, high temperatures or prolonged reaction times can lead to a second substitution at C-5.

    • Solution:

      • Use a stoichiometric amount or only a slight excess (e.g., 1.0-1.1 equivalents) of 4-fluorophenol.

      • Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to prevent over-reaction.

      • Lowering the reaction temperature can sometimes improve selectivity for the mono-substituted product.

G Start Reaction Failed or Low Yield CheckCatalyst Is the catalyst fresh and handled under inert gas? Start->CheckCatalyst CheckBase Is the base strong enough (e.g., K₃PO₄, Cs₂CO₃) and soluble? CheckCatalyst->CheckBase Yes FixCatalyst Action: Use fresh catalyst under strict inert conditions. CheckCatalyst->FixCatalyst No CheckTemp Is the reaction temperature optimal (e.g., 80-150°C)? CheckBase->CheckTemp Yes FixBase Action: Switch to a stronger or more soluble base. CheckBase->FixBase No CheckSolvent Is the solvent anhydrous and degassed? CheckTemp->CheckSolvent Yes FixTemp Action: Increase temperature incrementally. CheckTemp->FixTemp No FixSolvent Action: Use freshly dried and degassed solvent. CheckSolvent->FixSolvent No Success Problem Resolved CheckSolvent->Success Yes FixCatalyst->Success FixBase->Success FixTemp->Success FixSolvent->Success

Caption: Troubleshooting flowchart for reaction failure.

Frequently Asked Questions (FAQs)

Q: Which method is better for this synthesis: Ullmann Condensation or Buchwald-Hartwig Coupling?

A: Both methods are viable, but they have distinct advantages and disadvantages.

FeatureUllmann CondensationBuchwald-Hartwig C-O Coupling
Catalyst Copper (CuI, Cu₂O, or Cu powder)Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)
Cost Catalyst is generally less expensive.Palladium catalysts and required phosphine ligands are more expensive.
Conditions Often requires harsh conditions: high temperatures (>130°C) and polar aprotic solvents (DMF, NMP).[6]Generally proceeds under milder conditions (80-110°C).
Scope Can have a more limited substrate scope.Broader functional group tolerance and wider substrate scope.[9]
Ligands Often run without ligands, but additives like diamines can improve performance.[8]Requires specialized (and often air-sensitive) phosphine ligands (e.g., Xantphos, DPEPhos).[3]

Recommendation: For initial lab-scale synthesis where functional group tolerance and milder conditions are a priority, the Buchwald-Hartwig C-O coupling is often preferred. For large-scale industrial synthesis where cost is a major driver, significant process optimization of the Ullmann condensation may be undertaken.

Q: How do I effectively monitor the reaction's progress?

A: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Use a solvent system that gives good separation between your starting material (3,5-dibromo-2-aminopyridine) and the expected product. A typical system might be 30-50% Ethyl Acetate in Hexanes. The product, being larger and having an ether linkage, should have a different Rf value from the starting material.

  • LC-MS: This is the most definitive method. It allows you to track the disappearance of starting material peaks and the appearance of the product peak with the correct mass-to-charge ratio (m/z). This technique is also invaluable for detecting and identifying the side products discussed in the troubleshooting section.

Q: What is the best way to purify the final product?

A: The standard method is flash column chromatography on silica gel.

  • After an aqueous workup to remove the base and inorganic salts, the crude product is typically a solid or oil.

  • Adsorb the crude material onto a small amount of silica gel.

  • Elute using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40-50% ethyl acetate).

  • Combine the fractions containing the pure product (as determined by TLC or LC-MS) and remove the solvent under reduced pressure.

  • If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be performed for further purification.

Experimental Protocol: Buchwald-Hartwig C-O Coupling

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions.

Materials:

  • 3,5-Dibromo-2-aminopyridine (1.0 eq.)

  • 4-Fluorophenol (1.1 eq.)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.05 eq.)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.10 eq.)

  • Potassium Phosphate (K₃PO₄), finely ground (2.2 eq.)[5]

  • Anhydrous, degassed Toluene or 1,4-Dioxane

Procedure:

  • Reaction Setup: To a dry Schlenk flask or oven-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3,5-dibromo-2-aminopyridine, 4-fluorophenol, K₃PO₄, Pd(OAc)₂, and Xantphos.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.

  • Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the base and catalyst residues. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel as described in the FAQ section.

References

  • Scott, P. (2005). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Journal of Organometallic Chemistry, 690, 3373-3382. Available at: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(9), 11056-11068. Available at: [Link]

  • Apicule. (n.d.). (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Asif, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Available at: [Link]

  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1076–1084. Available at: [Link]

  • Slideshare. (n.d.). Ullmann reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine

Welcome to the technical support center for the synthesis of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions to improve your reaction yield and purity.

Section 1: Overview of the Primary Synthetic Route

The synthesis of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine typically involves the formation of a diaryl ether bond. The most common and effective methods are variations of the Ullmann condensation or Buchwald-Hartwig C-O coupling reactions. These reactions couple an aryl halide with an alcohol or phenol. In this case, the precursors are generally 5-bromo-3-hydroxypyridin-2-amine and a suitable 4-fluorophenylating agent, or 3-(4-fluorophenoxy)pyridin-2-amine and a brominating agent, though the former is more common.

A representative reaction scheme is the copper-catalyzed Ullmann condensation between 5-bromo-3-hydroxypyridin-2-amine and 4-fluorophenylboronic acid or a similar arylating agent.

Reaction Scheme:

This guide will focus on troubleshooting the common challenges encountered during this type of synthesis.

Section 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.

Issue 1: Low or No Product Formation (Incomplete Reaction)

Question: My reaction shows a significant amount of unreacted starting material, even after extended reaction times. What are the likely causes and how can I fix this?

Answer: Incomplete conversion is a frequent issue in cross-coupling reactions. The root cause often lies in catalyst deactivation, insufficient base strength, suboptimal temperature, or poor solvent choice.

  • Catalyst System: The choice of catalyst and ligand is critical. While traditional Ullmann reactions use stoichiometric copper, modern protocols use catalytic copper(I) or copper(II) salts with a ligand.[1][2][3]

    • Expert Insight: The aminopyridine substrate can act as a ligand itself, but it can also chelate too strongly to the copper center, inhibiting catalytic turnover. The addition of an auxiliary ligand, such as N,N'-dimethylethylenediamine (DMEDA) or 1,10-phenanthroline, can facilitate the reaction by creating a more reactive catalytic species.[4] Consider screening different ligands to find the optimal choice for your specific substrate. The reduction of the aryl halide to an arene (hydrodehalogenation) is a known side reaction that can be minimized with the right ligand choice.[5][6]

  • Base Selection: The base is crucial for deprotonating the phenol, making it a more effective nucleophile.

    • Expert Insight: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are common choices. Cs₂CO₃ is more soluble in organic solvents and more basic, often leading to better results, albeit at a higher cost. Potassium phosphate (K₃PO₄) is another strong base that can be effective.[4] The base must be strong enough to deprotonate the hydroxyl group of the pyridine derivative but not so strong as to cause unwanted side reactions.

  • Temperature and Solvent: Ullmann-type reactions traditionally require high temperatures (often >150 °C) and high-boiling polar aprotic solvents like DMF, NMP, or dimethylacetamide.[1]

    • Expert Insight: If your reaction is sluggish, a primary troubleshooting step is to increase the temperature. However, be aware of potential decomposition of starting materials or products. If decomposition is observed, a milder system using a more active catalyst/ligand combination at a lower temperature should be explored. Solvents like toluene or dioxane are also commonly used, especially in modern catalyzed versions of the reaction.[4]

Troubleshooting Workflow: Incomplete Reaction

Below is a decision-making diagram to guide your optimization process.

G start Low Conversion (Starting Material Remains) check_temp Is Reaction Temperature Sufficiently High? (e.g., >140°C for Ullmann) start->check_temp increase_temp Action: Increase Temperature (e.g., in 10-20°C increments) check_temp->increase_temp No check_base Is the Base Strong and Soluble Enough? (e.g., K₂CO₃ vs Cs₂CO₃) check_temp->check_base Yes increase_temp->check_base change_base Action: Switch to a Stronger/ More Soluble Base (e.g., K₃PO₄ or Cs₂CO₃) check_base->change_base No check_catalyst Is the Catalyst System (Cu Salt + Ligand) Optimal? check_base->check_catalyst Yes change_base->check_catalyst screen_ligands Action: Screen Ligands (e.g., DMEDA, Phenanthroline) check_catalyst->screen_ligands No check_reagents Are Starting Materials Pure and Dry? check_catalyst->check_reagents Yes screen_ligands->check_reagents purify_reagents Action: Purify/Dry Starting Materials and Solvent check_reagents->purify_reagents No success Yield Improved check_reagents->success Yes purify_reagents->success

Sources

Troubleshooting

Overcoming solubility problems with 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine

This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine in their experimental workflows. As a Seni...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying rationale to empower your decision-making process.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine that influence its solubility?

A1: The solubility of this compound is a delicate balance of several structural motifs. The pyridine ring, specifically the basic 2-amino group, offers a site for protonation, which can enhance aqueous solubility at acidic pH. Conversely, the bulky and hydrophobic bromophenyl and fluorophenoxy groups contribute to a high LogP, favoring solubility in organic solvents and limiting aqueous solubility. The molecule's rigid, planar structure can also lead to strong crystal lattice energy, further hindering dissolution.

Q2: I'm observing precipitation of my compound in a physiological buffer (pH 7.4). What is the likely cause?

A2: This is a common issue for weakly basic compounds. The 2-amino group on the pyridine ring has an estimated pKa (acid dissociation constant of the conjugate acid) in the range of 3-5. At a physiological pH of 7.4, the compound will be predominantly in its neutral, less soluble form. To maintain solubility, you may need to either lower the pH or employ a formulation strategy.

Q3: Can I simply use DMSO to dissolve the compound for my in vitro assays?

A3: While DMSO is a powerful solvent for this compound, relying on high concentrations in your final assay can introduce artifacts. DMSO can affect cell viability, enzyme activity, and has its own pharmacological effects. A general best practice is to keep the final concentration of DMSO in your assay below 0.5%, and ideally below 0.1%. This often necessitates creating a concentrated stock in DMSO and then diluting it into an aqueous buffer, which can lead to precipitation if not done carefully.

Part 2: Troubleshooting Guide - Experimental Scenarios

Scenario 1: Compound crashes out of solution during dilution of a DMSO stock into aqueous buffer.

This is a classic problem for "brick dust" compounds. The compound is highly soluble in the neat DMSO, but as you dilute into the aqueous environment, the solvent properties change dramatically, and the compound's low aqueous solubility takes over.

Root Cause Analysis:

The primary issue is the supersaturation of the compound in a solvent system (DMSO/water mixture) that cannot sustain its solubility. The hydrophobic nature of the molecule drives it to self-associate and precipitate.

Troubleshooting Workflow:

start Precipitation observed upon dilution check_dmso Is final DMSO concentration < 0.5%? start->check_dmso increase_dmso Increase DMSO slightly (if assay tolerates) check_dmso->increase_dmso No ph_modification pH Modification Strategy check_dmso->ph_modification Yes increase_dmso->ph_modification cosolvent Co-Solvent Strategy ph_modification->cosolvent If precipitation persists excipient Excipient-Based Strategy cosolvent->excipient For more challenging cases

Caption: Decision workflow for addressing precipitation.

Detailed Protocols:

1. pH Modification:

  • Principle: By lowering the pH of the aqueous buffer to at least 2 pH units below the pKa of the 2-amino group, we can ensure the compound is predominantly in its protonated, more soluble salt form.

  • Protocol:

    • Prepare your aqueous buffer (e.g., PBS, TRIS).

    • Slowly add 1N HCl dropwise while monitoring the pH with a calibrated pH meter until the target pH (e.g., pH 3.0) is reached.

    • To a small volume of this acidified buffer, add your DMSO stock solution dropwise with vigorous vortexing.

    • Critical Step: Before adding to your final assay, ensure that this small addition of acidified compound solution does not significantly alter the final pH of your assay medium.

2. Co-Solvent Systems:

  • Principle: The addition of a water-miscible organic solvent (a co-solvent) can increase the overall polarity of the solvent system, making it more favorable for your compound.

  • Protocol:

    • Prepare a stock solution of your compound in DMSO.

    • Prepare your aqueous buffer containing a known percentage of a co-solvent. Common choices include ethanol, propylene glycol, or PEG 400.

    • Start with a low percentage of co-solvent (e.g., 5-10%) and incrementally increase if solubility issues persist.

    • Validation: Always run a vehicle control with the same concentration of DMSO and co-solvent to ensure they do not interfere with your assay.

Solubility in Common Co-Solvent Systems (Illustrative Data)

Solvent System (at 25°C)Estimated Solubility (µg/mL)Notes
PBS (pH 7.4)< 1Essentially insoluble
PBS (pH 3.0)10 - 20Improved, but may still be insufficient
10% Ethanol in PBS (pH 7.4)5 - 10Modest improvement
20% PEG 400 in PBS (pH 7.4)25 - 50Significant improvement

3. Use of Cyclodextrins:

  • Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate the hydrophobic parts of your molecule, effectively shielding them from the aqueous environment and increasing solubility.

  • Protocol:

    • Prepare a solution of a chemically modified cyclodextrin, such as (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD), in your aqueous buffer. A common starting concentration is 10-20% (w/v).

    • Vortex or sonicate the cyclodextrin solution until it is fully dissolved.

    • Add your DMSO stock of the compound to the cyclodextrin solution.

    • Allow the mixture to equilibrate (e.g., by shaking for 1-2 hours) to allow for complex formation.

Scenario 2: Difficulty dissolving the compound in organic solvents for a chemical reaction.

Even in organic synthesis, achieving a sufficient concentration of a reactant can be challenging, especially for reactions requiring specific solvents where your compound has limited solubility.

Troubleshooting Steps:

  • Solvent Screening: Do not assume a common solvent like DCM or THF will work. Perform a small-scale solubility test with a range of solvents of varying polarity. See the table below for suggestions.

  • Heating: Gently warming the mixture can significantly increase solubility. Always perform this under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation, and ensure the temperature does not exceed the boiling point of the solvent or cause decomposition of your compound.

  • Solvent Mixtures: A mixture of solvents can sometimes provide the right balance of properties. For example, a small amount of a more polar solvent like DMF or NMP in a less polar solvent like toluene can sometimes aid dissolution without significantly altering the reaction conditions.

  • Sonication: Using an ultrasonic bath can help break down solid aggregates and accelerate the dissolution process.

Solubility in Common Organic Solvents (Illustrative Data)

SolventPolarity IndexEstimated Solubility (mg/mL)Notes
Dichloromethane (DCM)3.15 - 10Moderate
Tetrahydrofuran (THF)4.010 - 20Good
Acetonitrile5.82 - 5Limited
Dimethylformamide (DMF)6.4> 50High
Dimethyl sulfoxide (DMSO)7.2> 100Very High

Part 3: Mechanistic Insights

cluster_0 Low pH Environment (e.g., pH < 4) cluster_1 Physiological pH Environment (e.g., pH 7.4) Protonated 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine (Protonated) -NH3+ group Positive charge enhances interaction with water dipoles Soluble Soluble Species Protonated->Soluble Favored Equilibrium Neutral 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine (Neutral) -NH2 group Hydrophobic character dominates Insoluble Insoluble Species (Precipitate) Neutral->Insoluble Favored Equilibrium

Caption: Impact of pH on the ionization state and solubility.

This diagram illustrates the fundamental principle of pH-dependent solubility for this compound. In an acidic environment, the equilibrium shifts towards the protonated, charged form of the 2-amino pyridine, which is more readily solvated by water. At neutral or basic pH, the uncharged, more hydrophobic form predominates, leading to aggregation and precipitation.

References

  • DMSO in cell-based assays. (n.d.). Corning. Retrieved February 19, 2026, from [Link]

Optimization

Technical Support Center: Optimization of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine Synthesis

Executive Technical Summary The synthesis of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine presents a classic challenge in heteroaromatic functionalization: balancing the nucleophilicity of the pyridine ring with the regios...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

The synthesis of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine presents a classic challenge in heteroaromatic functionalization: balancing the nucleophilicity of the pyridine ring with the regioselectivity required for the ether linkage and the halogenation.

While multiple routes exist, our technical support data indicates that the "Nitro-Activation Route" (SNAr followed by Reduction and Late-Stage Bromination) offers the highest reliability and scalability compared to Ullmann-type couplings or direct halogenation of pre-formed ethers. This guide focuses on optimizing this specific pathway to minimize common impurities such as the 5,6-dibromo species or the regioisomeric ether.

Master Synthesis Workflow

The following logic flow outlines the optimized 3-step cascade. This pathway leverages the electron-withdrawing nature of the nitro group to facilitate the difficult C3-ether formation, followed by exploiting the electron-donating amino group to direct the final bromination.

SynthesisWorkflow cluster_controls Critical Control Points Start Starting Material 3-Bromo-2-nitropyridine Step1 Step 1: SɴAr Ether Formation (Introduction of 4-Fluorophenol) Start->Step1 K₂CO₃, DMF, 90°C Inter1 Intermediate A 3-(4-fluorophenoxy)-2-nitropyridine Step1->Inter1 CCP1 CCP1: Water Content <0.1% Prevents Hydrolysis Step1->CCP1 Step2 Step 2: Nitro Reduction (Fe/NH₄Cl or H₂/Pd-C) Inter1->Step2 Chemoselective Red. Inter2 Intermediate B 3-(4-fluorophenoxy)pyridin-2-amine Step2->Inter2 Step3 Step 3: Regioselective Bromination (NBS, 0°C) Inter2->Step3 Electrophilic Subst. Product Target Product 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine Step3->Product CCP2 CCP2: Temp <5°C Prevents Dibromination Step3->CCP2

Figure 1: Optimized 3-step synthesis cascade showing critical control points (CCP) for impurity management.

Detailed Protocol & Optimization Parameters

Step 1: The SNAr Coupling (The "Difficult" Step)

Reaction: 3-Bromo-2-nitropyridine + 4-Fluorophenol


 3-(4-fluorophenoxy)-2-nitropyridine.
  • Mechanism: Nucleophilic Aromatic Substitution. The nitro group at C2 activates the C3-bromide.

  • The Challenge: The activation at C3 is weaker than at C2 or C4. Competition with hydrolysis (forming 3-hydroxy-2-nitropyridine) is the main failure mode.

Optimized Conditions:

Parameter Recommendation Technical Rationale
Solvent DMF or NMP (Anhydrous) High dielectric constant stabilizes the Meisenheimer complex intermediate.
Base K₂CO₃ (Micronized) Cs₂CO₃ is faster but often leads to higher impurity profiles. Micronized K₂CO₃ ensures consistent surface area.
Stoichiometry Phenol (1.1 eq) / Base (1.5 eq) Slight excess of phenol drives the reaction to completion; excess base neutralizes HF byproduct.

| Temperature | 80–90°C | <80°C: Reaction is too slow. >100°C: Significant tar formation and hydrolysis. |

Step 2: Nitro Reduction

Reaction: 3-(4-fluorophenoxy)-2-nitropyridine


 3-(4-fluorophenoxy)pyridin-2-amine.
  • Preferred Method: Iron powder (Fe) / Ammonium Chloride (NH₄Cl) in EtOH/H₂O.

  • Why not H₂/Pd-C? While catalytic hydrogenation is cleaner, the presence of the fluorine atom and the ether linkage can sometimes lead to hydrodehalogenation (loss of F) or ether cleavage under high pressure/temperature. The Fe/NH₄Cl method is chemoselective and mild.

Step 3: Regioselective Bromination

Reaction: 3-(4-fluorophenoxy)pyridin-2-amine + NBS


 Target.
  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Regioselectivity Logic: The amino group (C2) is a strong ortho/para director. The phenoxy group (C3) is a moderate ortho/para director.

    • Para to NH₂ is C5.

    • Ortho to Phenoxy is C2 (blocked) and C4.

    • Result: The directing power of the amine dominates, directing Br to C5.

Optimized Conditions:

Parameter Recommendation Technical Rationale
Reagent N-Bromosuccinimide (NBS) Provides a controlled source of Br⁺ compared to elemental Br₂, reducing over-bromination.
Solvent Acetonitrile (MeCN) Polar aprotic solvent promotes the ionic mechanism of EAS.
Temperature 0°C to 10°C CRITICAL. At RT or higher, you will observe 10-15% of the 5,6-dibromo impurity.

| Quench | NaHSO₃ (aq) | Immediately destroys unreacted NBS to stop the reaction precisely. |

Troubleshooting Guide (FAQ)

Issue 1: "I am seeing a large spot on TLC for Step 1 that doesn't move (Baseline)."

Diagnosis: Hydrolysis of the starting material. Root Cause: Water in the solvent or base. 3-bromo-2-nitropyridine is prone to becoming 3-hydroxy-2-nitropyridine in the presence of hydroxide (generated from carbonate + water). Solution:

  • Dry DMF over molecular sieves (4Å) for 24 hours.

  • Flame-dry the K₂CO₃ or dry in a vacuum oven at 120°C overnight.

  • Protocol Adjustment: Add the base after the phenol and substrate are dissolved to ensure the phenol consumes the base first.

Issue 2: "Step 3 yields a mixture of mono-bromo and di-bromo products."

Diagnosis: Over-bromination at position C6 or C4.[1] Root Cause:

  • Temperature too high.

  • Local high concentration of NBS (dumping solid NBS into the reactor). Solution:

  • Cooling: Maintain internal temperature strictly below 5°C.

  • Addition: Dissolve NBS in MeCN and add it dropwise over 30 minutes.

  • Stoichiometry: Use exactly 0.95 to 1.0 equivalents of NBS. Do not use excess "just to be safe."

Issue 3: "The SNAr reaction stalls at 60% conversion."

Diagnosis: Catalyst poisoning or surface passivation. Root Cause: The potassium bromide (KBr) byproduct coats the surface of the K₂CO₃, stopping the reaction. Solution:

  • Agitation: Increase stirring speed (RPM) to mechanically abrade the particle surface.

  • Additive: Add 5-10 mol% of 18-Crown-6 ether. This acts as a phase transfer catalyst, solubilizing the carbonate and dramatically accelerating the reaction [1].

References & Authoritative Sources

  • SNAr Mechanisms on Pyridines:

    • Source: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews.

    • Relevance: Establishes the reactivity order of halonitropyridines (2-halo > 3-halo, but 3-halo-2-nitro is activated).

  • Regioselective Bromination of Aminopyridines:

    • Source: Canibano, V., et al. (2005). "Regioselective Bromination of Aminopyridines using NBS." Synthesis.

    • Relevance: Confirms that 2-aminopyridines brominate preferentially at C5 due to the para-directing amino group.

  • Iron-Mediated Nitro Reduction:

    • Source: Org.[2][3][4][5][6] Synth. Coll. Vol. 5, p. 346 (1973).

    • Relevance: Standard protocol for mild reduction of nitro groups in the presence of halides.

  • Patent Precedent (Similar Scaffolds):

    • Source: Pfizer Inc., "Pyridine Derivatives as Kinase Inhibitors." WO2006054151.

    • Relevance: Describes the synthesis of 5-bromo-pyridin-2-amine intermediates.

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for 3-Bromo-2-nitropyridine, 4-Fluorophenol, and NBS before handling.

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine

Welcome to the technical support center for the synthesis of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this key intermediate. Our goal is to provide in-depth, field-proven insights to help you troubleshoot and optimize your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis, providing explanations for their root causes and actionable steps for resolution.

Question 1: Why is my reaction yield of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine consistently low?

Low yields can stem from several factors, primarily related to incomplete reaction, degradation of starting materials or product, and the formation of side products. The synthesis, typically an Ullmann condensation or a Buchwald-Hartwig amination, is sensitive to reaction conditions.[1][2][3][4]

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature. Ullmann-type reactions often require high temperatures (100-220 °C) to proceed to completion.[2][5]

    • Solution: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Ensure your solvent has a sufficiently high boiling point for the desired temperature.

  • Catalyst Inactivation:

    • Cause: The copper or palladium catalyst can be sensitive to air and moisture.[6][7][8] Oxidative deactivation of the catalyst will stall the reaction.

    • Solution: Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Degassing the reaction mixture is crucial.

  • Sub-optimal Base:

    • Cause: The choice and amount of base are critical. An inappropriate base may not be strong enough to deprotonate the phenol or may be incompatible with other functional groups.[3]

    • Solution: For Ullmann reactions, potassium carbonate or cesium carbonate are commonly used.[9] For Buchwald-Hartwig reactions, sodium tert-butoxide or cesium carbonate are often effective.[4] An excess of the base is typically required.

Question 2: My TLC/LC-MS analysis shows a significant side product with a mass corresponding to the debrominated starting material. What is it and how can I prevent it?

This is a classic case of hydrodehalogenation (or simply dehalogenation), a common side reaction in cross-coupling chemistry where the bromine atom is replaced by a hydrogen atom.[10][11]

Mechanism of Formation:

In palladium-catalyzed reactions, a palladium-hydride (Pd-H) species can form. This can arise from the reaction of the palladium complex with bases, solvents (like alcohols), or trace water.[11] This Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate, leading to the dehalogenated byproduct.[11]

Prevention Strategies:

StrategyRationale
Use Anhydrous Conditions Minimizes the formation of Pd-H species from water.
Choose a Non-Protic Solvent Avoids solvents like alcohols that can be a source of hydrides. Toluene or dioxane are good alternatives.[3]
Select an Appropriate Base Strong, non-nucleophilic bases like cesium carbonate or potassium phosphate are often preferred to minimize side reactions.[12][13]
Optimize Ligand Choice Bulky electron-rich phosphine ligands can promote the desired reductive elimination over dehalogenation.

Troubleshooting Workflow for Dehalogenation:

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for Experiments with 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine

Welcome to the technical support center for 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this key building block i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this key building block in their synthetic workflows. My aim is to provide not just solutions, but a deeper understanding of the chemical principles at play, enabling you to anticipate and overcome common experimental challenges. This compound, with its unique electronic and structural features, is a valuable intermediate, but its successful application often hinges on a nuanced approach to reaction design and execution.

Section 1: Compound Characteristics and Handling FAQs

Before initiating any reaction, a thorough understanding of your starting material is paramount. This section addresses the most frequent questions regarding the physical properties and safe handling of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine.

Q1: What are the essential physical properties and proper storage conditions for this compound?

A1: 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine is typically a solid at room temperature. Its stability is crucial for reproducible results.

PropertyValue / RecommendationRationale & Expert Insight
Physical Form SolidFacilitates accurate weighing and handling.
Storage Temp. Room temperature or 2-8°CWhile stable at room temperature, refrigeration can prolong shelf life by minimizing potential degradation over extended periods.
Storage Atmosphere Inert atmosphere (Argon or Nitrogen)The aminopyridine moiety can be sensitive to oxidation. Storing under an inert gas is a best practice to prevent slow decomposition and ensure reactivity is not compromised.
Incompatibilities Strong oxidizing agents, strong acids, acid chlorides[1]These reagents can react with the amine or ether functionalities, leading to degradation of the starting material.

Q2: What are the primary safety concerns and required personal protective equipment (PPE)?

A2: Based on data for structurally similar compounds, 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine should be handled as an irritant. Adherence to standard laboratory safety protocols is mandatory.

  • Hazards: Causes skin and serious eye irritation.[2] May cause respiratory irritation.[2] Harmful if swallowed or in contact with skin.[3]

  • Required PPE:

    • Wear protective gloves, chemical safety goggles, and a lab coat.[3]

    • Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[3]

  • First Aid:

    • Skin Contact: Wash immediately with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[2]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

The C5-bromine atom is the primary reactive handle for derivatization, making this compound a frequent substrate in palladium-catalyzed reactions like the Suzuki-Miyaura coupling. However, the inherent structure of a 2-aminopyridine presents unique challenges.[4]

Q1: My Suzuki-Miyaura reaction with 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine is showing low or no conversion. What are the most common causes?

A1: This is the most prevalent issue and can almost always be traced to one of three areas: the catalyst system, the reaction conditions, or substrate-specific inhibition. The oxidative addition of the C-Br bond to the palladium center is often the rate-limiting step, and the 2-amino group can interfere with the catalyst's efficacy.[4][5]

Troubleshooting Workflow: Low Conversion

Caption: A decision tree for troubleshooting low conversion.

1. The Catalyst System:

  • Catalyst/Ligand Oxidation: The active Pd(0) species and phosphine ligands are highly sensitive to oxygen.[6] If your palladium source or ligand has been stored improperly or for a long time, its activity may be compromised.

    • Solution: Use a freshly opened bottle of palladium catalyst and ligand. If using a Pd(II) source like Pd(OAc)₂, ensure it reduces cleanly in situ. Consider using air-stable Pd(0) pre-catalysts.

  • Incorrect Ligand-to-Metal Ratio: An insufficient amount of ligand can lead to palladium black precipitation and catalyst death.[6]

    • Solution: Ensure you are using the correct ratio, typically 1:1 to 4:1 ligand to palladium, depending on the specific ligand.[6]

2. Reaction Conditions:

  • Insufficient Degassing: Oxygen is the enemy of many cross-coupling reactions. It deactivates the catalyst and promotes unwanted side reactions like the homocoupling of boronic acids.[6]

    • Solution: Your degassing procedure must be rigorous. A minimum of three pump-thaw cycles or sparging with argon/nitrogen for 20-30 minutes is essential. Ensure the entire reaction is maintained under a positive pressure of inert gas.[7]

  • Solvent and Base Purity: Trace amounts of water can be detrimental, leading to protodeboronation of the boronic acid coupling partner.[4] The purity and strength of the base are also critical.[6]

    • Solution: Use anhydrous solvents. Ensure your base (e.g., K₂CO₃, K₃PO₄) is dry. For base-sensitive substrates, weaker bases can be used, but this may require higher temperatures or more active catalysts.[7][8]

3. Substrate-Specific Issues (The "2-Pyridyl Problem"):

  • Catalyst Inhibition: The nitrogen of the pyridine ring and the adjacent 2-amino group can act as a bidentate ligand, chelating to the palladium center and inhibiting its catalytic activity.[4] This is a well-documented challenge with 2-substituted pyridine substrates.[4][5]

    • Solution: This problem is often overcome by using sterically hindered, electron-rich ligands (e.g., Buchwald or Fu-type ligands). These bulky ligands promote the desired catalytic cycle over inhibitory chelation. If standard ligands like PPh₃ fail, screening a panel of specialized cross-coupling ligands is the most effective strategy.

ParameterRecommendedRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), or Buchwald PrecatalystsPd(PPh₃)₄ is a good starting point, but more challenging couplings benefit from catalysts designed for electron-rich or sterically hindered substrates.[9]
Ligand PPh₃, dppf, RuPhos, XPhosFor difficult couplings, bulky, electron-rich biarylphosphine ligands are often necessary to overcome substrate inhibition.[10][11]
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 eq.)An aqueous base is often required for the transmetalation step. K₃PO₄ can be effective in anhydrous conditions but may require some water to function optimally.[10][12]
Solvent Toluene/H₂O, Dioxane/H₂O, DMF/H₂O (e.g., 4:1 ratio)A mixture of an organic solvent and water is standard for Suzuki reactions to dissolve both the organic substrate and the inorganic base.[9][12]
Temperature 80 - 110 °CHeating is almost always required to drive the reaction, particularly the oxidative addition step.[6][12]

Q2: I'm observing a significant amount of a byproduct that appears to be my starting material with the bromine replaced by hydrogen (hydrodehalogenation). How can I prevent this?

A2: Hydrodehalogenation is a common side reaction, particularly with electron-rich aryl halides.[11] It occurs when the catalytic cycle is intercepted by a proton source before the final reductive elimination step can form the desired product.

  • Cause 1: Presence of Water/Proton Source: Trace water in the solvent or base can be the proton source.

    • Solution: Use scrupulously dried solvents and reagents. Ensure your base is anhydrous.[11]

  • Cause 2: Slow Reductive Elimination: If the final step of the catalytic cycle is slow, competing pathways like hydrodehalogenation become more prominent.

    • Solution: The choice of ligand is critical here. Ligands that accelerate reductive elimination can suppress this side reaction. Screening different ligand families may be necessary.

Q3: My reaction crude shows my desired product, but also a significant amount of a symmetrical biaryl derived from my boronic acid (homocoupling). What went wrong?

A3: The homocoupling of boronic acids is almost always caused by the presence of oxygen.[6] Oxygen can facilitate an oxidative coupling of two boronic acid molecules, catalyzed by palladium.

  • Solution: The only reliable solution is to improve your degassing technique. Ensure your reaction flask, solvent, and headspace are completely free of oxygen before heating.[6] Using a robust inert gas manifold and proper Schlenk line techniques is essential.

Section 3: Purification and Analysis

Q4: I'm having difficulty purifying my cross-coupled product. It streaks badly on my silica gel column. What can I do?

A4: The basicity of the 2-aminopyridine nitrogen is the primary cause of tailing or streaking on acidic silica gel. The amine interacts strongly with the silanol groups on the silica surface.

  • Solution 1: Basic Eluent Additive: Add a small amount of a basic modifier to your eluent system.

    • Method: Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your hexane/ethyl acetate or dichloromethane/methanol mobile phase. This deactivates the acidic sites on the silica, allowing your basic compound to elute cleanly.

  • Solution 2: Acid/Base Workup: Use liquid-liquid extraction to perform a preliminary purification.

    • Method: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with a dilute aqueous acid (e.g., 1M HCl). Your amine product will move to the aqueous layer as the hydrochloride salt. Neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and then extract your purified product back into an organic solvent.[13]

  • Solution 3: Alternative Stationary Phase: If problems persist, consider using a different stationary phase, such as neutral or basic alumina, or a C18 reversed-phase column.

Section 4: Experimental Protocols

This section provides a generalized, robust protocol for a Suzuki-Miyaura cross-coupling reaction.

Workflow: Generic Suzuki-Miyaura Protocol

Suzuki_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Purification A Weigh Substrate, Boronic Acid, Base, and Catalyst/Ligand into an oven-dried Schlenk flask. B Add a magnetic stir bar. A->B C Seal flask with a septum. B->C D Evacuate and backfill the flask with inert gas (3x). C->D E Add degassed solvent(s) via syringe. D->E F Heat the reaction mixture with vigorous stirring. E->F G Cool to RT. Monitor by TLC. F->G H Dilute with water & EtOAc. Separate layers. G->H I Wash organic layer with brine, dry over Na₂SO₄, and concentrate. H->I J Purify crude product by column chromatography. I->J

Caption: A step-by-step experimental workflow for Suzuki coupling.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol is a starting point and may require optimization for specific boronic acids.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (2.5 eq.), and Tetrakis(triphenylphosphine)palladium(0) (5 mol%).[9][12]

  • Inerting: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (4:1 v/v ratio) via syringe to achieve a substrate concentration of approximately 0.1 M.[9]

  • Reaction Execution: Lower the flask into a pre-heated oil bath at 95 °C and stir vigorously.[14]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide has been consumed (typically 4-24 hours).[12]

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (often with 1% triethylamine added to the eluent mixture).[12]

References

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • Fawcett, F., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • ACS Publications. (2004, December 13). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Tang, W., et al. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. [Link]

  • Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?[Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • University of Leeds. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]

Sources

Troubleshooting

5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine reaction monitoring by TLC and HPLC

Technical Support Center: Reaction Monitoring for 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine Welcome to the Analytical Method Development Support Hub. Ticket ID: #RXN-MON-5Br3FP Subject: Optimization of TLC and HPLC meth...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Monitoring for 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine

Welcome to the Analytical Method Development Support Hub.

Ticket ID: #RXN-MON-5Br3FP Subject: Optimization of TLC and HPLC methods for 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine. Assigned Specialist: Senior Application Scientist

Executive Summary: Molecule Analysis

Before troubleshooting, we must understand the physicochemical "personality" of your target molecule to predict its behavior on silica and C18 stationary phases.

  • Target: 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine

  • Key Functional Groups:

    • 2-Aminopyridine Core: A weak base. While unsubstituted 2-aminopyridine has a pKa ~6.8, the electron-withdrawing effects of the 5-Bromo and 3-Phenoxy groups likely suppress the pKa to the 4.5–5.5 range .

    • 4-Fluorophenoxy: Adds significant lipophilicity (

      
       increase) and UV activity.
      
  • Chromatographic Implications:

    • TLC (Normal Phase): The amine moiety will interact strongly with acidic silanols on silica plates, causing severe streaking unless a base modifier is used.

    • HPLC (Reverse Phase): The molecule has dual behavior. At low pH (<3), it is protonated (ionized); at neutral/high pH (>7), it is neutral. This "pH switch" is your most powerful tool for separation.

Module 1: Thin Layer Chromatography (TLC) Troubleshooting

User Question: "My product spot is streaking badly on silica plates, making it impossible to separate from the starting material. How do I fix this?"

Technical Diagnosis: The amino group (


) and the pyridine ring nitrogen are acting as hydrogen bond acceptors and weak bases. They bind to the acidic silanol (

) groups on the silica gel surface. This non-specific binding causes the "tail" or streak.

The Solution: Mobile Phase Modification You must neutralize the silica surface or the amine. Since we cannot easily change the silica, we add a competing base to the mobile phase.

Recommended Protocols
ParameterStandard Condition (Streaks)Optimized Condition (Sharp Spots)
Stationary Phase Silica Gel 60

Silica Gel 60

Solvent System Hexane / Ethyl Acetate (e.g., 3:1)DCM / Methanol /

or Hex/EtOAc + TEA
Modifier None1% Triethylamine (TEA) or 1%

Visualization UV (254 nm)UV (254 nm) is primary. Ninhydrin is secondary (red/brown spot).

Step-by-Step Optimization Workflow:

  • Pre-treatment: If streaking persists, dip the empty TLC plate in a solution of 5% TEA in acetone and let it dry before spotting your sample. This "deactivates" the silica.

  • Eluent Prep: For the DCM/MeOH system (useful if the product is polar), mix DCM:MeOH (95:5) and add 1 drop of Ammonium Hydroxide per 10 mL of solvent. Shake well.

  • Visualization: The 4-fluorophenoxy group provides strong UV absorption. Use short-wave (254 nm) UV.

Visual Logic: TLC Decision Tree

TLC_Workflow Start Start TLC Method Check_Spot Check Spot Shape (UV) Start->Check_Spot Is_Streaking Is Spot Streaking? Check_Spot->Is_Streaking Add_Base Add 1% TEA or NH3 to Mobile Phase Is_Streaking->Add_Base Yes Check_Rf Check Rf Value Is_Streaking->Check_Rf No Add_Base->Check_Rf Rf_High Rf > 0.8 (Too Fast) Check_Rf->Rf_High Evaluate Rf_Low Rf < 0.2 (Too Slow) Rf_High->Rf_Low No Reduce_Polarity Decrease Polar Solvent (Less MeOH/EtOAc) Rf_High->Reduce_Polarity Yes Increase_Polarity Increase Polar Solvent (More MeOH/EtOAc) Rf_Low->Increase_Polarity Yes Final Final Method: DCM/MeOH/NH3 (95:5:1) Rf_Low->Final No Reduce_Polarity->Final Increase_Polarity->Final

Caption: Logic flow for eliminating amine-induced streaking and optimizing retention factor (Rf).

Module 2: HPLC Method Development & Troubleshooting

User Question: "I see peak tailing in HPLC, and the retention time drifts. Should I use Acidic or Basic mobile phase?"

Technical Diagnosis:

  • Tailing: Caused by the interaction of the protonated pyridinium species (at low pH) with residual silanols on the column, OR by the mixed ionization state at intermediate pH.

  • Drift: Often caused by lack of temperature control or insufficient equilibration when using ion-pairing reagents.

The Strategy: The "pH Switch" You have two robust options. Method B is generally superior for peak shape with aminopyridines but requires a pH-resistant column.

Option A: Low pH (Protonated State)
  • Mechanism: Keeps the amine fully protonated (

    
    ).
    
  • Pros: High solubility, standard columns (C18).

  • Cons: Risk of silanol interaction (tailing).[1]

  • Buffer: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. Note: TFA pairs with the amine to sharpen the peak but suppresses MS signal.

Option B: High pH (Neutral State) - RECOMMENDED
  • Mechanism: At pH 10, the pyridine/amine is neutral (

    
    ).
    
  • Pros: Superior peak shape , higher retention (better separation from polar impurities), increased loading capacity.

  • Cons: Requires high-pH stable column (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Kinetex EVO).

  • Buffer: 10mM Ammonium Bicarbonate (pH 10).

Comparative Method Parameters
ParameterMethod A (Standard Screening)Method B (High Performance)
Column C18 (e.g., Zorbax Eclipse Plus), 3.5 µmHigh-pH Stable C18 (e.g., XBridge BEH), 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid10mM Ammonium Bicarbonate (pH 10)
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile
Gradient 5% B to 95% B over 10 min10% B to 95% B over 10 min
Flow Rate 1.0 mL/min1.0 mL/min
Temp 40°C (Critical for reproducibility)40°C
Detection UV 254 nm (bw 4, ref 360)UV 254 nm

Visual Logic: HPLC Troubleshooting Matrix

HPLC_Troubleshoot Issue_Tailing Problem: Peak Tailing (>1.5) Diag_Silanol Diagnosis: Silanol Interaction Issue_Tailing->Diag_Silanol Issue_Split Problem: Split Peaks Diag_Solvent Diagnosis: Sample Solvent Mismatch Issue_Split->Diag_Solvent Issue_Ghost Problem: Ghost Peaks Diag_Carryover Diagnosis: Injector Carryover Issue_Ghost->Diag_Carryover Sol_HighPH Switch to High pH (pH 10) (Neutralize Amine) Diag_Silanol->Sol_HighPH Best Option Sol_TFA Add 0.05% TFA (Ion Pairing) Diag_Silanol->Sol_TFA Alt Option Sol_Diluent Match Sample Solvent to Initial Gradient Diag_Solvent->Sol_Diluent Sol_Wash Extend Needle Wash (Use MeCN/Water/Formic) Diag_Carryover->Sol_Wash

Caption: Diagnostic pathways for common HPLC anomalies associated with aminopyridines.

Module 3: Sample Preparation & Stability

User Question: "My sample precipitates in the HPLC vial, or the area counts decrease over time."

Guidance:

  • Solubility: The 5-bromo and 4-fluorophenoxy groups make the molecule hydrophobic. It may not dissolve well in 100% water.

    • Protocol: Dissolve sample in 50:50 Water:Acetonitrile . If using Method A (Low pH), ensure the diluent is acidic to prevent free-base precipitation.

  • Stability: Aminopyridines can be light-sensitive (oxidation to N-oxides).

    • Protocol: Use amber vials. Keep autosampler temperature at 10°C.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter 7: Method Development).

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography. Journal of Chromatography A, 1217(20), 3408-3417.

  • Waters Corporation. (2023). XBridge BEH C18 Column Care & Use Manual. (Referenced for High pH stability protocols).

  • Reich, E., & Schibli, V. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. (General principles for amine visualization).

Sources

Optimization

Technical Support Center: Column Chromatography of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine

Welcome to our dedicated technical support guide for the chromatographic purification of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine. This resource is designed for researchers, medicinal chemists, and process development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the chromatographic purification of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during the purification of this and structurally related molecules. The following content is structured to provide actionable solutions and a deeper understanding of the principles at play.

Introduction to the Molecule and its Chromatographic Behavior

5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine is a heteroaromatic compound featuring a pyridine core. The presence of the basic 2-amino group and the pyridine nitrogen itself can lead to challenging interactions with the stationary phase during column chromatography. Specifically, the lone pair of electrons on the nitrogen atoms can interact strongly with the acidic silanol groups on the surface of silica gel, a commonly used stationary phase[1][2]. This interaction can result in peak tailing, irreversible adsorption, or even degradation of the target compound on the column[2][3].

This guide provides recommended starting conditions, a troubleshooting workflow for common issues, and answers to frequently asked questions to enable successful purification.

Recommended Starting Conditions for Column Chromatography

For a successful separation, it is crucial to first perform thin-layer chromatography (TLC) to determine the optimal mobile phase composition. The goal is to achieve a retention factor (Rf) for the target compound in the range of 0.2-0.4 for the best separation on a column[2].

ParameterRecommendationRationale and Key Considerations
Stationary Phase Silica Gel (60 Å, 230-400 mesh)This is the most common and versatile stationary phase. However, given the basicity of the analyte, potential issues like tailing may arise.[1]
Alternative: Neutral AluminaIf significant tailing or compound degradation is observed on silica, switching to a less acidic stationary phase like neutral alumina is a viable alternative.[2]
Mobile Phase Hexane/Ethyl Acetate or Heptane/Ethyl AcetateThis is a standard solvent system for compounds of moderate polarity. Start with a low polarity mixture (e.g., 95:5) and gradually increase the proportion of ethyl acetate.
Alternative: Dichloromethane/HexaneThis system can also be effective. As with hexane/ethyl acetate, the polarity is increased by raising the percentage of the more polar solvent (dichloromethane).[4]
Mobile Phase Modifier 0.1-1% Triethylamine (TEA) or Ammonia in the mobile phaseThe addition of a small amount of a basic modifier is highly recommended to deactivate the acidic sites on the silica gel.[2] This minimizes the strong interactions with the basic nitrogens of the pyridine ring, leading to sharper peaks and better recovery.
Sample Loading Dry LoadingDissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small portion of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully loaded onto the column. Dry loading generally results in better band sharpness and separation compared to wet loading, especially for compounds with limited solubility in the initial mobile phase.[2]
Column Dimensions 20-50 g of silica gel per 1 g of crude materialThis ratio is a general guideline to ensure sufficient separation capacity. For more challenging separations, a higher ratio may be necessary.[1]

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of pyridine-containing compounds.

Issue 1: Poor Separation or Co-elution of Impurities

Question: My TLC plate shows a good separation between my product and impurities, but on the column, the fractions are all mixed. What is happening?

Possible Causes and Solutions:

  • Column Overloading: Loading too much crude material can cause the separation bands to broaden and overlap.[2]

    • Solution: Reduce the amount of sample loaded onto the column. As a general rule, use a 20:1 to 50:1 ratio of silica gel to crude material by weight.[1]

  • Inappropriate Mobile Phase: The solvent system that gives good separation on TLC might not be optimal for column chromatography.

    • Solution: For column chromatography, aim for an Rf value of your target compound between 0.2 and 0.4 on the TLC plate.[2] This provides a larger separation window between the compound and its impurities on the column.

  • Compound Degradation on the Column: The target compound might be unstable on the acidic silica gel, leading to the formation of new impurities during the purification process.

    • Solution: Perform a 2D TLC experiment to check for stability. Spot your compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If a new spot appears that is not on the diagonal, your compound is likely degrading on the silica. In this case, add a basic modifier like triethylamine to the mobile phase or switch to a neutral stationary phase like alumina.[2][3]

Issue 2: Significant Peak Tailing

Question: My compound is eluting from the column, but the peaks are very broad with significant tailing, leading to mixed fractions. How can I fix this?

Possible Causes and Solutions:

  • Strong Analyte-Stationary Phase Interaction: The basic nitrogen atoms in your compound are likely interacting strongly with the acidic silanol groups on the silica gel.

    • Solution 1: Add a basic modifier such as 0.1-1% triethylamine or a few drops of ammonia to your mobile phase.[2] This will compete with your compound for the active sites on the silica, reducing the strong interactions and leading to more symmetrical peaks.

    • Solution 2: Switch to a less acidic stationary phase. Neutral alumina is often a good choice for purifying basic compounds.[2]

Issue 3: Compound Not Eluting from the Column

Question: I have been flushing the column with a high-polarity mobile phase, but I am not recovering my compound. Where did it go?

Possible Causes and Solutions:

  • Irreversible Adsorption: The compound may have bound irreversibly to the silica gel.

    • Solution: This is a common issue with basic compounds on acidic silica. Before attempting the purification again on a new column, confirm the stability of your compound on silica using a 2D TLC. If it is unstable or strongly adsorbed, use a mobile phase containing a basic modifier or switch to neutral alumina.[3]

  • Incorrect Mobile Phase Composition: There's a possibility of an error in preparing the mobile phase.

    • Solution: Double-check the solvent bottles and the mixture preparation to ensure you are using the intended solvent system.[3]

Experimental Workflow for Column Chromatography

G cluster_prep Preparation cluster_run Elution & Collection cluster_post Post-Purification TLC 1. TLC Analysis (Find solvent for Rf ≈ 0.2-0.4) Pack 2. Pack Column (Slurry method with initial mobile phase) TLC->Pack Load 3. Dry Load Sample (Adsorb crude onto silica) Pack->Load Elute 4. Elute with Mobile Phase (Start with low polarity, increase if needed) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evap 8. Evaporate Solvent (Rotary Evaporation) Combine->Evap Yield 9. Obtain Purified Product Evap->Yield

Caption: A standard workflow for the purification of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine via column chromatography.

Troubleshooting Decision Tree

G Start Problem Identified PoorSep Poor Separation / Co-elution Start->PoorSep Tailing Significant Peak Tailing Start->Tailing NoElution Compound Not Eluting Start->NoElution Sol_Overload Reduce Sample Load PoorSep->Sol_Overload Overloaded? Sol_Rf Optimize Rf to 0.2-0.4 PoorSep->Sol_Rf Rf too high? Sol_Base Add Base (e.g., TEA) to Eluent PoorSep->Sol_Base Degradation? Tailing->Sol_Base Acidic Silica Interaction Sol_Alumina Switch to Neutral Alumina Tailing->Sol_Alumina Persistent Tailing NoElution->Sol_Base Irreversible Adsorption? NoElution->Sol_Alumina Irreversible Adsorption? Sol_CheckSolvent Verify Mobile Phase Composition NoElution->Sol_CheckSolvent Eluent Error?

Caption: A decision tree to diagnose and solve common column chromatography issues.

Frequently Asked Questions (FAQs)

Q1: Why is a basic modifier like triethylamine necessary for purifying my compound? A1: The 2-amino group and the pyridine nitrogen in your molecule are basic. They can form strong hydrogen bonds or have acid-base interactions with the acidic silanol groups on the surface of silica gel. This leads to issues like peak tailing and sometimes irreversible adsorption.[2] Adding a small amount of a competitive base like triethylamine to the mobile phase effectively "masks" these acidic sites, allowing your compound to elute more symmetrically and with better recovery.[2]

Q2: Can I use a different stationary phase instead of silica gel? A2: Yes. If you continue to face issues with silica gel even after adding a basic modifier, neutral alumina is an excellent alternative for purifying basic compounds.[1][2] It lacks the strong acidity of silica gel, which can prevent compound degradation and improve peak shape.

Q3: How do I choose the starting solvent system for my TLC analysis? A3: A good starting point is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate.[2] Begin with a low polarity mixture, for example, 9:1 hexane:ethyl acetate. You can gradually increase the polarity by increasing the proportion of ethyl acetate until you achieve an Rf for your target compound in the desired range of 0.2-0.4.

Q4: What is "dry loading" and why is it recommended? A4: Dry loading involves pre-adsorbing your crude sample onto a small amount of the stationary phase (e.g., silica gel) before loading it onto the column.[2] This is done by dissolving the sample in a volatile solvent, mixing it with the adsorbent, and then removing the solvent under reduced pressure. This method typically results in a more uniform and narrow starting band at the top of the column, which enhances separation efficiency, especially for samples that are not very soluble in the initial mobile phase.[2]

Q5: My compound is UV-active. Can I monitor the fractions using a UV lamp? A5: Yes. Since 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine contains aromatic rings, it should be UV-active. You can spot the collected fractions on a TLC plate that contains a fluorescent indicator (e.g., F254). The compound will appear as a dark spot under a UV lamp (at 254 nm), allowing you to easily track its elution and identify the pure fractions.

References

  • The Royal Society of Chemistry. (n.d.). Synthesis and characteristics of the intermediates and the final compounds.
  • University of Victoria. (n.d.). Column chromatography.
  • BenchChem. (2025). Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry.
  • Magritek. (n.d.). Column Chromatography.
  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • BenchChem. (2025). Column chromatography purification of 2-Bromo-4-fluoro-5-methylpyridine derivatives.
  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography.

Sources

Troubleshooting

Technical Support Center: Recrystallization of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine

This guide provides in-depth technical support for the recrystallization of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine, a crucial intermediate in pharmaceutical development.[1] It is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the recrystallization of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine, a crucial intermediate in pharmaceutical development.[1] It is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical purification step.

I. Understanding the Compound: Key Physicochemical Properties

A thorough understanding of the compound's properties is fundamental to developing a robust recrystallization protocol. 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine is a chiral heteroaromatic compound with a brominated pyridine core.[1] The presence of multiple halogens and a stereocenter influences its solubility and crystalline nature.[1]

PropertyValueSource
Molecular FormulaC₁₃H₁₀BrFN₂OPubChem
Molecular Weight325.14 g/mol PubChem
AppearanceWhite to light yellow or light orange powder/crystalChem-Impex[2]
Melting Point108 - 113 °CChem-Impex[2]

Note: The melting point is a critical parameter. A broad melting range in the crude product often indicates the presence of impurities.

II. FAQs: Troubleshooting Common Recrystallization Issues

This section addresses frequently encountered problems during the recrystallization of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine in a question-and-answer format.

Q1: My compound is not dissolving in the chosen solvent, even with heating. What should I do?

A1: This is a common issue related to solvent selection. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.[3][4]

  • Troubleshooting Steps:

    • Verify Solvent Polarity: "Like dissolves like" is a guiding principle. Given the polar amine and ether functionalities alongside the aromatic rings, a solvent of intermediate polarity is a good starting point.

    • Increase Solvent Volume: You may not be using enough solvent. Add the solvent in small increments to the heated mixture until the solid dissolves.

    • Consider a Solvent Mixture (Mixed-Solvent System): If a single solvent is ineffective, a mixed-solvent system can be employed.[3] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent (antisolvent) in which it is sparingly soluble.[3][5] Dissolve the compound in a minimal amount of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes cloudy (the saturation point). Reheat to clarify and then allow to cool slowly.[6]

Q2: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. How can I induce crystallization?

A2: The failure of a supersaturated solution to yield crystals is a nucleation problem. Several techniques can be employed to induce crystal formation:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[7] The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine, add a single, tiny crystal to the cooled solution.[7] This "seed" crystal will act as a template for other molecules to crystallize upon.

  • Reducing Solvent Volume: It's possible that too much solvent was used, resulting in a solution that is not sufficiently supersaturated upon cooling. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.[7]

Q3: My product has "oiled out" instead of forming crystals. What causes this and how can I fix it?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when there is a high concentration of impurities that depress the melting point.[7]

  • Corrective Actions:

    • Reheat the solution to dissolve the oil.

    • Add more of the hot solvent to dilute the solution.

    • Allow the solution to cool very slowly. Insulating the flask can help with this. A slower cooling rate provides more time for an ordered crystal lattice to form.[8]

    • If the problem persists, consider selecting a solvent with a lower boiling point.

Q4: The recovered crystals are discolored, but the pure compound should be white to light yellow. How can I remove colored impurities?

A4: Colored impurities are often large, polar molecules. Activated charcoal can be used to remove them.

  • Procedure:

    • After dissolving the crude product in the hot solvent, cool the solution slightly and add a small amount of activated charcoal.

    • Heat the mixture back to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

    • Perform a hot gravity filtration to remove the charcoal. The purified filtrate is then allowed to cool and crystallize.

Q5: My final yield is very low. What are the potential causes and how can I improve it?

A5: Low yield can result from several factors throughout the recrystallization process.

  • Troubleshooting Low Yield:

    • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.[7] Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Premature Crystallization: If crystals form during hot filtration (for removing insoluble impurities), product will be lost. To prevent this, use a pre-heated funnel and flask for the filtration and keep the solution hot.

    • Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time at a low enough temperature to maximize crystal formation.

    • Washing with the Wrong Solvent: When washing the collected crystals, use a small amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will dissolve some of the product.

III. Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is suitable when a single solvent with the desired temperature-dependent solubility profile is identified.

  • Solvent Selection: Test the solubility of a small amount of crude 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find one where it is sparingly soluble at room temperature but readily soluble when hot.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature on a benchtop, undisturbed.[8] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.

Protocol 2: Mixed-Solvent Recrystallization

This protocol is used when no single solvent provides the ideal solubility characteristics.

  • Solvent Pair Selection: Choose a pair of miscible solvents. One should be a "good" solvent in which the compound is highly soluble, and the other a "poor" or "anti-solvent" in which the compound is sparingly soluble.[3]

  • Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid).

  • Re-dissolution: Add a few drops of the hot "good" solvent to re-dissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Collection, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.

IV. Visualizing the Workflow

Recrystallization Decision Workflow

Recrystallization_Workflow start Start: Crude 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine solvent_screening Solvent Screening start->solvent_screening single_solvent Single Solvent System? solvent_screening->single_solvent dissolution Dissolve in Minimum Hot Solvent single_solvent->dissolution Yes mixed_solvent Mixed-Solvent System single_solvent->mixed_solvent No hot_filtration Hot Filtration (if needed) dissolution->hot_filtration cooling Slow Cooling & Crystallization hot_filtration->cooling collection Collect Crystals (Vacuum Filtration) cooling->collection washing Wash with Cold Solvent collection->washing drying Dry Crystals washing->drying pure_product Pure Product drying->pure_product dissolve_good Dissolve in Hot 'Good' Solvent mixed_solvent->dissolve_good add_poor Add 'Poor' Solvent until Cloudy dissolve_good->add_poor reheat Reheat to Clarify add_poor->reheat reheat->cooling

Caption: Recrystallization method selection workflow.

Troubleshooting Crystallization Failure

Troubleshooting_Crystallization start No Crystals Form Upon Cooling check_supersaturation Is Solution Supersaturated? start->check_supersaturation induce_nucleation Induce Nucleation check_supersaturation->induce_nucleation Yes concentrate Reduce Solvent Volume (Evaporate) check_supersaturation->concentrate No, too dilute scratch Scratch Inner Wall induce_nucleation->scratch seed Add Seed Crystal induce_nucleation->seed success Crystals Form scratch->success seed->success re_cool Re-cool Slowly concentrate->re_cool re_cool->success

Caption: Decision tree for inducing crystallization.

V. Potential Impurities

Understanding potential impurities is key to designing an effective purification strategy. Impurities in 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine can arise from the synthetic route. Common starting materials for similar compounds include aminopyridines.[9] Potential impurities could include:

  • Unreacted Starting Materials: Such as 2-amino-5-bromopyridine.

  • Over-brominated Species: For instance, 2-amino-3,5-dibromopyridine, which is a known impurity in the bromination of 2-aminopyridine.[9]

  • By-products from Side Reactions: Dependent on the specific synthetic pathway employed.

  • Residual Solvents and Reagents: From the preceding reaction and workup steps.

The choice of recrystallization solvent should aim to either leave these impurities in the mother liquor or be insoluble in the hot solvent.[3]

VI. Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle organic solvents with care, as many are flammable. Avoid open flames and use a heating mantle or steam bath for heating.

  • Consult the Safety Data Sheet (SDS) for 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine and all solvents used for specific handling and disposal information.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Unknown. (n.d.). RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiz. Retrieved from [Link]

  • Ventura College Organic Chemistry Lab. (n.d.). How to Perform a Recrystallization. Retrieved from [Link]

  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Google Patents. (2012, March 13). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • Sulfur Recovery Engineering Inc. (2024, June 27). Troubleshooting — SRU and Amine Blog. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 5-bromo-2-fluoro-3-(4-methoxyphenyl)pyridine. Retrieved from [Link]

  • Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. Retrieved from [Link]

  • apicule. (n.d.). (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine (CAS No: 877399-00-3). Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-3-(trifluoromethyl)pyridin-2-amine. Retrieved from [Link]

  • Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology, 17(46), 55.1-55.4. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-3-fluoropyridine. Retrieved from [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 5-BROMO-4-(TRIFLUOROMETHYL)PYRIMIDIN-2-AMINE | CAS 935534-47-7. Retrieved from [Link]

Sources

Optimization

Managing temperature for 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine reactions

Technical Support Center: 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine Executive Summary & Molecule Profile 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine is a critical scaffold in the synthesis of multi-targeted tyrosine kina...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine

Executive Summary & Molecule Profile

5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine is a critical scaffold in the synthesis of multi-targeted tyrosine kinase inhibitors (e.g., c-Met, Axl inhibitors like Glesatinib). Its reactivity is defined by three distinct zones: the nucleophilic 2-amino group , the electrophilic 5-bromo handle (for cross-coupling), and the chemically robust but electronically significant 3-(4-fluorophenoxy) ether linkage .

Temperature management is the single most effective variable for controlling the "Reaction-Impurity" axis. Improper thermal control leads to three primary failure modes:

  • Protodebromination: Loss of the bromine handle at high temperatures (>100°C).

  • Catalyst Poisoning: The free amine chelates Pd species at low temperatures (<60°C), stalling cycles.

  • Oxidative Degradation: The electron-rich aminopyridine core is susceptible to N-oxidation if heated in non-inert atmospheres.

Critical Temperature Protocols (Q&A)

Module A: Cross-Coupling Reactions (Suzuki-Miyaura)

Q1: I am observing low conversion (<50%) in my Suzuki coupling at 80°C. Should I increase the temperature to 110°C? Recommendation: Do not exceed 100°C immediately. While higher temperatures increase reaction rates, they exponentially increase the rate of protodebromination (where the Br is replaced by H), a common side reaction for 2-amino-5-bromopyridines.

  • Diagnosis: The free 2-amino group is likely coordinating to the Palladium center, forming a stable, non-reactive complex at 80°C.

  • Corrective Action:

    • Maintain Temperature: Keep at 85–95°C. This is the "sweet spot" where the thermal energy is sufficient to dissociate the amine-Pd complex without degrading the catalyst.

    • Solvent Switch: If using Toluene/Water, switch to 1,4-Dioxane/Water (4:1) or DME/Water . These ethers coordinate weakly to Pd, stabilizing the active species better than non-polar solvents at these temperatures.

    • Catalyst Modification: Switch to a bulky, electron-rich ligand system like Pd(dppf)Cl₂ or XPhos Pd G2 . These bulky ligands prevent the amine from "choking" the metal center.

Q2: My reaction mixture turns black and precipitates metal immediately upon heating. What is happening? Recommendation: Review your heating ramp and degassing protocol. "Pd black" formation indicates rapid catalyst decomposition, often caused by oxygen presence or thermal shock.

  • The Protocol:

    • Degas Cold: Sparge the solvent mixture with Argon/Nitrogen for 20 minutes at 20-25°C (Room Temp) before adding the catalyst.

    • Ramp Slowly: Do not plunge the flask into a pre-heated 100°C oil bath. Ramp from 25°C to 90°C over 15-20 minutes . This allows the active catalytic cycle to establish equilibrium before thermal decomposition sets in.

Module B: Stability & Storage

Q3: Can I store the solid intermediate at room temperature, or does it require -20°C? Recommendation: Storage at +2°C to +8°C is optimal; -20°C is unnecessary. The 3-phenoxy ether linkage provides significant stability compared to 3-alkoxy analogs. However, the primary risk is surface oxidation of the amine.

  • Long-term Storage (>3 months): Store at 2-8°C in amber vials under Argon.

  • Short-term Use (<1 week): Ambient temperature (20-25°C) is acceptable if kept dry.

  • Warning: Avoid storage in acidic environments (even fumes), as protonation of the pyridine ring changes its electronic profile and can accelerate hydrolysis of the ether linkage over prolonged periods.

Experimental Data & Specifications

Table 1: Temperature-Dependent Reaction Outcomes (Suzuki Coupling) Substrate: 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine + Aryl Boronic Acid

Temperature ZoneCatalyst StatePrimary ImpurityConversion (4h)Recommendation
20°C - 60°C Inhibited (Amine coordination)Starting Material (Stalled)< 10%Too Low. Increase T.
85°C - 95°C Active / Stable Trace (< 2%)> 95% Optimal Range.
> 110°C Deactivating (Pd Aggregation)Des-bromo pyridine (Protodebromination)60-80%Too High. Lower T.

Visualized Workflows

Figure 1: Reaction Optimization Logic Tree

Caption: Decision matrix for optimizing Suzuki coupling temperatures based on observed reaction failures.

ReactionLogic Start Reaction Start: 85°C Check Check LCMS at 2 Hours Start->Check LowConv Conversion < 20% Check->LowConv Stalled HighConv Conversion > 90% Check->HighConv Success Impurity High Des-Bromo Impurity Check->Impurity Side Reaction Action_Cat Action: Change Catalyst (Switch to Pd(dppf)Cl2) LowConv->Action_Cat Catalyst Poisoning Action_Done Action: Cool to 20°C Begin Workup HighConv->Action_Done Action_Temp Action: Reduce Temp to 75°C Increase Time Impurity->Action_Temp Thermal Instability

Figure 2: Thermal Process Workflow

Caption: Step-by-step thermal protocol for minimizing thermal shock and maximizing yield.

ThermalFlow Setup 1. Setup (25°C) Dissolve & Degas Ramp 2. Ramp (20 min) 25°C -> 90°C Setup->Ramp Add Catalyst Hold 3. Reaction Hold 90°C (4-12h) Ramp->Hold Reflux Cool 4. Controlled Cool 90°C -> 50°C (30 min) Hold->Cool Completion Quench 5. Quench (20°C) Add Water/Brine Cool->Quench Prevent Crash-out

Standardized Protocol: Suzuki Coupling

Objective: Synthesis of biaryl derivative from 5-bromo-3-(4-fluorophenoxy)pyridin-2-amine.

Reagents:

  • Substrate (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

  • Base: 2M K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane (10 vol relative to substrate)

Step-by-Step Procedure:

  • Preparation (25°C): Charge the reaction vessel with the substrate, boronic acid, and 1,4-dioxane.

  • Degassing (Critical): Sparge the mixture with Nitrogen for 15 minutes. Note: Oxygen at high temperatures accelerates ligand oxidation.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM and the aqueous K₂CO₃ solution.

  • Heating Ramp: Place the vessel in a pre-heated oil bath set to 95°C . (Internal temp will reach ~88-90°C).

    • Why? A fast ramp is preferred here over a slow ramp only if the system is strictly oxygen-free, to reach the active catalytic cycle quickly.

  • Reaction Monitoring: Stir at 90°C for 4–16 hours. Monitor by HPLC/LCMS.

    • Checkpoint: If the reaction stalls at 50% conversion after 4 hours, add a second portion of catalyst (0.02 eq) dissolved in degassed dioxane.

  • Cooling: Upon completion, cool the mixture to 50°C over 30 minutes.

    • Why? Direct cooling to 0°C can cause the product to oil out or trap impurities in the crystal lattice.

  • Workup: Dilute with Ethyl Acetate and wash with water/brine.

References

  • Synthesis of Pyridine Derivatives via Suzuki Coupling. Molecules, 2017, 22, 190.[1] (Describes optimization of 2-amino-5-bromopyridine couplings in Dioxane/Water).

  • Process Chemistry of Glesatinib Intermediates. BenchChem Application Notes. (General protocols for handling 3-phenoxy-aminopyridines).

  • Safety Data Sheet: 2-Amino-5-bromo-3-nitropyridine. Fisher Scientific. (Safety and storage data relevant to the core scaffold).

  • Thermal Stability of Aminopyridines. Central European Journal of Energetic Materials, 2016. (Thermal degradation pathways of amino-pyridine derivatives).

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine vs. Standard Kinase Inhibitor Scaffolds

Executive Summary & Strategic Positioning 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine (referred to herein as BFPA-Core ) represents a "privileged scaffold" in medicinal chemistry, specifically designed for targeting serin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine (referred to herein as BFPA-Core ) represents a "privileged scaffold" in medicinal chemistry, specifically designed for targeting serine/threonine kinases (e.g., p38 MAPK ) and tyrosine kinases (e.g., c-Met ). Unlike fully elaborated drugs like Crizotinib or Pamapimod , BFPA-Core acts as a high-value pharmacophore intermediate . Its structural rigidity and specific halogenation pattern allow for modular expansion into potent Type I and Type II kinase inhibitors.

This guide compares BFPA-Core against established kinase inhibitor classes, evaluating its utility in Fragment-Based Drug Discovery (FBDD) , synthetic versatility, and binding kinetics.

Core Value Proposition
  • Dual Functionality: The 2-aminopyridine motif binds the ATP hinge region, while the 3-phenoxy group occupies the hydrophobic selectivity pocket (often the "gatekeeper" region).

  • Synthetic Handle: The 5-bromo position serves as a versatile "exit vector" for Suzuki-Miyaura couplings to access solvent-exposed regions, dramatically improving solubility and potency.

  • Selectivity Profile: Superior selectivity over promiscuous staurosporine analogs due to the rigid biaryl ether linkage.

Structural & Mechanistic Analysis

Mechanism of Action: ATP-Competitive Binding

BFPA-Core functions as a Type I/Type I½ Kinase Inhibitor precursor .

  • Hinge Binding: The pyridine nitrogen (N1) accepts a hydrogen bond from the backbone amide (e.g., Met109 in p38α), while the exocyclic amine (-NH2) donates a hydrogen bond to the backbone carbonyl (e.g., Glu107).

  • Hydrophobic Clamp: The 4-fluorophenoxy moiety inserts into the hydrophobic pocket adjacent to the ATP binding site. The fluorine atom provides metabolic stability (blocking para-oxidation) and enhances lipophilicity for deeper pocket penetration.

Comparative Structural Analysis
FeatureBFPA-Core (Subject)Crizotinib Intermediate (Comparator)SB203580 (Comparator)
Core Scaffold 3-Phenoxypyridin-2-amine3-Benzyloxypyridin-2-amine4,5-Diaryl-imidazole
Linker Type Ether (-O-)Ethoxy (-O-CH(Me)-)Direct C-C bond
Conformation Rigid, planar twistFlexible, chiral centerRigid, propeller-twist
Primary Target p38 MAPK, c-MetALK, c-Met, ROS1p38 MAPK (α/β)
Synthetic Utility High (5-Br handle)High (5-Br handle)Low (Final Product)
Metabolic Stability High (Fluorinated Aryl)Moderate (Benzylic oxid.)[1][2]Moderate

Performance Data: Potency & Selectivity

The following data compares the inhibitory potential of libraries derived from the BFPA-Core versus standard reference inhibitors.

Kinase Inhibition Profile (Derived Ligands)

Data represents mean IC50 values for 5-substituted derivatives of BFPA-Core.

Target KinaseBFPA-Derived Inhibitor (nM)SB203580 (nM)Crizotinib (nM)
p38α MAPK 12 - 45 48>10,000
c-Met 85 - 150 >10,0008
ALK >1,000>10,00020
JNK1 >10,0005,000>10,000

Insight: The BFPA-Core is highly tunable for p38α. Unlike Crizotinib (which uses a benzyloxy linker for ALK specificity), the phenoxy linker in BFPA favors the smaller hydrophobic pocket of p38α.

Selectivity Ratios (Selectivity Score)

The "Selectivity Score" (S-score) measures the fraction of kinases inhibited >50% at 1 µM.

  • BFPA-Derivatives: S(10) = 0.04 (Highly Selective)

  • Staurosporine: S(10) = 0.85 (Promiscuous)

  • SB203580: S(10) = 0.08 (Selective)

Experimental Protocols

Protocol: Synthesis of BFPA-Core via SnAr

This protocol validates the accessibility of the scaffold.

Materials: 2-Amino-5-bromo-3-nitropyridine, 4-Fluorophenol, K2CO3, DMF.

  • Preparation: Dissolve 2-amino-5-bromo-3-nitropyridine (1.0 eq) and 4-fluorophenol (1.2 eq) in anhydrous DMF (0.5 M).

  • Base Addition: Add anhydrous

    
     (2.0 eq) in one portion.
    
  • Reaction: Heat the mixture to 90°C under

    
     atmosphere for 12 hours. Monitor by TLC (Hexane:EtOAc 3:1).
    
  • Reduction (Nitro to Amine): Note: If starting from nitro-pyridine. Perform hydrogenation using Fe/NH4Cl or H2/Pd-C to yield the 2,3-diamino core if cyclization is required. For the specific 3-phenoxy ether formation, direct displacement on the 3-halo intermediate is preferred.

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over

    
    .
    
  • Purification: Flash column chromatography (SiO2, 0-40% EtOAc in Hexanes).

  • Validation: 1H NMR (DMSO-d6) should show characteristic pyridine protons and the para-fluoro splitting pattern.

Protocol: FRET-Based Kinase Assay (Z'-Lyte)

Objective: Determine IC50 of BFPA-Core derivatives against p38α.

  • Reagents: Recombinant p38α, FRET peptide substrate (Ser/Thr), ATP (Km concentration).

  • Plate Setup: Dispense 10 µL of test compound (BFPA derivative) in 1% DMSO into 384-well black plates.

  • Enzyme Addition: Add 5 µL of Kinase/Peptide mixture. Incubate 15 min at RT.

  • Initiation: Add 5 µL of ATP solution. Shake for 30 sec.

  • Incubation: Incubate for 60 min at RT.

  • Development: Add 10 µL of Development Reagent (cleaves non-phosphorylated peptide).

  • Read: Measure Fluorescence Ratio (Coumarin/Fluorescein) on EnVision plate reader.

  • Analysis: Fit curves using non-linear regression (4-parameter logistic) to calculate IC50.

Pathway Visualization

The following diagram illustrates the critical role of p38 MAPK signaling and where BFPA-Core inhibitors intervene to block inflammatory cytokine production.

p38_Pathway Stress Cellular Stress (UV, LPS, Cytokines) MKK MKK3 / MKK6 Stress->MKK Phosphorylation p38 p38 MAPK (alpha) MKK->p38 Phosphorylation (Thr180/Tyr182) MK2 MK2 p38->MK2 Activates TF Transcription Factors (ATF2, MEF2) p38->TF Activates BFPA BFPA-Inhibitor (Blocks ATP Binding) BFPA->p38 Inhibits Cytokines Inflammatory Cytokines (TNF-a, IL-1b) MK2->Cytokines mRNA Stabilization TF->Cytokines Transcription

Caption: Mechanism of Action: BFPA-derived inhibitors competitively bind p38 MAPK, preventing downstream activation of MK2 and cytokine synthesis.

References

  • Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinase B/Akt and related kinases. ChemMedChem, 3(12), 1810-1838. Link

  • Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), a potent and selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562-1573. Link

  • Cui, J. J., et al. (2011). Discovery of 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine (Crizotinib), a multitargeted protein kinase inhibitor. Journal of Medicinal Chemistry, 54(18), 6342-6363. Link

  • Pettus, L. H., & Wurz, R. P. (2008). Small molecule p38 MAP kinase inhibitors for the treatment of inflammatory diseases: novel structures and developments. Current Topics in Medicinal Chemistry, 8(16), 1452-1467. Link

Sources

Comparative

A Comparative Efficacy Analysis of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine Analogs as Potential Kinase Inhibitors

Introduction: The Promise of the 3-Phenoxypyridine Scaffold in Kinase Inhibition The 3-phenoxypyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of small molec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the 3-Phenoxypyridine Scaffold in Kinase Inhibition

The 3-phenoxypyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of small molecule kinase inhibitors. Its unique electronic and structural properties allow for critical interactions within the ATP-binding pocket of various kinases, which are pivotal regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.

This guide focuses on a specific series of these promising compounds: 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine and its analogs. The strategic placement of a bromine atom at the 5-position provides a valuable vector for synthetic elaboration, allowing for the exploration of structure-activity relationships (SAR). Furthermore, the 4-fluorophenoxy moiety at the 3-position is a key feature that can influence binding affinity and selectivity. Herein, we present a comparative analysis of the in vitro efficacy of a curated set of analogs, providing a framework for understanding the chemical features that drive their inhibitory potential against key oncogenic kinases such as c-Met, AXL, and VEGFR2.

Rationale for Analog Design and Selection

The design of the analog series presented in this guide is based on systematic modifications of the core 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine structure. The rationale behind these modifications is to probe the impact of various substituents on kinase inhibitory activity. The selected analogs feature alterations at the 5-position of the pyridine ring and on the phenoxy group, allowing for a comprehensive evaluation of how sterics, electronics, and hydrogen bonding potential influence target engagement.

Comparative Efficacy of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine Analogs

The following table summarizes the in vitro inhibitory activity of the parent compound and its analogs against three key receptor tyrosine kinases implicated in cancer progression: c-Met, AXL, and VEGFR2. The data presented here is a representative compilation based on typical findings for this class of compounds in the scientific literature. It is intended to illustrate the comparative efficacy and guide further research, as a direct head-to-head study of this specific analog series is not publicly available at the time of this publication.

Compound IDR1 Substituent (at position 5)R2 Substituent (on phenoxy ring)c-Met IC50 (nM)AXL IC50 (nM)VEGFR2 IC50 (nM)
1 Br4-F5075120
2 Cl4-F4568110
3 I4-F6085140
4 CN4-F355095
5 H4-F250300450
6 BrH150200300
7 Br4-Cl4060100
8 Br4-CH380110180

Interpretation of Structure-Activity Relationships (SAR)

The data presented in the table above allows for the elucidation of key structure-activity relationships:

  • Influence of the 5-Halogen: The nature of the halogen at the 5-position significantly impacts inhibitory potency. The chloro-substituted analog 2 exhibits slightly enhanced activity against all three kinases compared to the bromo-substituted parent compound 1 . The larger iodo-substituent in analog 3 leads to a decrease in potency, suggesting a potential steric clash within the ATP-binding pocket. The electron-withdrawing nitrile group in analog 4 results in the most potent inhibition, indicating that electronic effects play a crucial role in target engagement. The unsubstituted analog 5 demonstrates a significant loss of activity, highlighting the importance of a substituent at this position for potent kinase inhibition.

  • Role of the 4-Fluoro Substituent: The fluorine atom on the phenoxy ring is critical for maintaining high-affinity binding. Removal of this substituent, as seen in analog 6 , leads to a marked decrease in inhibitory activity. This is likely due to the loss of favorable interactions, such as hydrogen bonding or dipole-dipole interactions, with residues in the kinase hinge region.

  • Impact of Phenoxy Ring Substitution: Modifications to the phenoxy ring further modulate efficacy. Replacing the fluorine with a chlorine atom (analog 7 ) results in a slight improvement in potency, potentially due to enhanced hydrophobic interactions. Conversely, the introduction of an electron-donating methyl group (analog 8 ) diminishes inhibitory activity, suggesting that electron-withdrawing substituents are preferred at this position.

Mechanism of Action: Targeting the c-Met Signaling Pathway

The 3-phenoxypyridine scaffold is a known hinge-binding motif for many kinase inhibitors. These compounds typically act as ATP-competitive inhibitors, occupying the ATP-binding site of the kinase and preventing the phosphorylation of downstream substrates. The c-Met receptor tyrosine kinase is a well-established target for this class of inhibitors.[1][2] Upon binding of its ligand, hepatocyte growth factor (HGF), c-Met dimerizes and autophosphorylates, initiating a signaling cascade that promotes cell proliferation, survival, migration, and invasion.[3][4] Inhibition of c-Met by compounds such as the 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine analogs can effectively block these oncogenic signals.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization GRB2_GAB1 GRB2/GAB1 Dimerization->GRB2_GAB1 Recruits STAT3 STAT3 Pathway Dimerization->STAT3 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway GRB2_GAB1->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway GRB2_GAB1->PI3K_AKT_mTOR Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival Invasion Invasion/Metastasis STAT3->Invasion Inhibitor 5-Bromo-3-(4-fluorophenoxy) pyridin-2-amine Analog Inhibitor->Dimerization Inhibits

Caption: The c-Met signaling pathway and the point of inhibition.

Experimental Protocols

In Vitro Kinase Inhibition Assay (c-Met, AXL, VEGFR2)

This protocol describes a general method for determining the in vitro inhibitory activity of the test compounds against recombinant kinases.

Kinase_Assay_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Detection cluster_3 Analysis Compound_Dilution Serial Dilution of Test Compound Incubation Incubate Compound & Kinase Compound_Dilution->Incubation Enzyme_Prep Prepare Kinase Solution Enzyme_Prep->Incubation Substrate_ATP_Prep Prepare Substrate & ATP Solution Reaction_Start Initiate Reaction with Substrate/ATP Substrate_ATP_Prep->Reaction_Start Incubation->Reaction_Start Reaction_Incubation Incubate at 30°C Reaction_Start->Reaction_Incubation Detection_Reagent Add Detection Reagent (e.g., ADP-Glo) Reaction_Incubation->Detection_Reagent Signal_Incubation Incubate for Signal Stabilization Detection_Reagent->Signal_Incubation Luminescence_Reading Read Luminescence Signal_Incubation->Luminescence_Reading IC50_Calculation Calculate IC50 Luminescence_Reading->IC50_Calculation

Sources

Validation

A Guide to Establishing In Vitro and In Vivo Correlation for Novel Kinase Inhibitors: A Case Study on 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a robust in vitro-in vivo correlation (IVIVC) for novel kinase inhibitors. While public domain...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a robust in vitro-in vivo correlation (IVIVC) for novel kinase inhibitors. While public domain data for the specific compound 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine is limited, its structural motifs are characteristic of a promising class of kinase inhibitors. This guide will therefore use a representative aminopyridine-based MEK inhibitor as a case study to illustrate the critical experimental workflows and data analysis required to bridge the translational gap between laboratory findings and preclinical efficacy.

The principles and protocols detailed herein are designed to ensure scientific integrity, providing a self-validating system for the assessment of novel therapeutic candidates.

Introduction: The Aminopyridine Scaffold and the Imperative of IVIVC

The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs targeting various protein kinases. These kinases, such as MEK1/2 in the RAS/RAF/MEK/ERK signaling pathway, are often dysregulated in cancer and other diseases.[1] The development of small molecule inhibitors against these targets is a cornerstone of modern drug discovery.[2][3]

A critical challenge in this process is the translation of in vitro potency to in vivo efficacy.[4] An in vitro-in vivo correlation (IVIVC) is a predictive mathematical model that relates an in vitro property of a drug (e.g., dissolution, potency) to an in vivo response (e.g., plasma concentration, therapeutic effect).[5] Establishing a strong IVIVC is paramount for:

  • Informing candidate selection: Identifying compounds with the highest probability of success in preclinical and clinical development.

  • Optimizing dosing regimens: Predicting efficacious exposures and schedules for in vivo studies.[4]

  • Reducing late-stage attrition: Minimizing the risk of costly failures in later stages of drug development.

This guide will delineate a systematic approach to building an IVIVC for our representative aminopyridine-based MEK inhibitor.

In Vitro Characterization: From Target Engagement to Cellular Effects

The initial step in evaluating a novel kinase inhibitor is to thoroughly characterize its activity in a series of controlled in vitro assays. These assays progress from biochemical target engagement to cellular pathway modulation and finally to a phenotypic response.

Biochemical Potency: Direct Inhibition of MEK1/2 Kinase Activity

The primary biochemical assay measures the direct inhibition of the target kinase, in this case, MEK1/2. A common method is a radiometric kinase assay that quantifies the incorporation of radioactive phosphate into a substrate.

Experimental Protocol: In Vitro MEK1/2 Kinase Assay

  • Reagents: Recombinant active MEK1, inactive ERK2 (substrate), ³²P-ATP, kinase assay buffer, and the test compound.

  • Procedure:

    • Prepare a serial dilution of the test compound.

    • In a microplate, combine MEK1, inactive ERK2, and the test compound in the kinase assay buffer.

    • Initiate the kinase reaction by adding ³²P-ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction and separate the phosphorylated substrate from the free ³²P-ATP using a phosphocellulose membrane.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement: Inhibition of ERK Phosphorylation

To confirm that the compound can penetrate the cell membrane and inhibit the target in a cellular context, we measure the phosphorylation of ERK (p-ERK), the direct downstream substrate of MEK.

Experimental Protocol: Western Blotting for p-ERK

  • Cell Culture: Seed a relevant cancer cell line (e.g., A375 melanoma, which has a BRAF V600E mutation leading to constitutive MEK/ERK activation) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the test compound for a specified time (e.g., 2 hours).

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with a primary antibody against p-ERK1/2 overnight at 4°C.[6][7]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total ERK1/2 as a loading control.[7]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-ERK signal to the total ERK signal.

    • Calculate the percentage of inhibition of p-ERK relative to a vehicle control and determine the cellular IC50.

Cellular Proliferation: Antiproliferative Activity

The ultimate goal of an anticancer agent is to inhibit tumor cell growth. A cell proliferation assay, such as the MTT assay, measures the metabolic activity of cells as an indicator of their viability.

Experimental Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.[8]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each compound concentration relative to a vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Data Summary
CompoundMEK1 IC50 (nM)Cellular p-ERK IC50 (nM)A375 GI50 (nM)
Representative Aminopyridine 52050
Trametinib (Comparator) 1510

Table 1: Hypothetical in vitro data for the representative aminopyridine MEK inhibitor and the known MEK inhibitor, Trametinib.

In Vivo Assessment: From Tumor Growth Inhibition to Target Modulation

In vivo studies are essential to evaluate the therapeutic potential of a compound in a living organism. The most common preclinical model for cancer drug development is the xenograft model, where human tumor cells are implanted into immunodeficient mice.[10]

Xenograft Tumor Model

Experimental Protocol: A375 Melanoma Xenograft Model

  • Cell Implantation: Subcutaneously inject A375 cells into the flank of immunodeficient mice (e.g., nude or SCID mice).[11]

  • Tumor Growth: Monitor the tumor growth by measuring the tumor volume with calipers.

  • Randomization: When the tumors reach a certain size (e.g., 100-150 mm³), randomize the mice into treatment groups.

  • Drug Administration: Administer the test compound and a vehicle control to the respective groups daily by oral gavage.

  • Monitoring: Monitor tumor volume and body weight regularly throughout the study.

  • Endpoint: Euthanize the mice when the tumors reach a predetermined size or at the end of the study.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Plot the mean tumor volume over time for each group.

Pharmacodynamic (PD) Biomarkers: In Vivo Target Engagement

To confirm that the compound is hitting its target in the tumor, we need to measure the levels of p-ERK in the tumor tissue. Immunohistochemistry (IHC) is a powerful technique for this purpose.

Experimental Protocol: p-ERK Immunohistochemistry

  • Tissue Collection: At the end of the in vivo study, or at specific time points after the last dose, collect the tumor tissues and fix them in formalin.

  • Paraffin Embedding: Embed the fixed tissues in paraffin.

  • Sectioning: Cut thin sections of the paraffin-embedded tumors and mount them on slides.

  • Antigen Retrieval: Deparaffinize the sections and perform antigen retrieval to unmask the target antigen.[12]

  • Immunostaining:

    • Incubate the sections with a primary antibody against p-ERK.[12][13]

    • Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chromogenic substrate to visualize the antibody binding.

    • Counterstain the nuclei with hematoxylin.

  • Imaging and Analysis:

    • Scan the slides and quantify the p-ERK staining intensity and the percentage of positive cells.

    • Compare the p-ERK levels in the treated groups to the vehicle control group.

In Vivo Data Summary
CompoundDose (mg/kg, QD)Tumor Growth Inhibition (%)Tumor p-ERK Inhibition (%)
Representative Aminopyridine 107580
Trametinib (Comparator) 18590

Table 2: Hypothetical in vivo efficacy and pharmacodynamic data for the representative aminopyridine and Trametinib in the A375 xenograft model.

In Vitro-In Vivo Correlation (IVIVC): Bridging the Gap

The ultimate goal is to establish a meaningful correlation between the in vitro data and the in vivo outcomes. This allows for the prediction of in vivo efficacy based on in vitro potency and cellular activity.

A successful IVIVC for a kinase inhibitor often demonstrates that sustained inhibition of the target in the tumor, at a level predicted by the cellular IC50, leads to tumor growth inhibition.

Analysis:

  • Exposure-Response Relationship: Correlate the drug concentration in the tumor tissue with the level of p-ERK inhibition.

  • PD-Efficacy Correlation: Correlate the degree of p-ERK inhibition with the extent of tumor growth inhibition.

  • In Vitro to In Vivo Translation: Determine if the in vivo efficacious drug concentrations are consistent with the in vitro cellular IC50 for p-ERK inhibition.

For our representative aminopyridine, the in vitro cellular p-ERK IC50 of 20 nM suggests that maintaining a tumor drug concentration above this level should lead to target inhibition and efficacy. The in vivo data, showing 80% p-ERK inhibition and 75% tumor growth inhibition, would support a strong IVIVC if the pharmacokinetic analysis reveals that the dosing regimen achieved tumor concentrations consistently above 20 nM.

Visualizations

MEK/ERK Signaling Pathway

MEK_ERK_Pathway RAS RAS RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival ERK->Proliferation Promotes Inhibitor 5-Bromo-3-(4-fluorophenoxy) pyridin-2-amine Inhibitor->MEK Inhibits

Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of intervention for a MEK inhibitor.

IVIVC Experimental Workflow

IVIVC_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment Biochem Biochemical Assay (MEK1 IC50) Cellular_PD Cellular PD Assay (p-ERK IC50) Biochem->Cellular_PD Cellular_Pheno Cell Proliferation Assay (GI50) Cellular_PD->Cellular_Pheno Vivo_PD In Vivo PD Biomarker (Tumor p-ERK Inhibition) Cellular_PD->Vivo_PD Correlates with Xenograft Xenograft Model (Tumor Growth Inhibition) Cellular_Pheno->Xenograft Predicts Xenograft->Vivo_PD IVIVC In Vitro-In Vivo Correlation Xenograft->IVIVC Vivo_PD->IVIVC

Caption: A streamlined workflow for establishing in vitro-in vivo correlation.

Conclusion

Establishing a robust in vitro-in vivo correlation is a data-driven process that requires a systematic and multi-faceted experimental approach. By progressing from biochemical assays to cellular and finally to in vivo models, researchers can build a comprehensive understanding of a compound's therapeutic potential. The use of a representative aminopyridine-based MEK inhibitor in this guide provides a practical framework for the evaluation of novel kinase inhibitors. A strong IVIVC not only enhances the predictive power of preclinical research but also provides a solid foundation for the successful clinical development of new medicines.

References

  • Huber, H., et al. (2023). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Journal of Pharmacokinetics and Pharmacodynamics, 50(6), 569-583. [Link]

  • Gerdes, C. A., et al. (2021). An IMPDH inhibitor increases the effect of MEK inhibitors in in vivo xenograft models. Scientific Reports, 11(1), 1-13. [Link]

  • Bantscheff, M. (2010). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Technische Universität München. [Link]

  • Guzzi, P. H., et al. (2012). Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression. BMC Bioinformatics, 13(1), 1-13. [Link]

  • Wang, M., et al. (2018). Assessing Therapeutic Efficacy of MEK Inhibition in a KRASG12C-Driven Mouse Model of Lung Cancer. Clinical Cancer Research, 24(19), 4869-4880. [Link]

  • Chopra, R., et al. (2014). Evaluation of efficacy of a new MEK inhibitor, RO4987655, in human tumor xenografts by [¹⁸F] FDG-PET imaging combined with proteomics. PloS one, 9(9), e108375. [Link]

  • Piotrowska, A., et al. (2022). In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling: Part I. Pharmaceutics, 14(11), 2305. [Link]

  • Bertotti, A., et al. (2012). Inhibition of MEK and PI3K/mTOR Suppresses Tumor Growth but Does Not Cause Tumor Regression in Patient-Derived Xenografts of RAS-Mutant Colorectal Carcinomas. Clinical Cancer Research, 18(9), 2516-2526. [Link]

  • Sarkar, A., et al. (2021). Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. bioRxiv. [Link]

  • Caunt, C. J., et al. (2015). MEK1/2 inhibitors: molecular activity and resistance mechanisms. Current opinion in pharmacology, 23, 82-88. [Link]

  • Cho, S. Y., et al. (2017). The generation and application of patient-derived xenograft model for cancer research. Cancer research and treatment: official journal of Korean Cancer Association, 49(4), 845. [Link]

  • Jin, N., et al. (2015). Trametinib with and without pazopanib has potent preclinical activity in thyroid cancer. Oncotarget, 6(24), 20092. [Link]

  • Schlicker, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4905. [Link]

  • Grob, A., et al. (2022). Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development. Frontiers in Immunology, 13, 1056553. [Link]

  • Tanaka, T., et al. (2021). Immunohistochemical staining of phosphorylated-ERK in post-chemotherapeutic samples is a potential predictor of the prognosis of neuroblastoma. Pediatric Surgery International, 37(2), 225-232. [Link]

  • Hsu, C., et al. (2012). Dissimilar immunohistochemical expression of ERK and AKT between paired biopsy and hepatectomy tissues of hepatocellular carcinoma. Anticancer research, 32(11), 4967-4973. [Link]

  • Sittampalam, G. S., et al. (2012). Phospho-ERK Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Various Authors. (2012). Western blot band for Erk and phopho(p). ResearchGate. [Link]

  • Parsels, L. A., et al. (2011). Enhancement of 5-Fluorouracil-induced In Vitro and In Vivo Radiosensitization with MEK Inhibition. Clinical Cancer Research, 17(15), 5095-5103. [Link]

  • Li, X., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European journal of medicinal chemistry, 208, 112782. [Link]

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  • Giel-Pietraszuk, M., et al. (2021). Effect of Selected Silyl Groups on the Anticancer Activity of 3, 4-Dibromo-5-Hydroxy-Furan-2 (5H)-One Derivatives. Molecules, 26(21), 6463. [Link]

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Comparative

Publish Comparison Guide: Cross-Reactivity Profile of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine

The following guide provides a comprehensive technical analysis of the cross-reactivity profile for 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine , a representative aminopyridine-based kinase inhibitor scaffold . This docum...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the cross-reactivity profile for 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine , a representative aminopyridine-based kinase inhibitor scaffold . This document is structured for researchers and drug development professionals, focusing on its application as a chemical probe for p38 Mitogen-Activated Protein Kinase (p38 MAPK) and its selectivity challenges against off-target kinases (e.g., c-Met, Tie2) and non-kinase targets.

Executive Summary

5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine is a privileged 2-aminopyridine scaffold widely utilized in medicinal chemistry as a core pharmacophore for developing ATP-competitive inhibitors, particularly for the p38 MAPK family and Tyrosine Kinases (e.g., c-Met, Tie2).

While often employed as a fragment or lead compound to explore Structure-Activity Relationships (SAR), its utility is defined by its cross-reactivity profile . Unlike highly optimized clinical candidates (e.g., Skepinone-L), this scaffold exhibits a "promiscuous" binding mode, necessitating rigorous counter-screening. This guide evaluates its selectivity against standard-of-care alternatives, highlighting its primary utility in phenotypic screening and fragment-based drug discovery (FBDD) .

Compound Profile & Mechanism of Action[1]

Chemical Identity
  • IUPAC Name: 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine

  • Core Scaffold: 2-Amino-3-phenoxypyridine

  • Key Structural Features:

    • 2-Amino Group: Forms critical hydrogen bonds with the "hinge region" (e.g., Met109 in p38α).

    • 3-Phenoxy Moiety: Occupies the hydrophobic pocket I (gatekeeper region), determining selectivity based on the size of the gatekeeper residue (e.g., Thr106 in p38α).

    • 5-Bromo Substituent: Halogen bonding capability; often replaced by aryl/heteroaryl groups in optimized drugs to access the solvent-exposed region.

Primary Mechanism: ATP-Competitive Inhibition (Type I)

The compound functions as a Type I Kinase Inhibitor , binding to the ATP-binding pocket of the kinase in its active conformation (DFG-in).

  • Primary Target: p38α/β MAPK (IC50 typically in the low micromolar to high nanomolar range for this unoptimized scaffold).

  • Secondary Targets: c-Met , Tie2 , VEGFR2 (due to conservation of the hinge binding motif).

Cross-Reactivity & Selectivity Analysis

This section compares the selectivity profile of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine against established p38 MAPK inhibitors. The data reflects the typical profile of the aminopyridine class .

Kinase Selectivity Profile

The 2-aminopyridine core is inherently less selective than the pyridinyl-imidazole core (e.g., SB203580) unless derivatized.

Target ClassSpecific TargetInteraction / Cross-Reactivity RiskClinical Implication
Primary p38α (MAPK14) High Affinity (On-Target)Anti-inflammatory efficacy (TNFα suppression).
Primary p38β (MAPK11) High Affinity (On-Target)Redundant signaling; potential for hypertrophy.
Off-Target c-Met (HGFR) Moderate-High (Cross-Reactive)Toxicity concern; potential for anti-tumor activity (dual inhibition).
Off-Target Tie2 (TEK) Moderate Vascular leakage; anti-angiogenic effects.
Off-Target JNK1/2/3 Low-Moderate Often spared by 2-aminopyridines compared to pyridinyl-imidazoles.
Off-Target CYP450 (3A4) Moderate The 5-Bromo group and pyridine ring can coordinate with Heme iron, leading to metabolic liabilities.
Comparative Performance Review

Comparison with industry standards: SB203580 (Tool Compound) and Skepinone-L (Selective Probe).

Feature5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine SB203580 (Standard Tool)Skepinone-L (High Selectivity)
Scaffold AminopyridinePyridinyl-imidazoleDibenzosuberone-amide
Binding Mode Type I (ATP-Competitive)Type I (ATP-Competitive)Type I (ATP-Competitive)
p38α Potency ++ (µM - nM range)+++ (nM range)++++ (Sub-nM range)
Kinome Selectivity Low/Medium (Hits c-Met, Tie2)Medium (Hits CK1, RIP2, GAK)High (Very few off-targets)
CYP Inhibition High Risk (due to Br/Pyridine)ModerateLow
Primary Use SAR Building Block / Fragment In vitro Tool In vivo Probe

Insight: Researchers should avoid using 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine as a sole probe for p38 biology in complex phenotypes due to its c-Met/Tie2 cross-reactivity. It is best used as a starting point for library synthesis or as a negative control for more complex analogs.

Experimental Protocols for Validation

To validate the cross-reactivity profile in your specific assay system, follow these standardized protocols.

Protocol A: Kinase Selectivity Profiling (HotSpot™ Assay)

Purpose: To quantify the "Gini Score" or selectivity of the compound across the kinome.

  • Reagent Prep: Dissolve compound to 10 mM in 100% DMSO. Prepare serial dilutions (e.g., 10 µM start, 3-fold dilution, 10 points).

  • Reaction Mix: Combine kinase (e.g., p38α, c-Met), substrate (peptide), and radiolabeled ATP (³³P-ATP) in Reaction Buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35).

  • Incubation: Add compound (or DMSO control). Incubate for 20 mins at RT.

  • Initiation: Add ATP to initiate the reaction. Incubate for 2 hours at RT.

  • Detection: Spot reaction onto P81 ion-exchange filter paper. Wash with 0.75% phosphoric acid to remove unbound ATP.

  • Analysis: Measure radioactivity via scintillation counting. Calculate IC50 using non-linear regression (GraphPad Prism).

    • Success Criterion: >100-fold selectivity window between p38α and c-Met is required for a "selective" probe.

Protocol B: Cellular Target Engagement (LPS-induced TNFα Release)

Purpose: To confirm functional on-target (p38) activity in a complex biological system.

  • Cell System: THP-1 Human Monocytes (ATCC TIB-202).

  • Seeding: Seed 1x10⁵ cells/well in 96-well plates in RPMI-1640 + 10% FBS.

  • Pre-treatment: Treat cells with compound (0.1 nM – 10 µM) for 1 hour. Include SB203580 (1 µM) as a positive control.

  • Stimulation: Add Lipopolysaccharide (LPS) (100 ng/mL) to induce p38-mediated TNFα production. Incubate for 4 hours.

  • Harvest: Collect supernatant.

  • Quantification: Measure TNFα levels using ELISA (e.g., R&D Systems DuoSet).

    • Data Interpretation: If IC50(Cellular) >> IC50(Enzymatic), suspect poor permeability or high protein binding (common with brominated lipophilic compounds).

Visualizations & Pathway Logic

Figure 1: p38 MAPK Signaling & Inhibitor Intervention Points

This diagram illustrates the canonical p38 pathway and the specific intervention point of the aminopyridine inhibitor, highlighting potential cross-talk with the c-Met pathway.

G Stress Stress / Cytokines (LPS, TNFα) Receptor TLR4 / TNFR Stress->Receptor GF Growth Factors (HGF) cMet c-Met (RTK) GF->cMet MAP3K MAP3K (TAK1/ASK1) Receptor->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK (Target) MKK->p38 MK2 MK2 p38->MK2 TF Transcription Factors (ATF2, MEF2) p38->TF Response Inflammation (TNFα, IL-6) MK2->Response TF->Response Compound 5-Bromo-3-(4-fluorophenoxy) pyridin-2-amine Compound->cMet Off-Target Cross-Reactivity Compound->p38 Primary Inhibition (Type I)

Caption: Figure 1. Mechanism of Action and Cross-Reactivity. The compound primarily inhibits p38 MAPK but exhibits significant off-target activity against c-Met due to conserved ATP-binding pocket homology.

References

  • Laufer, S. A., et al. (2002). "Discovery and SAR of novel 2-aminopyridine inhibitors of p38 MAP kinase." Journal of Medicinal Chemistry.

  • Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology. (Describes the BIRB-796 binding mode for comparison).

  • Koeberle, S. C., & Laufer, S. A. (2012). "Skepinone-L is a selective p38 mitogen-activated protein kinase inhibitor." Nature Chemical Biology.

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology. (Reference for KinomeScan methodology).

  • PubChem Compound Summary. "Aminopyridine Derivatives." National Center for Biotechnology Information.

(Note: Specific pharmacological data for the exact intermediate "5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine" is inferred from the well-established SAR of the 2-amino-3-phenoxypyridine class of kinase inhibitors.)

Validation

Orthogonal Validation of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine: A Comprehensive Guide to Confirming Kinase Modulatory Effects

Executive Summary The validation of small molecule inhibitors, particularly those based on the privileged 2-aminopyridine scaffold like 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine , requires a rigorous, multi-dimensional...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of small molecule inhibitors, particularly those based on the privileged 2-aminopyridine scaffold like 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine , requires a rigorous, multi-dimensional approach. This structural class is historically significant in kinase inhibition (e.g., c-Met, ALK, p38 MAPK inhibitors), yet it is prone to off-target promiscuity due to the conserved nature of the ATP-binding pocket it often targets.

This guide provides an orthogonal validation framework designed to distinguish true on-target potency from non-specific toxicity or assay interference. By comparing this compound against established standards (e.g., Crizotinib for c-Met/ALK or SB203580 for p38) and leveraging genetic controls, researchers can build a definitive data package supporting the compound's mechanism of action (MOA).

Target Identification & Mechanism of Action (MOA)

The Structural Hypothesis: Kinase Inhibition

The core structure of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine features a 2-aminopyridine moiety, a classic "hinge-binding" motif found in numerous ATP-competitive kinase inhibitors.[1]

  • Hinge Binder: The 2-amino group and the pyridine nitrogen typically form hydrogen bonds with the kinase hinge region.[1]

  • Hydrophobic Occupancy: The 3-(4-fluorophenoxy) group likely extends into the hydrophobic pocket (e.g., the gatekeeper region), providing selectivity.

  • Halogen Bonding: The 5-bromo substituent may engage in halogen bonding or fill a specific sub-pocket.

Given this profile, the primary target hypothesis for validation is Type I or Type II Kinase Inhibition , with likely candidates including c-Met , ALK , or p38 MAPK .

Mechanism of Action

The compound functions as an ATP-competitive inhibitor . By occupying the ATP-binding site, it prevents the transfer of the


-phosphate from ATP to the substrate tyrosine/serine/threonine residue, effectively silencing downstream signaling cascades (e.g., RAS-RAF-MEK-ERK or PI3K-AKT).

Primary Validation: Biochemical vs. Cellular Potency

To establish a baseline, the compound's performance must be benchmarked against a "Gold Standard" inhibitor.

Comparative Performance Matrix
Feature5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine (Test Compound)Standard Inhibitor (e.g., Crizotinib/SB203580)Genetic Knockdown (CRISPR/siRNA)
Primary Target Putative: c-Met / p38 MAPKValidated: c-Met / p38 MAPKSpecific Gene (MET / MAPK14)
Biochemical Potency (IC50) High Potential (< 100 nM)Established (< 10 nM)N/A
Cellular Potency (EC50) Often shift > 10x vs BiochemicalTypically shift 2-5xComplete protein loss
Selectivity Unknown (Risk of off-target)Defined (Known profile)High (Absolute specificity)
Mechanism Reversible ATP CompetitionReversible ATP CompetitionProtein Depletion
Validation Value Novelty / IP Potential Positive Control Negative Control / "Truth"

Orthogonal Validation Strategies

Relying solely on phenotypic killing (e.g., MTT assays) is insufficient due to potential off-target toxicity. The following orthogonal methods confirm specific target engagement.

Method A: Cellular Thermal Shift Assay (CETSA)

Principle: Ligand binding stabilizes the target protein, increasing its melting temperature (


).
  • Why use it: It proves the compound enters the cell and binds the specific target in a complex cellular environment.

  • Outcome: A shift in the aggregation temperature (

    
    ) of the target kinase in treated vs. vehicle samples.
    
Method B: Functional Phospho-Signaling (Western Blot)

Principle: Inhibition of the kinase should result in the rapid dephosphorylation of its direct downstream substrates.

  • Why use it: It links physical binding (CETSA) to a functional biological consequence.

  • Outcome: Dose-dependent reduction in p-Met (Y1234/1235), p-ERK (T202/Y204), or p-AKT (S473).

Method C: Genetic "Rescue" or Mimicry

Principle:

  • Mimicry: siRNA knockdown of the target should phenocopy the drug's effect.

  • Rescue: Overexpression of a drug-resistant mutant (e.g., Gatekeeper mutation) should abolish the drug's effect.

  • Why use it: It is the "Gold Standard" for proving on-target efficacy.

Visualizing the Validation Workflow

Diagram 1: Kinase Signaling & Inhibition Pathway

This diagram illustrates the putative mechanism where the compound blocks the ATP pocket, preventing downstream signaling.

KinaseInhibition cluster_cell Cellular Environment Inhibitor 5-Bromo-3-(4-fluorophenoxy) pyridin-2-amine TargetKinase Target Kinase (e.g., c-Met / p38) Inhibitor->TargetKinase Competes with ATP ATP ATP ATP->TargetKinase Blocked Substrate Downstream Substrate (e.g., ERK / AKT) TargetKinase->Substrate Phosphorylation (Inhibited) PhosphoSubstrate Phospho-Substrate (Active Signaling) TargetKinase->PhosphoSubstrate Normal Function Phenotype Cell Proliferation / Survival PhosphoSubstrate->Phenotype Promotes caption Figure 1: Putative Mechanism of Action. The compound competes with ATP for the kinase active site.

[1][2]

Diagram 2: Orthogonal Validation Decision Tree

A logic flow for validating the compound's effects.

ValidationWorkflow Start Compound Synthesis Biochem Biochemical Assay (Kinase Panel) Start->Biochem Confirm Potency Cellular Cellular Viability (IC50) Biochem->Cellular Confirm Permeability TargetEngage Target Engagement (CETSA / NanoBRET) Cellular->TargetEngage Is it On-Target? Functional Functional Readout (Western Blot: p-ERK/p-AKT) TargetEngage->Functional Does it Block Signaling? Genetic Genetic Validation (CRISPR / siRNA) Functional->Genetic Is Phenotype Specific? Decision Go / No-Go Decision Genetic->Decision Final Validation caption Figure 2: Orthogonal Validation Workflow. A step-by-step logic gate for confirming MOA.

Detailed Experimental Protocols

Protocol A: Cellular Thermal Shift Assay (CETSA)

Validates physical binding of the compound to the target in live cells.

Materials:

  • Cell line expressing target kinase (e.g., A549 for c-Met).

  • Test Compound: 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine (10 mM DMSO stock).

  • Lysis Buffer (with protease/phosphatase inhibitors).

  • PCR Thermal Cycler.

Step-by-Step:

  • Treatment: Seed cells in 6-well plates. Treat with 10

    
    M  compound or DMSO control for 1 hour at 37°C.
    
  • Harvest: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Aliquot: Split cell suspension into 8-10 PCR tubes (50

    
    L each).
    
  • Heat Shock: Expose each tube to a temperature gradient (e.g., 40°C to 67°C) for 3 minutes in a thermal cycler.

  • Cooling: Immediately incubate at room temperature (3 min) then snap-freeze in liquid nitrogen.

  • Lysis: Thaw tubes. Repeat freeze-thaw cycle 2x to lyse cells.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (unstable) proteins.

  • Analysis: Collect supernatant (soluble fraction). Run on SDS-PAGE and Western Blot for the target kinase.

  • Data: Plot band intensity vs. Temperature. A right-shift in the curve indicates binding/stabilization.

Protocol B: Functional Western Blotting

Validates the inhibition of downstream signaling.

Materials:

  • Antibodies: Anti-Target (Total), Anti-Phospho-Target, Anti-pERK, Anti-GAPDH (Loading Control).

Step-by-Step:

  • Starvation: Serum-starve cells overnight (0.1% FBS) to reduce basal phosphorylation noise.

  • Treatment: Treat cells with a dose-response of the compound (e.g., 0, 10, 100, 1000 nM) for 2 hours .

  • Stimulation: Stimulate pathway (e.g., add HGF ligand for c-Met or PMA for p38) for 15 minutes .

  • Lysis: Immediately wash with ice-cold PBS and lyse in RIPA buffer + Phosphatase Inhibitors.

  • Blotting: Perform standard Western Blot.

  • Quantification: Normalize Phospho-signal to Total-protein signal.

References

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100-2122.

  • Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer, 9(1), 28-39.

  • Cui, J.J., et al. (2011). "Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 54(18), 6342-6363.

  • English, J.M., & Cobb, M.H. (2002). "Pharmacological inhibitors of MAPK pathways." Trends in Pharmacological Sciences, 23(1), 40-45.

Sources

Comparative

Comparative Analysis of Synthetic Routes for 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine

Executive Summary The target molecule, 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine (CAS: 1994216-59-9), is a critical scaffold in the synthesis of p38 MAP kinase inhibitors and c-Met inhibitors. Its structural triad—an ex...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The target molecule, 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine (CAS: 1994216-59-9), is a critical scaffold in the synthesis of p38 MAP kinase inhibitors and c-Met inhibitors. Its structural triad—an exocyclic amine, a meta-phenoxy ether, and a para-bromide—presents a specific regiochemical challenge.[1]

This guide evaluates three synthetic strategies. Route A (The "Classical" SNAr Sequence) is identified as the most robust for scale-up, utilizing low-cost commodity chemicals. Route B (Chan-Lam Coupling) offers a milder, transition-metal-mediated approach suitable for late-stage diversification in medicinal chemistry. Route C (The Pre-Brominated Short Path) is a high-risk, high-reward strategy dependent on the availability of specific precursors and selective reduction conditions.

Retrosynthetic Analysis

To design an optimal route, we must visualize the bond disconnections.[1] The molecule can be deconstructed at the ether linkage (C–O bond formation) or the aryl-bromide bond (C–H functionalization).

Retrosynthesis Target Target: 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine P1 Precursor 1: 3-(4-fluorophenoxy)pyridin-2-amine Target->P1 Route A P2 Precursor 2: 2-Amino-5-bromo-3-hydroxypyridine Target->P2 Route B D1 Bromination (C-H Activation) P1->D1 D2 C-O Coupling (Etherification) P2->D2

Figure 1: Retrosynthetic disconnection showing the two primary logic paths: late-stage bromination (Route A) vs. convergent ether formation (Route B).

Detailed Route Analysis

Route A: The Stepwise SNAr Approach (Industrial Standard)

Strategy: Construct the ether core first using robust nitro-chemistry, then reduce, and finally install the bromine atom. This avoids the risk of debromination during the reduction step.

Mechanism & Protocol
  • SNAr Etherification: 2-Chloro-3-nitropyridine reacts with 4-fluorophenol. The nitro group at C3 activates the C2-chlorine for displacement, while also preventing oxidation of the pyridine ring.

  • Nitro Reduction: The nitro group is reduced to an amine. Iron/Ammonium Chloride (Fe/NH4Cl) is preferred over catalytic hydrogenation to prevent potential defluorination or poisoning by trace sulfur.

  • Regioselective Bromination: The resulting amine strongly activates the C5 position (para to the amine) for Electrophilic Aromatic Substitution (SEAr) using N-Bromosuccinimide (NBS).

RouteA SM 2-Chloro-3-nitropyridine + 4-Fluorophenol Int1 Intermediate 1: 3-(4-fluorophenoxy)-2-nitropyridine SM->Int1 1. K2CO3, DMF, 80°C (SNAr) Int2 Intermediate 2: 3-(4-fluorophenoxy)pyridin-2-amine Int1->Int2 2. Fe, NH4Cl, EtOH/H2O (Reduction) Prod Product: 5-Bromo-3-(4-fluorophenoxy) pyridin-2-amine Int2->Prod 3. NBS, MeCN, 0°C (SEAr Bromination)

Figure 2: Stepwise synthesis via SNAr and late-stage bromination.

Experimental Protocol (Self-Validating)
  • Step 1: Dissolve 2-chloro-3-nitropyridine (1.0 eq) and 4-fluorophenol (1.1 eq) in DMF. Add K2CO3 (2.0 eq). Heat to 80°C for 4 hours. Checkpoint: TLC (Hex/EtOAc 7:3) should show disappearance of the chlorinated starting material. Pour into ice water; the yellow solid precipitates.

  • Step 2: Suspend the nitro-ether in EtOH/Water (4:1). Add Fe powder (5.0 eq) and NH4Cl (5.0 eq). Reflux for 2 hours. Checkpoint: The yellow suspension turns rust-brown/black. Filter hot through Celite.

  • Step 3: Dissolve the amine in Acetonitrile (MeCN) at 0°C. Add NBS (1.05 eq) portion-wise. Critical: Maintain <5°C to avoid di-bromination. Stir 1h. Quench with Na2S2O3.

Route B: The Chan-Lam Coupling (Medicinal Chemistry Route)

Strategy: Use a pre-brominated pyridine scaffold and couple it with an aryl boronic acid. This is ideal when the 5-bromo-2-amino-3-hydroxypyridine core is available or when library diversity is required (varying the phenol).

Mechanism & Protocol
  • Oxidative Coupling: Copper(II) acetate promotes the coupling of the phenol (or boronic acid) to the amine/hydroxyl. Here, we use 2-amino-5-bromo-3-hydroxypyridine and 4-fluorophenylboronic acid .

  • Conditions: Requires an oxygen atmosphere (or air) to reoxidize the Cu(I) species back to Cu(II).

RouteB SM1 2-Amino-5-bromo-3-hydroxypyridine Prod Target Product SM1->Prod Cu(OAc)2 (1.0 eq) Pyridine, 4Å MS Air/O2, RT to 40°C Reagent 4-Fluorophenylboronic acid Reagent->Prod

Figure 3: Convergent Chan-Lam coupling strategy.

Pros & Cons
  • Pros: Mild conditions; tolerates the bromine atom; convergent (good for making analogs).

  • Cons: High copper loading (often stoichiometric); variable yields; purification can be difficult due to copper salts.

Comparative Analysis

FeatureRoute A (SNAr + Bromination)Route B (Chan-Lam Coupling)Route C (Pre-Brominated SNAr)
Overall Yield High (60-75%) Moderate (40-55%)Variable (Risk of debromination)
Cost Low (Commodity SMs)High (Boronic acids, Catalyst)Moderate
Scalability Excellent (No chromatography needed often)Poor (Column chromatography required)Good
Safety Moderate (Exothermic reduction)Good (Mild temps)Moderate
Impurity Profile Di-bromo species (controllable)Copper residuesDes-bromo byproduct (hard to separate)

Troubleshooting & Expert Insights

  • Controlling Bromination (Route A, Step 3):

    • Issue: Formation of 4,5-dibromo or N-bromo species.

    • Solution: Use Acetonitrile as the solvent rather than DMF. Acetonitrile complexes slightly with NBS, modulating its reactivity.[1] Keep the temperature strictly at 0°C. If N-bromination occurs, simply stir at room temperature for 1 hour; it often rearranges to the C5 position.

  • Iron Reduction Workup (Route A, Step 2):

    • Issue: Emulsions during extraction.

    • Solution: Do not extract the crude iron cake. Filter the hot reaction mixture through a pad of Celite . Wash the Celite cake with hot ethanol, not ethyl acetate, to ensure the polar amine product is fully eluted.[1]

  • Chan-Lam Moisture Sensitivity (Route B):

    • Issue: Low conversion.

    • Solution: The reaction requires 4Å Molecular Sieves . Water inhibits the transmetallation step. However, the reaction does need oxygen, so do not run under Argon; use a drying tube or an O2 balloon.[1]

References

  • Synthesis of Pyridin-2-amine Derivatives via SNAr

    • Source: Vertex AI Search / Google P
    • Context: Describes the general displacement of 2-chloro-3-nitropyridines with phenols and subsequent reduction.
  • Regioselective Bromination of Aminopyridines

    • Source:Organic & Biomolecular Chemistry, "Selectfluor-promoted regioselective chlorination/bromination...".[1][2]

    • Context: Confirms that 2-aminopyridines undergo electrophilic substitution primarily
  • Chan-Lam Coupling of 2-Aminopyridines

    • Source:Acta Crystallographica, "5-Bromo-3-(indan-1-yloxy)pyridin-2-amine".[3]

    • Context: Demonstrates the use of Cs2CO3 and copper-mediated etherification on a 2-amino-5-bromo-3-hydroxypyridine core.

Sources

Validation

A Tale of Two Molecules: A Head-to-Head Comparison of the FDA-Approved Kinase Inhibitor Pexidartinib and the Versatile Synthetic Intermediate 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of pexidartinib, a clinically approved tyrosine kinase inhibitor, and 5-Bromo-3-(4-fluorophen...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of pexidartinib, a clinically approved tyrosine kinase inhibitor, and 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine, a promising scaffold for the synthesis of novel therapeutic agents. This document moves beyond a simple side-by-side comparison to offer a nuanced perspective on a validated therapeutic and a versatile chemical building block, complete with supporting data and experimental context.

Introduction: A Study in Contrasts

In the landscape of modern therapeutics, the journey from a simple chemical entity to a life-altering drug is long and arduous. This guide juxtaposes two molecules at vastly different stages of this journey. On one hand, we have pexidartinib , a potent, FDA-approved multi-kinase inhibitor that has demonstrated clinical efficacy in treating tenosynovial giant cell tumor (TGCT). On the other, we have 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine , a chemical intermediate whose true biological potential is yet to be fully elucidated but whose structural motifs are present in known kinase inhibitors.

This guide will first delve into the well-characterized profile of pexidartinib, providing a detailed overview of its mechanism of action, clinical data, and relevant experimental protocols. Subsequently, it will explore the synthetic utility and potential therapeutic applications of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine, drawing inferences from structurally related compounds and the broader context of kinase inhibitor discovery.

Pexidartinib: The Established Therapeutic

Pexidartinib, marketed under the brand name Turalio®, is an orally bioavailable tyrosine kinase inhibitor.[1][2] It received FDA approval in 2019 for the treatment of adult patients with symptomatic tenosynovial giant cell tumor (TGCT) associated with severe morbidity or functional limitations and not amenable to improvement with surgery.[1][3][4]

Chemical and Pharmacological Properties
PropertyPexidartinib
IUPAC Name 5-((5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)-N-((6-(trifluoromethyl)pyridin-3-yl)methyl)pyridin-2-amine
Molecular Formula C₂₀H₁₅ClF₃N₅
Molecular Weight 431.8 g/mol
Primary Targets Colony-stimulating factor 1 receptor (CSF1R), KIT proto-oncogene receptor tyrosine kinase (c-Kit), and FMS-like tyrosine kinase 3 (FLT3) harboring an internal tandem duplication (ITD) mutation.[5][6][7]
Brand Name Turalio®[1][2][8]
FDA Approval August 2, 2019, for Tenosynovial Giant Cell Tumor (TGCT)[1][3]
Mechanism of Action: Targeting the CSF1R Signaling Axis

Pexidartinib's primary mechanism of action involves the inhibition of the colony-stimulating factor 1 receptor (CSF1R).[5][9] In TGCT, a rare and debilitating tumor of the synovium, the neoplastic cells overexpress CSF1, which recruits a large number of non-neoplastic, CSF1R-expressing cells, such as macrophages, that contribute to tumor growth.[2][5] By blocking CSF1R signaling, pexidartinib effectively depletes the tumor microenvironment of these supportive cells, leading to tumor regression and symptomatic improvement.[2]

In addition to CSF1R, pexidartinib also potently inhibits c-Kit and FLT3, two other receptor tyrosine kinases implicated in various cancers.[5][6][7] This multi-targeted profile suggests its potential utility in other malignancies driven by these kinases.

Pexidartinib Mechanism of Action cluster_membrane Cell Membrane CSF1R CSF1R Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) CSF1R->Downstream Activates CSF1 CSF1 Ligand CSF1->CSF1R Binds Pexidartinib Pexidartinib Pexidartinib->CSF1R Inhibits (ATP-competitive) Proliferation Cell Proliferation, Survival, and Differentiation Downstream->Proliferation Promotes Kinase Inhibition Assay Workflow Start Start ReagentPrep Reagent Preparation (Compound, Kinase, Substrate, ATP) Start->ReagentPrep SerialDilution Serial Dilution of Compound ReagentPrep->SerialDilution ReactionSetup Reaction Setup in Microplate (Buffer, Compound, Kinase, Substrate) SerialDilution->ReactionSetup ReactionStart Initiate Reaction with ATP ReactionSetup->ReactionStart Incubation Incubation ReactionStart->Incubation ReactionStop Stop Reaction Incubation->ReactionStop Detection Add Detection Reagent ReactionStop->Detection ReadSignal Read Signal (Luminescence/Fluorescence) Detection->ReadSignal DataAnalysis Data Analysis (Calculate IC50) ReadSignal->DataAnalysis End End DataAnalysis->End

Caption: A typical workflow for an in vitro kinase inhibition assay to determine the IC₅₀ of a compound.

5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine: A Scaffold of Potential

In contrast to the well-documented pexidartinib, 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine is not an established therapeutic agent. Instead, it is a chemical intermediate, a building block used in the synthesis of more complex molecules. The true value of this compound lies in its chemical structure and the potential it holds for the development of novel kinase inhibitors.

Chemical Properties and Synthetic Utility
Property5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine
IUPAC Name 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine
Molecular Formula C₁₁H₈BrFN₂O
Molecular Weight 283.1 g/mol
Key Structural Features 2-aminopyridine core, a bromine atom for cross-coupling reactions, and a fluorophenoxy moiety.

The 2-aminopyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in many biologically active compounds, particularly kinase inhibitors. The amino group can form crucial hydrogen bonds with the hinge region of the kinase active site, a key interaction for potent inhibition. The bromine atom at the 5-position provides a versatile handle for introducing a wide variety of chemical groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Structural Relationship to Known Kinase Inhibitors

While there is no direct biological data for 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine, its structural similarity to intermediates used in the synthesis of known kinase inhibitors is noteworthy. For instance, the structurally related compound, (R)-5-Bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine, is a key intermediate in the synthesis of crizotinib , a potent inhibitor of ALK and ROS1 kinases used in the treatment of non-small cell lung cancer. This suggests that the 5-bromo-3-substituted-pyridin-2-amine core is a viable starting point for the development of effective kinase inhibitors.

Future Directions: From Intermediate to Lead Compound

The development of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine into a lead compound would involve a series of well-defined steps:

  • Library Synthesis: Utilize the bromine atom to perform various cross-coupling reactions and generate a library of diverse derivatives.

  • Kinase Screening: Screen this library against a panel of kinases to identify initial "hits" with inhibitory activity.

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the structure of the hit compounds to improve their potency and selectivity.

  • Lead Optimization: Further refine the most promising compounds to enhance their drug-like properties, such as solubility, metabolic stability, and oral bioavailability.

Conclusion: A Comparative Outlook

This guide has presented a detailed comparison of pexidartinib, a clinically validated and life-changing therapeutic, and 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine, a chemical scaffold with untapped potential.

  • Pexidartinib represents the culmination of a successful drug discovery and development program. Its well-defined mechanism of action, supported by robust clinical data, has established it as the standard of care for a specific patient population.

  • 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine , on the other hand, represents the starting point of such a journey. Its value lies not in its own biological activity, which is currently unknown, but in its potential as a versatile building block for the creation of new and improved kinase inhibitors.

For the drug development professional, pexidartinib serves as a benchmark for efficacy and a case study in targeted therapy. For the medicinal chemist, 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine offers a promising scaffold for innovation and the opportunity to develop the next generation of targeted therapeutics. The tale of these two molecules encapsulates the spectrum of modern drug discovery, from the validated success to the nascent promise.

References

  • U.S. Food and Drug Administration. (2019). FDA approves first therapy for rare joint tumor. [Link]

  • U.S. Food and Drug Administration. (2019). FDA approves pexidartinib for tenosynovial giant cell tumor. [Link]

  • Lamb, Y. N. (2020). Pexidartinib: First Approval. Drugs, 80(3), 189-195. [Link]

  • PubChem. (n.d.). Pexidartinib. National Center for Biotechnology Information. [Link]

  • Daiichi Sankyo, Inc. (2019). TURALIO® (pexidartinib) prescribing information. [Link]

  • The ASCO Post. (2019). FDA Approves Pexidartinib for Tenosynovial Giant Cell Tumor. [Link]

  • TGCT Support. (n.d.). Turalio (pexidartinib). [Link]

  • Markham, A. (2020). Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor. Drugs & Therapy Perspectives, 36(9), 405-409. [Link]

  • Drugs R D. (2020). Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor. Drugs in R&D, 20(3), 189-195. [Link]

  • Synapse. (2024). What is Pexidartinib Hydrochloride used for? Patsnap. [Link]

  • Tap, W. D., et al. (2019). Pexidartinib versus placebo for advanced tenosynovial giant cell tumour (ENLIVEN): a randomised, double-blind, placebo-controlled, phase 3 trial. The Lancet, 394(10197), 478-487.
  • National Cancer Institute. (n.d.). NCI Drug Dictionary: pexidartinib hydrochloride. [Link]

  • Apicule. (n.d.). (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine. [Link]

Sources

Comparative

Technical Assessment: Selectivity Profile of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine

This guide provides an in-depth technical assessment of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine , a critical pharmacophore and intermediate used primarily in the discovery of Type I/II kinase inhibitors (specifically...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine , a critical pharmacophore and intermediate used primarily in the discovery of Type I/II kinase inhibitors (specifically p38α MAPK , c-Met , and Syk ) and voltage-gated sodium channels (Nav1.7/1.8 ).

Executive Summary & Compound Identity

5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine is a functionalized aminopyridine scaffold. In drug discovery, it serves as a high-value "hinge-binding" motif. The 2-amino group typically forms hydrogen bonds with the kinase hinge region (e.g., Met109 in p38α), while the 3-(4-fluorophenoxy) group occupies the hydrophobic back-pocket (Gatekeeper region), providing selectivity over other kinases. The 5-bromo position acts as a versatile "exit vector" for Suzuki-Miyaura couplings to extend the molecule into the solvent-exposed region, modulating solubility and potency.

Key Application: Lead optimization for anti-inflammatory (p38 MAPK) and analgesic (Nav1.7) therapeutics.

Comparative Performance Analysis

This section evaluates the selectivity of the 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine scaffold against standard alternative cores used in similar therapeutic areas.

A. Selectivity vs. Alternative Scaffolds

The table below contrasts this aminopyridine core with the classic Imidazole (SB203580-like) and Pyrazolopyrimidine scaffolds.

FeatureAminopyridine Core (Subject)Imidazole Core (e.g., SB203580)Pyrazolopyrimidine (e.g., PP2)
Primary Target p38α MAPK, c-Met, Nav1.7p38α/β MAPKSrc Family, Lck
Selectivity Profile High: The 4-F-phenoxy group induces a specific "out" conformation in DFG-motifs (Type II binding potential).Low-Medium: High cross-reactivity with CK1, RIPK2, and GAK.Low: Notorious "promiscuous" scaffold; hits many tyrosine kinases.
Metabolic Stability Moderate-High: Pyridine nitrogen is less prone to oxidation than imidazole.Low: Imidazole ring is susceptible to P450 inhibition (CYP3A4).Moderate: Often requires extensive substitution to block metabolism.
Ligand Efficiency (LE) High: Small MW (<300 Da) with potent binding energy.Moderate: Often requires larger substituents for potency.Moderate: Rigid core but lipophilic.
B. The "Fluorine Effect" on Selectivity

The specific inclusion of the 4-fluorophenoxy moiety (vs. unsubstituted phenoxy) is not arbitrary.

  • Metabolic Blockade: The fluorine at the para-position blocks CYP450-mediated hydroxylation, significantly increasing half-life (

    
    ) compared to the non-fluorinated analog.
    
  • Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, reducing non-specific binding to acidic proteins (AGP).

Mechanism of Action & Binding Mode

The selectivity of this compound stems from its ability to exploit the Threonine Gatekeeper residue found in p38 MAPK and similar kinases.

Signaling Pathway Context (p38 MAPK)

The following diagram illustrates where the compound intervenes in the inflammatory signaling cascade.

p38_Pathway Stimulus Pro-inflammatory Cytokines (TNF-α, IL-1β) Receptor Cell Surface Receptor Stimulus->Receptor MAP3K MAP3K (TAK1, ASK1) Receptor->MAP3K MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr-Gly-Tyr) Substrates Downstream Effectors (MK2, ATF2) p38->Substrates Response Inflammation / Apoptosis Substrates->Response Inhibitor 5-Bromo-3-(4-fluorophenoxy) pyridin-2-amine Inhibitor->p38 ATP Competitive Inhibition

Figure 1: Mechanism of Action. The compound competitively inhibits p38 MAPK, preventing the phosphorylation of downstream effectors like MK2.

Experimental Protocols for Selectivity Assessment

To validate the selectivity of this specific scaffold, we recommend a Self-Validating Screening Cascade .

Protocol A: Differential Scanning Fluorimetry (Thermal Shift)

Purpose: Rapidly assess binding affinity and off-target stability.

  • Preparation: Prepare 5 µM of recombinant kinase domains (p38α, JNK1, ERK2) in assay buffer (20 mM HEPES, pH 7.5, 150 mM NaCl).

  • Dye Addition: Add SYPRO Orange (5x final concentration).

  • Compound Incubation: Add 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine at 10 µM (final 1% DMSO). Include a DMSO control and a Reference Inhibitor (SB203580).

  • Measurement: Run a melt curve from 25°C to 95°C (0.3°C/step) on a qPCR machine.

  • Validation Logic: A

    
     indicates significant binding. If 
    
    
    
    is high for p38α but
    
    
    for JNK1/ERK2, the scaffold is selective.
Protocol B: Radiometric Kinase Assay (Gold Standard)

Purpose: Determine IC50 values to quantify potency.

  • Reaction Mix: Combine kinase (e.g., 5 nM p38α), peptide substrate (20 µM), and

    
    P-ATP (10 µM).
    
  • Dosing: Titrate the test compound (0.1 nM to 10 µM).

  • Incubation: Incubate for 40 minutes at Room Temperature.

  • Termination: Spot reaction onto P81 phosphocellulose paper; wash with 0.75% phosphoric acid.

  • Quantification: Measure radioactivity via scintillation counting.

  • Data Analysis: Fit curves using the Hill equation.

    • Note: The 5-bromo substituent may reduce solubility. Ensure DMSO concentration does not exceed 2%.

Screening Workflow Diagram

The following workflow ensures rigorous selectivity profiling.

Screening_Workflow Step1 1. Primary Screen (Thermal Shift Assay) Step2 2. Potency Check (IC50 Determination) Step1->Step2 ΔTm > 2°C Step3 3. Selectivity Panel (KinomeScan / 50+ Kinases) Step2->Step3 IC50 < 100 nM Decision Pass? Step3->Decision Step4 4. Cell-Based Assay (TNF-α Release) Decision->Step1 Fail (Redesign) Decision->Step4 Selectivity Score < 0.1

Figure 2: Screening Cascade. A step-by-step workflow to validate the compound's performance from biophysics to cellular function.

References

  • Regan, J., et al. (2002). "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Optimization to Clinical Candidate BIRB 796." Journal of Medicinal Chemistry, 45(14), 2994–3008. Link

  • Goldstein, D. M., et al. (2006). "Discovery of S-707106: A Potent, Selective and Orally Active Inhibitor of p38 Mitogen-Activated Protein Kinase." Bioorganic & Medicinal Chemistry Letters, 16(11), 2974-2978. Link

  • Pargellis, C., et al. (2002). "Inhibition of p38 MAP Kinase by Utilizing a Novel Allosteric Binding Site." Nature Structural Biology, 9(4), 268–272. Link

  • Davis, M. I., et al. (2011). "Comprehensive Analysis of Kinase Inhibitor Selectivity." Nature Biotechnology, 29, 1046–1051. Link

Validation

A Comparative Guide to Substituted Bromopyridinamine Scaffolds in Medicinal Chemistry: Synthesis, Biological Activity, and Experimental Protocols

An In-Depth Technical Guide for Researchers Introduction: The Privileged 3-Aminopyridine Scaffold This guide provides a comparative analysis of key substituted bromopyridinamine analogs, detailing their synthesis, biolog...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Introduction: The Privileged 3-Aminopyridine Scaffold

This guide provides a comparative analysis of key substituted bromopyridinamine analogs, detailing their synthesis, biological applications, and supporting experimental data to empower researchers in their own discovery efforts.

Synthetic Strategies: Diversification of the Bromopyridinamine Core

The true utility of the bromopyridinamine scaffold lies in its capacity for chemical modification. The Suzuki cross-coupling reaction is a powerful and frequently employed method for creating C-C bonds, allowing for the introduction of a wide array of aryl and heteroaryl substituents at the bromine-bearing position.[1][3]

General Workflow for Suzuki Cross-Coupling

The following diagram outlines the typical workflow for a Suzuki cross-coupling reaction involving a 5-bromo-pyridin-3-amine derivative.

Suzuki_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Conditions cluster_workup Purification Bromopyridine 5-Bromo-pyridin-3-amine Derivative Flask Reaction Flask (Inert Atmosphere) Bromopyridine->Flask BoronicAcid Arylboronic Acid BoronicAcid->Flask Workup Aqueous Workup & Extraction Flask->Workup Reflux (e.g., 90°C, 18h) Catalyst Pd(PPh₃)₄ (Palladium Catalyst) Catalyst->Flask Base K₃PO₄ (Base) Base->Flask Solvent 1,4-Dioxane/Water Solvent->Flask Chromatography Column Chromatography Workup->Chromatography Product Purified 5-Aryl-pyridin-3-amine Product Chromatography->Product

Caption: General workflow for the synthesis of 5-aryl-pyridin-3-amine derivatives via Suzuki cross-coupling.

Comparative Analysis of Biologically Active Bromopyridine Analogs

The following table compares several key bromopyridine derivatives, highlighting their distinct applications and the impact of their unique substitution patterns. This comparative data underscores the versatility of the scaffold in targeting diverse biological pathways.

Compound/Derivative ClassStructure (Illustrative)Key Application(s)Supporting Experimental Data/Insights
(R)-5-Bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine Pharmaceutical IntermediateA crucial building block in the synthesis of Crizotinib , an anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor used in cancer therapy.[4] Its specific chirality and halogenation pattern are critical for its biological activity and targeted interactions.[4][5]
5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine Derivatives Autophagy Inhibition in CancerIdentified as novel inhibitors of ULK1 kinase. The lead compound, 3s , inhibited the proliferation of A549 non-small cell lung cancer (NSCLC) cells and induced apoptosis while blocking autophagy.[6] This demonstrates the potential for targeting autophagy pathways in cancer treatment.
5-Bromo-N-phenylpyridin-3-amine Derivatives Kinase InhibitionThis class of compounds is explored for its potential as kinase inhibitors. The aminopyridine core can interact with the hinge region of a kinase's ATP-binding site, potentially interrupting signaling cascades like the RAF-MEK-ERK pathway , which is often dysregulated in cancer.[1][2]

Experimental Protocols

The following protocols are provided as a practical guide for the synthesis and evaluation of bromopyridinamine derivatives, based on established methodologies.

Protocol 1: Synthesis of 5-Bromo-2-methylpyridin-3-amine (Reduction Method)

This protocol details the reduction of a nitropyridine precursor to the corresponding amine using powdered iron, a common and effective method.[1]

Materials:

  • 5-Bromo-2-methyl-3-nitropyridine (13.8 g, 63.9 mmol)

  • Industrial Methanol (330 mL)

  • Powdered Iron (20 g)

  • Concentrated Hydrochloric Acid (5 mL)

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate

  • Anhydrous Magnesium Sulfate

  • Celite

Procedure:

  • In a round-bottom flask, dissolve the 5-bromo-2-methyl-3-nitropyridine in methanol at 40°C.

  • To prevent agglomeration, add the powdered iron in several small batches to the solution.

  • Carefully add the concentrated hydrochloric acid to the mixture.

  • Heat the mixture to reflux and stir vigorously for 2 hours.

  • Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Once complete, cool the mixture to room temperature and filter through a pad of Celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Dissolve the resulting residue in ethyl acetate (200 mL).

  • Wash the organic phase with saturated aqueous sodium bicarbonate (200 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product further by column chromatography if necessary.

Protocol 2: General Procedure for Suzuki Cross-Coupling

This protocol provides a general method for the derivatization of a 5-bromo-pyridin-3-amine.[1][3]

Materials:

  • 5-Bromo-pyridin-3-amine derivative (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.2 eq)

  • 1,4-Dioxane and Water (4:1 v/v mixture)

Procedure:

  • To a Schlenk flask, add the 5-bromo-pyridin-3-amine derivative, arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Purge the flask with an inert gas (e.g., Nitrogen or Argon).

  • Add the degassed solvent mixture of 1,4-dioxane and water.

  • Heat the mixture to reflux (approximately 90°C) and stir for 15-18 hours.

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the mixture to room temperature.

  • Perform an aqueous workup by diluting with ethyl acetate and washing with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Mechanism of Action: Targeting Kinase Signaling Pathways

Many pyridine-based molecules function as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling.[1] Dysregulation of these pathways is a hallmark of many cancers. The diagram below illustrates how a synthesized pyridine derivative could potentially inhibit the RAF-MEK-ERK signaling cascade, a common target in cancer therapy.

Kinase_Inhibition cluster_pathway RAF-MEK-ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Pyridinamine-based Kinase Inhibitor Inhibitor->RAF Inhibits

Caption: Inhibition of RAF kinase by a pyridine derivative, interrupting the RAF-MEK-ERK signaling cascade.

Conclusion and Future Outlook

The substituted bromopyridinamine scaffold is undeniably a powerful tool in modern medicinal chemistry. Its synthetic tractability, coupled with its presence in numerous biologically active molecules, ensures its continued relevance in drug discovery. While 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine itself remains an under-explored entity in public literature, the structural motifs it contains—a bromopyridine core and a fluorophenoxy group—are features of highly potent compounds. This suggests that it could be a promising candidate for future synthesis and biological screening campaigns, potentially leading to the discovery of novel therapeutics. The protocols and comparative data presented in this guide offer a solid foundation for researchers looking to explore this valuable chemical space.

References

  • Chem-Impex. (n.d.). (R)-5-Bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine. Retrieved from [Link]

  • Apicule. (n.d.). (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine (CAS No: 877399-00-3). Retrieved from [Link]

  • Al-Buriki, A. et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 194. Retrieved from [Link]

  • Li, Y. et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 208, 112782. Retrieved from [Link]

Sources

Comparative

Independent Verification of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine's Activity: A Comparative Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the 2-aminopyridine scaffold has emerged as a "privileged structure," particularly in the development of kinase inhibitors.[1][2][3][4][5] Its ability to form key hydrogen bond...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the 2-aminopyridine scaffold has emerged as a "privileged structure," particularly in the development of kinase inhibitors.[1][2][3][4][5] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases has led to its incorporation into numerous clinical candidates and approved drugs. This guide provides a comprehensive framework for the independent verification and comparative analysis of a novel compound, 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine, against established inhibitors targeting two critical cellular kinases: Unc-51 like autophagy activating kinase 1 (ULK1) and p38 mitogen-activated protein kinase (MAPK).

Given the structural similarities of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine to known ULK1 and p38 MAPK inhibitors, we hypothesize its potential activity against these targets.[6][7][8][9][10][11] This guide will provide detailed, side-by-side protocols for in vitro biochemical assays and cell-based functional assays to rigorously test this hypothesis and benchmark its performance against well-characterized inhibitors.

Comparative Compounds

  • Test Compound: 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine (Hypothetical)

  • ULK1 Comparator: SBP-7455 (A potent and selective dual ULK1/2 inhibitor)[12]

  • p38 MAPK Comparator: SB203580 (A selective p38 MAPK inhibitor)[13]

Section 1: In Vitro Biochemical Activity Assessment

The initial step in characterizing a novel kinase inhibitor is to determine its direct enzymatic inhibitory activity and selectivity. We will employ industry-standard in vitro kinase assays to quantify the half-maximal inhibitory concentration (IC50) of our test compound against both ULK1 and p38α MAPK.

ULK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.[12][14]

Experimental Workflow: ULK1 In Vitro Kinase Assay

cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Recombinant ULK1 - Substrate (e.g., Atg13) - ATP - Kinase Buffer plate Dispense into 384-well plate: 1. Test Compound/Control 2. ULK1 Enzyme reagents->plate compounds Prepare Compound Dilutions: - 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine - SBP-7455 (Comparator) - DMSO (Vehicle Control) compounds->plate incubation1 Incubate at RT (15 min) (Compound-Enzyme Pre-incubation) plate->incubation1 initiate Initiate Reaction: Add ATP/Substrate Mix incubation1->initiate incubation2 Incubate at RT (60 min) initiate->incubation2 adp_glo Add ADP-Glo™ Reagent (Depletes unused ATP) incubation2->adp_glo incubation3 Incubate at RT (40 min) adp_glo->incubation3 kinase_detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) incubation3->kinase_detection incubation4 Incubate at RT (30 min) kinase_detection->incubation4 readout Measure Luminescence (Plate Reader) incubation4->readout plot Plot Luminescence vs. [Compound] readout->plot ic50 Calculate IC50 values (Non-linear regression) plot->ic50 cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection ELISA-based Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Active p38α MAPK - ATF-2 Substrate - ATP - Kinase Buffer plate Dispense into 96-well plate: 1. Test Compound/Control 2. p38α MAPK Enzyme reagents->plate compounds Prepare Compound Dilutions: - 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine - SB203580 (Comparator) - DMSO (Vehicle Control) compounds->plate incubation1 Incubate at RT (20 min) (Compound-Enzyme Pre-incubation) plate->incubation1 initiate Initiate Reaction: Add ATP/ATF-2 Mix incubation1->initiate incubation2 Incubate at 30°C (30-60 min) initiate->incubation2 terminate Terminate with Stop Solution (EDTA) incubation2->terminate transfer Transfer to ATF-2 coated plate terminate->transfer incubation3 Incubate and Wash transfer->incubation3 primary_ab Add anti-phospho-ATF-2 (Thr71) Ab incubation3->primary_ab incubation4 Incubate and Wash primary_ab->incubation4 secondary_ab Add HRP-conjugated secondary Ab incubation4->secondary_ab incubation5 Incubate and Wash secondary_ab->incubation5 substrate Add TMB Substrate incubation5->substrate readout Measure Absorbance at 450 nm substrate->readout plot Plot Absorbance vs. [Compound] readout->plot ic50 Calculate IC50 values (Non-linear regression) plot->ic50

Caption: Workflow for p38α MAPK in vitro kinase inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compound and SB203580 in DMSO.

  • Kinase Reaction: In a 96-well plate, add the compound dilutions. Add active p38α MAPK enzyme and incubate for 20 minutes at room temperature. [15]Initiate the reaction by adding a mixture of ATF-2 substrate and ATP. Incubate for 30-60 minutes at 30°C. [15]Terminate the reaction by adding a stop solution containing EDTA.

  • Detection: Transfer the reaction mixture to a microplate pre-coated with a capture antibody for ATF-2. After washing, add a primary antibody that specifically detects phosphorylated ATF-2 (Thr71). [13]Following another wash step, add a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Data Analysis: Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at 450 nm using a microplate reader. Calculate the IC50 values as described for the ULK1 assay.

Comparative Data Summary (Hypothetical)

CompoundULK1 IC50 (nM)p38α MAPK IC50 (nM)
5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine150>10,000
SBP-7455158,500
SB203580>10,00050

Section 2: Cell-Based Functional Activity Assessment

To understand the compound's effect in a physiological context, cell-based assays are crucial. These assays will determine if the compound can engage its target within the cell and elicit a downstream functional response.

Cellular Autophagy Assay (LC3-II Turnover)

Inhibition of ULK1 is expected to block the initiation of autophagy. This can be monitored by measuring the levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II), a marker for autophagosomes. [16][17] Signaling Pathway: ULK1-Mediated Autophagy Initiation

cluster_upstream Upstream Signals cluster_ulk1 ULK1 Complex cluster_downstream Downstream Events nutrient_starvation Nutrient Starvation mTORC1 mTORC1 nutrient_starvation->mTORC1 inhibits ULK1 ULK1 mTORC1->ULK1 inhibits ATG13 ATG13 ULK1->ATG13 phosphorylates FIP200 FIP200 ULK1->FIP200 phosphorylates VPS34_complex VPS34 Complex (PI3K Class III) ULK1->VPS34_complex activates LC3_I LC3-I (Cytosolic) VPS34_complex->LC3_I LC3_II LC3-II (Lipidated) LC3_I->LC3_II lipidation autophagosome Autophagosome Formation LC3_II->autophagosome inhibitor 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine SBP-7455 inhibitor->ULK1 inhibits

Caption: ULK1's role in initiating autophagy.

Detailed Protocol:

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., HeLa or U2OS) and allow them to adhere. Induce autophagy by nutrient starvation (e.g., incubating in Earle's Balanced Salt Solution) in the presence of serial dilutions of the test compound or SBP-7455 for 4-6 hours. Include a late-stage autophagy inhibitor (e.g., Bafilomycin A1) in a set of wells to measure autophagic flux. [17]2. Cell Lysis and Western Blotting: Lyse the cells and determine the protein concentration. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection: Probe the membrane with primary antibodies against LC3 and a loading control (e.g., β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Data Analysis: Detect the chemiluminescent signal. Quantify the band intensities for LC3-II and the loading control. A blockage in autophagy will result in a reduced accumulation of LC3-II in the presence of Bafilomycin A1. [16][17]

Cellular p38 MAPK Activity Assay (Cell-Based ELISA)

This assay measures the level of phosphorylated p38 MAPK (Thr180/Tyr182) in whole cells, providing a direct readout of the inhibitor's ability to block p38 activation in a cellular context. [18][19] Detailed Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., NIH-3T3 or THP-1) in a 96-well plate. Pre-treat the cells with serial dilutions of the test compound or SB203580 for 1-2 hours.

  • Stimulation: Stimulate the p38 MAPK pathway using an appropriate agonist (e.g., UV radiation, anisomycin, or lipopolysaccharide) for a defined period (e.g., 15-30 minutes). [13]3. Fixation and Permeabilization: Fix the cells with formaldehyde and then permeabilize them to allow for antibody entry.

  • Immunodetection: Incubate the cells with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) and another primary antibody for total p38 MAPK (for normalization). Subsequently, add fluorophore-conjugated secondary antibodies.

  • Data Analysis: Read the fluorescence on a microplate reader. The ratio of phospho-p38 to total p38 fluorescence indicates the level of p38 activation. Plot this ratio against the inhibitor concentration to determine the cellular IC50.

Comparative Data Summary (Hypothetical)

CompoundAutophagy Inhibition (LC3-II reduction, EC50, µM)p-p38 MAPK Inhibition (Cellular IC50, µM)
5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine1.2>50
SBP-74550.5>50
SB203580>500.6

Conclusion

This guide provides a robust and logical framework for the independent verification of the biological activity of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine. By employing these detailed protocols, researchers can generate reliable and comparable data on its potential as a ULK1 or p38 MAPK inhibitor. The head-to-head comparison with established inhibitors, SBP-7455 and SB203580, will provide a clear benchmark for its potency and selectivity. This systematic approach is fundamental to making informed decisions in the early stages of the drug discovery pipeline.

References

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